1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
Description
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Properties
IUPAC Name |
1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-12(11-17-2)16-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12,16H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIUGZHCULIPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386098 | |
| Record name | (2-methoxy-1-methylethyl)(1-naphthylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-73-8 | |
| Record name | (2-methoxy-1-methylethyl)(1-naphthylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
Abstract: This technical guide provides an in-depth analysis of the synthetic pathways leading to 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine, a secondary amine with potential applications in pharmaceutical and materials science research. We will explore two primary, robust synthetic strategies: reductive amination and direct N-alkylation. This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and a comparative analysis to guide the selection of the most appropriate synthetic route. Each step is grounded in established chemical principles, with citations to authoritative literature to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is a molecule of interest due to its hybrid structure, combining a flexible methoxy-isopropylamine backbone with a rigid, lipophilic naphthylmethyl group. Such motifs are common in pharmacologically active compounds, where the amine serves as a key interaction point and the aromatic system influences binding affinity and pharmacokinetic properties. For instance, related naphthyl-containing amines have been investigated for their effects on neurotransmitter systems.[1]
The synthesis of this target molecule is not trivial and requires careful consideration of precursor availability and reaction control. This guide will focus on the two most logical and industrially scalable approaches, derived from a retrosynthetic analysis that identifies the central carbon-nitrogen bond as the key strategic disconnection.
Retrosynthetic Analysis
A retrosynthetic breakdown of the target molecule reveals two primary pathways originating from commercially available or readily synthesized precursors.
Figure 1: Retrosynthetic analysis of the target compound.
This analysis logically separates the synthesis into two distinct methodologies:
-
Strategy A: Reductive Amination: The formation of the C-N bond by reacting a ketone (1-methoxy-2-propanone) with a primary amine (naphthalen-1-ylmethanamine) in the presence of a reducing agent.
-
Strategy B: N-Alkylation: The formation of the C-N bond via a nucleophilic substitution reaction between a primary amine (1-methoxy-2-aminopropane) and an electrophilic naphthalen-1-ylmethyl halide.
Synthetic Strategy A: Reductive Amination
This two-step, one-pot process is a cornerstone of amine synthesis due to its efficiency and broad applicability.[2] The core principle involves the initial formation of a Schiff base (imine) intermediate from the condensation of a ketone and an amine, which is then reduced in situ to the desired secondary amine.
Figure 2: Workflow for the Reductive Amination pathway.
Precursor Availability
-
1-methoxy-2-propanone: This is a readily available commercial starting material. It is a stable liquid, easy to handle under standard laboratory conditions.
-
Naphthalen-1-ylmethanamine: This can be sourced commercially or synthesized from 1-chloromethylnaphthalene via Gabriel synthesis or by the reductive amination of naphthalene-1-carboxaldehyde.[3][4]
Detailed Experimental Protocol
Objective: To synthesize this compound via a one-pot reductive amination.
Reagents & Equipment:
-
Naphthalen-1-ylmethanamine
-
1-methoxy-2-propanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add naphthalen-1-ylmethanamine (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Ketone Addition: Add 1-methoxy-2-propanone (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Expert Insight: Sodium triacetoxyborohydride is the preferred reducing agent for this transformation. Unlike sodium borohydride, it is mild, tolerant of the slightly acidic conditions generated by acetic acid byproducts, and does not readily reduce the starting ketone, leading to a cleaner reaction profile.
-
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Synthetic Strategy B: Direct N-Alkylation
This classical approach relies on a bimolecular nucleophilic substitution (SN2) reaction. The primary amine, 1-methoxy-2-aminopropane, acts as the nucleophile, attacking the electrophilic carbon of 1-(chloromethyl)naphthalene.
Figure 3: Workflow for the N-Alkylation pathway.
Precursor Availability
-
1-methoxy-2-aminopropane: This precursor is commercially available. Chiral versions, such as (S)-1-methoxy-2-aminopropane, can be synthesized via biocatalytic methods, offering a route to enantiomerically pure final products.[5][6][7]
-
1-(chloromethyl)naphthalene: This is a standard electrophile in organic synthesis, available from major chemical suppliers. It can be prepared from naphthalene using formaldehyde and HCl.[8]
Detailed Experimental Protocol
Objective: To synthesize this compound via direct N-alkylation.
Reagents & Equipment:
-
1-methoxy-2-aminopropane
-
1-(chloromethyl)naphthalene
-
Potassium carbonate (K₂CO₃, anhydrous powder) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-methoxy-2-aminopropane (1.2 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Trustworthiness Protocol: The use of a slight excess of the primary amine helps to minimize the formation of the double-alkylation byproduct. The base is crucial to neutralize the hydrochloric acid formed, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
-
Electrophile Addition: Dissolve 1-(chloromethyl)naphthalene (1.0 eq) in a minimal amount of acetonitrile and add it dropwise to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. The elevated temperature is necessary to overcome the activation energy of the SN2 reaction.
-
Monitoring: Monitor the consumption of the limiting reagent (1-chloromethylnaphthalene) by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts or DMF (if used as a solvent).
-
Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting oil or solid by flash column chromatography as described in Strategy A.
Comparative Analysis of Synthetic Routes
The choice between Reductive Amination and N-Alkylation depends on several factors, including precursor availability, desired scale, and control over byproducts.
| Feature | Strategy A: Reductive Amination | Strategy B: N-Alkylation |
| Reaction Conditions | Very mild (typically room temperature) | Requires heating (60-80 °C) |
| Key Reagents | NaBH(OAc)₃ (mild, selective) | K₂CO₃/DIPEA (common bases) |
| Primary Byproducts | Acetic acid, borate salts (easily removed) | Inorganic salts, potential for over-alkylation |
| Atom Economy | Good; incorporates most atoms into the product | Moderate; base and leaving group become waste |
| Control & Selectivity | High selectivity for secondary amine | Risk of tertiary amine formation |
| Stereochemistry | Achiral unless chiral precursors are used | Can use chiral 1-methoxy-2-aminopropane for a stereodefined product[5][7] |
Product Characterization
Confirmation of the final product's identity and purity is essential. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the methoxy, propyl, and naphthyl groups.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling of the two precursors.[9]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Conclusion
This guide has detailed two scientifically sound and practical methodologies for the synthesis of this compound.
-
Reductive amination stands out as a mild, efficient, and highly selective method, particularly suitable for laboratory-scale synthesis where clean reaction profiles are paramount.
-
N-alkylation offers a more traditional route that can be highly effective, especially when a stereochemically pure product is desired through the use of an enantiopure amine precursor.
The selection of the optimal pathway will ultimately be guided by the specific objectives of the research team, including considerations of cost, scale, available starting materials, and the required purity of the final compound. Both routes, when executed with the procedural rigor described herein, represent reliable strategies for accessing this valuable chemical entity.
References
-
Mayol, O., et al. (2019). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]
-
Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [Link]
-
Reductive amination of 1‐methoxypropanone 13 to (S)‐MOIPA 15 using MATOUAmDH2. ResearchGate. [Link]
-
1-Methoxy-2-methylnaphthalene chemical properties. PubChem, NIH. [Link]
-
1-Methoxy-2-methylpropan-2-amine chemical properties. PubChem, NIH. [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Synthesis of Complex Molecules through Reductive Amination. Labflow. [Link]
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Naphthalene, 1-methoxy- spectral data. NIST WebBook. [Link]
-
This compound product page. 2a biotech. [Link]
-
Synthesis of (a) N-Methyl-(1-naphthylmethyl)amine. PrepChem.com. [Link]
- The batch (-type) preparation method of N methyl isopropylamines.
- Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- Process for the preparation of anhydrous 2-amino-1-methoxypropane.
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An In-Depth Technical Guide to the In Vitro Metabolic Stability of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and overall therapeutic efficacy.[1] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of the novel chemical entity, 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine. As no prior metabolic data exists for this specific compound, this document serves as both a theoretical exploration of its likely metabolic fate and a practical, step-by-step protocol for its empirical evaluation. We will delve into the rationale behind experimental design, detail a robust protocol using human liver microsomes, outline analytical quantification by LC-MS/MS, and provide a clear methodology for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the metabolic profile of new chemical entities with similar structural motifs.
Introduction: The Imperative of Metabolic Stability
In early drug discovery, a compound's metabolic liability is a primary reason for attrition.[2] A compound that is too rapidly metabolized will struggle to achieve and maintain therapeutic concentrations in the body, a property defined as metabolic stability.[2] Conversely, an overly stable compound may accumulate to toxic levels. Therefore, early in vitro assessment is a cornerstone of modern drug development, allowing for the ranking and optimization of candidates long before they reach costly clinical stages.[2][3]
The subject of this guide, This compound , possesses several structural features that are hotspots for metabolic activity:
-
A Secondary Amine: A common site for oxidation and dealkylation reactions.[4][5][6][7][8]
-
A Methoxy Group: Susceptible to O-demethylation.[9][10][11][12][13]
-
A Naphthalene Ring: A polycyclic aromatic hydrocarbon (PAH) moiety prone to oxidation.[14][15][16][17][18]
Understanding how these groups are targeted by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver, is paramount.[4][5][6] This guide will equip the researcher with the tools to investigate these potential metabolic pathways.
Predicting the Metabolic Fate: Putative Pathways
Based on established biochemical transformations of similar chemical structures, we can hypothesize the primary metabolic pathways for this compound. These reactions are predominantly oxidative and catalyzed by CYP enzymes found within liver microsomes.[19][20]
-
N-Dealkylation: The secondary amine can be oxidized, leading to the cleavage of the N-naphthalen-1-ylmethyl bond to yield 1-methoxypropan-2-amine and naphthalene-1-carbaldehyde.
-
N-Hydroxylation: Direct oxidation of the nitrogen atom can form a secondary hydroxylamine, which can be a pathway to reactive intermediates.[7][8]
-
O-Demethylation: The methoxy group can be hydroxylated, followed by the elimination of formaldehyde to produce a primary alcohol.[9][11][12][13]
-
Aromatic Hydroxylation: The naphthalene ring is a substrate for epoxidation and subsequent hydroxylation at various positions, primarily forming naphthol derivatives.[15]
-
Aliphatic Hydroxylation: The propyl chain can also be a site for hydroxylation.
These predicted transformations are visualized in the diagram below.
Caption: Putative Phase I metabolic pathways for the parent compound.
Experimental Design: The Liver Microsome Stability Assay
The most common and efficient method to determine CYP-mediated metabolic stability is the liver microsomal assay.[19][20] Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in Phase I metabolic enzymes, especially CYPs.[19]
Principle of the Assay
The core principle is the "substrate depletion" method.[21] The test compound is incubated with metabolically active human liver microsomes (HLM) and a necessary cofactor, NADPH.[19][20] Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified by LC-MS/MS.[2][19] The rate of disappearance provides a direct measure of metabolic stability.[2][22]
Self-Validating System: Essential Controls
To ensure the trustworthiness of the results, the protocol must include a self-validating system:
-
Negative Control (-NADPH): The compound is incubated with microsomes without the NADPH cofactor. No significant metabolism should occur, confirming that the observed depletion is enzyme- and cofactor-dependent.
-
Negative Control (Heat-Inactivated): The compound is incubated with heat-inactivated microsomes in the presence of NADPH. This control ensures that degradation is not due to non-enzymatic chemical instability in the assay matrix.
-
Positive Control: A compound with a known, moderate rate of metabolism (e.g., Verapamil, Testosterone) is run in parallel. This validates that the microsomal preparation and cofactor system are active and performing as expected.
Experimental Workflow Visualization
The entire experimental process, from preparation to analysis, can be summarized in the following workflow.
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Experimental Protocol
This protocol is designed for a standard assay in a 96-well plate format.
Reagents and Materials
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (10 mM).
-
Test Compound Stock Solution (10 mM in DMSO)
-
Positive Control Stock Solution (e.g., 10 mM Verapamil in DMSO)
-
Termination Solution: Acetonitrile containing an appropriate analytical internal standard (e.g., Tolbutamide, 100 ng/mL).
-
96-well incubation and collection plates.
Step-by-Step Methodology
-
Prepare Working Solutions:
-
Thaw human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[23] Keep on ice.
-
Prepare the test compound working solution by diluting the 10 mM stock to 100 µM in buffer (this will result in a 1 µM final concentration).
-
Prepare the NADPH solution (e.g., 10 mM in buffer).
-
-
Set Up Incubation Plate:
-
Add 98 µL of the 1 mg/mL microsomal suspension to the appropriate wells of a 96-well plate.
-
For the "-NADPH" control wells, add 98 µL of the microsomal suspension.
-
Add 1 µL of the 100 µM test compound working solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Initiate the Reaction:
-
To initiate the reaction, add 1 µL of 10 mM NADPH to each well (except the "-NADPH" controls, to which 1 µL of buffer is added). The final incubation volume is 100 µL, with a final microsomal protein concentration of ~1 mg/mL and a test compound concentration of 1 µM.
-
-
Time Point Sampling and Quenching:
-
At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 200 µL of the cold acetonitrile/internal standard solution to the appropriate wells. The 0-minute time point is crucial for establishing the initial concentration.
-
Mix well after quenching.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis
Quantification is performed using a triple quadrupole mass spectrometer.[24][25][26]
-
Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the parent compound and the internal standard must be optimized beforehand.
-
Chromatography: A fast gradient using a C18 column is typically sufficient to separate the analyte from matrix components.
-
Quantification: The peak area ratio of the analyte to the internal standard is used for quantification.
Data Analysis and Interpretation
The goal of the analysis is to determine the compound's in vitro half-life (t½) and intrinsic clearance (CLint).
Calculating Percent Remaining
For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point:
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
Determining the Half-Life (t½)
The rate of depletion often follows first-order kinetics.
-
Plot the natural logarithm (ln) of the % Remaining against time.
-
Perform a linear regression on the data points.
-
The slope of this line (k) is the elimination rate constant.
-
The half-life is calculated using the formula:
t½ = 0.693 / -k
Calculating Intrinsic Clearance (CLint)
Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[27][28][29][30]
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
Example Data and Calculation:
| Time (min) | % Remaining | ln(% Remaining) |
| 0 | 100 | 4.605 |
| 5 | 85 | 4.443 |
| 15 | 60 | 4.094 |
| 30 | 35 | 3.555 |
| 45 | 15 | 2.708 |
-
Slope (k) from linear regression = -0.041 min⁻¹
-
t½ = 0.693 / 0.041 = 16.9 minutes
-
CLint = (0.693 / 16.9 min) * (100 µL / 0.1 mg) = 41.0 µL/min/mg protein
Interpreting the Results
The calculated CLint value allows for the classification of the compound's metabolic stability.
| Intrinsic Clearance (CLint) | Stability Classification |
| < 10 µL/min/mg | Low (High Stability) |
| 10 - 50 µL/min/mg | Medium (Moderate Stability) |
| > 50 µL/min/mg | High (Low Stability) |
In our example, a CLint of 41.0 µL/min/mg would classify this compound as having moderate metabolic stability .
Conclusion and Future Directions
This guide provides a robust framework for the initial assessment of the in vitro metabolic stability of this compound. The described protocol, centered on the substrate depletion method in human liver microsomes, is a scientifically sound and industry-standard approach.[3][31][32] The determination of half-life and intrinsic clearance provides critical data to guide subsequent steps in the drug discovery cascade.
Should the compound demonstrate significant metabolism, the next logical steps would include:
-
Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the major metabolites formed.
-
Reaction Phenotyping: Identifying the specific CYP isozymes responsible for the compound's metabolism.
-
Cross-Species Comparison: Performing the stability assay in microsomes from other species (e.g., rat, dog) to select an appropriate species for nonclinical safety testing.[33]
By systematically applying these in vitro tools, researchers can build a comprehensive metabolic profile, enabling informed decisions and ultimately increasing the probability of developing a successful therapeutic agent.
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A Predictive Toxicological and Safety Assessment Framework for 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
Senior Application Scientist Commentary: The subject compound, 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine (CAS No. 355816-73-8), is a novel chemical entity for which no public toxicological data is currently available. This guide, therefore, serves not as a summary of existing knowledge, but as a strategic blueprint for a comprehensive toxicological evaluation. The experimental design herein is predicated on a weight-of-evidence approach, leveraging data from structurally similar compounds and adhering to internationally recognized testing guidelines to build a robust safety profile from the ground up. Our strategy is tiered, beginning with in silico and in vitro methods to efficiently screen for potential hazards before proceeding to resource-intensive in vivo studies, in alignment with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.
Foundational Assessment: Physicochemical and In Silico Analysis
Before initiating any biological testing, a foundational understanding of the molecule's intrinsic properties is paramount. This phase informs experimental design, particularly for dose formulation and predicting bioavailability.
1.1 Physicochemical Characterization: A baseline profile must be established for parameters including:
-
Solubility: In aqueous and lipid-based vehicles.
-
pKa: To predict ionization state at physiological pH.
-
Log P (Octanol/Water Partition Coefficient): To estimate lipophilicity and potential for membrane permeability.
-
Chemical Stability: To ensure integrity in test media.
1.2 In Silico Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the toxicological properties of a chemical based on its structure.[1][2] This cost-effective initial step identifies potential areas of concern that require focused investigation.
-
Rationale: The structure of this compound contains two key structural alerts:
-
Methodology: The compound's structure will be processed through validated QSAR software (e.g., DEREK, TOPKAT) to predict endpoints such as mutagenicity, carcinogenicity, skin sensitization, and potential for hERG channel inhibition.
Phase I: In Vitro Screening for Biological Activity and Potential Liabilities
In vitro assays provide a rapid, ethical, and cost-effective means to screen for specific toxicological endpoints.[8] These studies are foundational for guiding subsequent in vivo work and are critical for dose-ranging.[9]
2.1 Metabolic Stability and Metabolite Identification Understanding the metabolic fate of the compound is crucial, as metabolites can be more or less toxic than the parent molecule.
-
Causality: The naphthalene and N-alkyl amine moieties are known substrates for Cytochrome P450 (CYP) enzymes.[6][10][11] N-dealkylation, aromatic hydroxylation, and O-demethylation are predicted metabolic pathways.[11] Identifying these pathways early can help predict potential drug-drug interactions and reactive metabolite formation.
-
Protocol:
-
Incubate the test compound with human and rat liver microsomes or S9 fractions.
-
Analyze samples at multiple time points using LC-MS/MS to determine the rate of parent compound depletion (half-life).
-
Characterize the structure of major metabolites formed.
-
2.2 Genotoxicity Assessment A standard battery of tests is required to assess the potential for DNA damage, a key event in carcinogenesis.
-
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This assay detects point mutations caused by the test article in strains of Salmonella typhimurium and Escherichia coli.[12]
-
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[13][14][15][16] It is a preferred follow-up to the Ames test as it provides a more comprehensive assessment of chromosomal damage.[14]
2.3 Cardiotoxicity Screening: hERG Channel Inhibition Assay This assay is of critical importance due to structural alerts and data from a close analog.
-
Causality: The structurally related compound N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA) was found to cause QT prolongation, an indicator of ventricular arrhythmia, likely through inhibition of the hERG potassium channel.[17] Therefore, assessing this specific interaction is a primary safety concern.
-
Protocol (Automated Patch Clamp):
-
Utilize a cell line stably expressing the hERG channel (e.g., HEK293).[18]
-
Establish a whole-cell recording configuration using an automated patch-clamp system (e.g., QPatch).[19][20]
-
Apply a specific voltage protocol to elicit hERG currents.
-
Sequentially apply a vehicle control, a positive control (e.g., E-4031), and increasing concentrations of the test compound.[18]
-
Measure the inhibition of the hERG tail current to calculate an IC50 value.[19]
-
2.4 General Cytotoxicity These assays determine the concentration at which the compound causes cell death, which is essential for selecting appropriate concentrations for other in vitro assays.
-
Protocol (e.g., Neutral Red Uptake or MTT Assay):
-
Culture relevant cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).
-
Expose cells to a range of concentrations of the test compound for a defined period (e.g., 24 hours).
-
Measure cell viability using a colorimetric or fluorometric endpoint.
-
Table 1: Proposed In Vitro Toxicology Screening Battery
| Assay Type | Guideline/Method | Endpoint(s) | Rationale |
| Metabolic Stability | LC-MS/MS | Half-life, Metabolite ID | Predict clearance, identify active/toxic metabolites. |
| Genotoxicity (Mutagenicity) | OECD TG 471 (Ames) | Gene mutations | Standard screen for mutagenic potential.[12] |
| Genotoxicity (Clastogenicity) | OECD TG 487 (Micronucleus) | Chromosomal damage | Detects chromosome breaks and loss.[13] |
| Cardiotoxicity | Automated Patch Clamp | hERG channel IC50 | High-priority screen based on analog data.[17] |
| General Cytotoxicity | MTT / NRU Assay | Cell Viability (IC50) | Establish dose ranges for other in vitro tests. |
digraph "In_Vitro_Toxicology_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_0" { label = "Initial Screening"; bgcolor="#FFFFFF"; TestCompound [label="Test Compound\n(CAS 355816-73-8)"]; Metabolism [label="Metabolic Stability\n(Microsomes/S9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="General Cytotoxicity\n(HepG2, SH-SY5Y)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label = "Specific Liability Assessment"; bgcolor="#FFFFFF"; Genotox [label="Genotoxicity Battery\n(Ames & Micronucleus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardiotox [label="hERG Assay\n(Patch Clamp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label = "Outcome & Decision"; bgcolor="#FFFFFF"; RiskAssessment [label="In Vitro Hazard Profile\n& Risk Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
TestCompound -> Metabolism [label="Metabolic Fate"]; TestCompound -> Cytotoxicity [label="Cellular Toxicity"]; Cytotoxicity -> Genotox [label="Dose-Setting"]; Cytotoxicity -> Cardiotox [label="Dose-Setting"]; Metabolism -> Genotox [label="Requires S9 Mix"]; Genotox -> RiskAssessment; Cardiotox -> RiskAssessment; Metabolism -> RiskAssessment; }
Caption: A streamlined workflow for the in vitro toxicological assessment of the test compound.
Phase II: In Vivo Confirmatory Studies
If the in vitro data does not reveal prohibitive liabilities, a tiered approach to in vivo testing is warranted to understand systemic effects and establish a safe exposure level.[21] All studies must be conducted in compliance with Good Laboratory Practice (GLP) standards.
3.1 Acute Oral Toxicity Study (OECD TG 420 or 425) This study is the first step in evaluating systemic toxicity and provides a Lethal Dose 50 (LD50) estimate.
-
Causality: This study establishes the intrinsic acute toxicity of the compound and identifies clinical signs of toxicity that can inform the design of longer-term studies. The Up-and-Down Procedure (OECD 425) is preferred as it minimizes animal use while still providing a statistically robust LD50 estimate and confidence intervals.[22]
-
Protocol (OECD TG 425):
-
Use a single sex (typically female rats) for the initial test.
-
Dose a single animal at a starting dose level determined from in vitro cytotoxicity data or in silico predictions.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a fixed factor.
-
The procedure continues until stopping criteria are met, allowing for calculation of the LD50.
-
Key Observational Endpoints: Based on analog data, particular attention should be paid to signs of neurotoxicity (e.g., changes in motor activity, tremors) and cardiovascular distress.[17]
-
3.2 Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407) This is the cornerstone study for identifying target organs of toxicity after sub-chronic exposure.
-
Causality: This study provides information on health hazards likely to arise from repeated exposure and helps identify a No-Observed-Adverse-Effect Level (NOAEL).[23][24] The design can be enhanced to screen for neurotoxicity and immunotoxicity.[25]
-
Protocol:
-
Use at least three dose groups and a concurrent control group, with 10 animals per sex per group (typically rats).[26]
-
Dose levels are selected based on the acute toxicity study results.
-
Administer the test compound daily via oral gavage for 28 days.
-
Conduct detailed clinical observations, body weight measurements, and food/water consumption analysis throughout the study.
-
At termination, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy, record organ weights, and conduct histopathological examination of a comprehensive list of tissues, with special focus on the liver, central and peripheral nervous systems, heart, and respiratory tract due to predictions from structural analogs.[27]
-
3.3 Reproduction/Developmental Toxicity Screening Test (OECD TG 421) This screening study provides initial information on potential effects on fertility and developing offspring.
-
Causality: This test is designed to provide preliminary data on gonadal function, mating, conception, and early embryonic development.[28][29][30] It is a screening test and does not replace a full multi-generational study but is a critical component of an initial hazard assessment.[31]
-
Protocol:
-
Dose male and female rodents for two weeks prior to mating, during mating, and through gestation and early lactation for females.[28]
-
Key endpoints include mating and fertility indices, gestation length, litter size, and pup viability, growth, and clinical signs.[29][30]
-
At termination, reproductive organs are subjected to histopathological examination.[28]
-
Caption: Logic diagram illustrating how data from analogs informs the tiered testing strategy.
Data Synthesis and Risk Characterization
The final step involves a comprehensive integration of all data streams—in silico, in vitro, and in vivo. The goal is to build a cohesive narrative about the compound's toxicological profile. This includes:
-
Hazard Identification: What adverse effects does the compound cause?
-
Dose-Response Assessment: At what exposure levels do these effects occur?
-
Mechanism of Action: How does the compound cause these effects? This involves linking metabolic pathways to target organ toxicities and integrating findings from specific assays like hERG inhibition.
-
Risk Characterization: The NOAEL from the 28-day study will be the primary point of departure for establishing a preliminary safe exposure level for humans. This involves applying appropriate uncertainty factors to extrapolate from the animal model to the human population.
By following this structured, evidence-based framework, a robust and scientifically defensible toxicology profile for this compound can be developed, ensuring a thorough evaluation of its potential risks to human health.
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- Application Notes and Protocols: In Vitro hERG Assay for Assessing Cardiotoxicity of Ropanicant. (2025). Benchchem.
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- Ulbrich, B., & Leibold, E. (1998). Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. PubMed.
- S, S., et al. (2012). Emerging Approaches in Predictive Toxicology. PubMed Central.
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- OECD 487: In Vitro Mammalian Cell Micronucleus Test. (2019). Nucro-Technics.
- Lee, H., et al. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). PubMed.
- OECD 471: Bacterial Reverse Mutation Test (Ames Assay). (2019). Nucro-Technics.
- A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University.
- de la Torre, R., et al. (2000). Toxicokinetics of amphetamines: metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. PubMed.
- Tiered Testing Strategies—Acute Local Toxicity. (2002). ILAR Journal, Oxford Academic.
- hERG Safety Assay. (n.d.). Creative Bioarray.
- Dix, D. J., et al. (2012). Incorporating Biological, Chemical, and Toxicological Knowledge Into Predictive Models of Toxicity. ResearchGate.
- Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
- OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).
- In vitro Micronucleus Test OECD 487. (n.d.). Xenometrix.
- Williams, D. P., et al. (2013). Novel in vitro and mathematical models for the prediction of chemical toxicity. Toxicology Research.
- Durdagi, S., et al. (2011). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PubMed Central.
- OECD 487 In Vitro Micronucleus Test. (n.d.). Scantox.
- Testa, B., et al. (1983). Quantitative structure-activity relationships in drug metabolism and disposition: pharmacokinetics of N-substituted amphetamines in humans. PubMed.
- Coutts, R. T., et al. (1986). Amphetamine in rat brain after intraperitoneal injection of N-alkylated analogues. PubMed.
- Moody, D. E., et al. (1997). Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. PubMed.
- Bach, M. V., et al. (1999). Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. PubMed.
- Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (n.d.). Agency for Toxic Substances and Disease Registry.
- OECD Test Guideline 425. (n.d.). National Toxicology Program (NTP).
- TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. (n.d.). EPA.
- 420 | oecd guideline for testing of chemicals. (2001).
- N-Methyl-N-naphthylmethylamine. (n.d.). PubChem.
- 3-Methoxypropylamine. (n.d.). PubChem.
- Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes. (2025).
- HEALTH EFFECTS. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2... - NCBI.
- Methoxyisopropylamine. (n.d.). PubChem.
- 5-APB-NBOMe - Wikipedia. (n.d.).
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An In-Depth Technical Guide to CAS 355816-73-8: A Compound Awaiting Discovery
A comprehensive review of available scientific literature and chemical databases reveals that the compound identified by CAS number 355816-73-8, 1-Methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine, is a largely uncharacterized molecule. Despite its defined chemical structure, there is a notable absence of published research detailing its biological activity, mechanism of action, or potential therapeutic applications.
This guide serves to consolidate the known information about this compound and to frame the significant knowledge gaps that present opportunities for future research. It is intended for researchers, scientists, and drug development professionals who may encounter this molecule in chemical library screens or who are actively seeking novel chemical entities for further investigation.
Chemical Identity and Properties
This compound is a secondary amine with the following key structural features: a methoxypropyl group, a naphthylmethyl substituent on the nitrogen atom. This combination of a flexible aliphatic chain and a rigid, aromatic naphthalene ring system suggests potential for interaction with a variety of biological targets.
| Property | Value | Source |
| CAS Number | 355816-73-8 | N/A |
| Molecular Formula | C₁₅H₁₉NO | N/A |
| Molecular Weight | 229.32 g/mol | N/A |
| Synonyms | (2-METHOXY-1-METHYL-ETHYL)-NAPHTHALEN-1-YLMETHYL-AMINE | N/A |
Current State of Research: A Blank Canvas
Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any peer-reviewed articles or conference proceedings detailing the synthesis, biological evaluation, or mechanism of action of this compound. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. However, this availability is not accompanied by any supporting scientific data.
This lack of information presents a unique opportunity for discovery. The structural motifs present in the molecule could potentially interact with a range of biological targets. For instance, the naphthalene moiety is a common feature in various pharmacologically active compounds, and the secondary amine with a methoxy group could be involved in hydrogen bonding and other interactions with protein binding pockets.
Postulated Avenues for Future Investigation
Given the absence of existing data, the following experimental workflow is proposed as a logical starting point for characterizing the biological activity of this compound.
Initial High-Throughput Screening (HTS)
The first step would be to screen the compound against a broad panel of biological targets to identify any potential areas of activity. This could include:
-
Receptor Binding Assays: Profiling against a wide array of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
-
Enzyme Inhibition Assays: Screening against a diverse set of enzymes, particularly those relevant to disease pathways (e.g., kinases, proteases, phosphatases).
-
Cell-Based Phenotypic Screens: Assessing the compound's effect on cell viability, proliferation, apoptosis, and other key cellular processes in various human cell lines (e.g., cancer cell lines, primary neurons, immune cells).
The following diagram illustrates a potential initial screening cascade:
Figure 1: A proposed initial screening workflow for the characterization of this compound.
Hit Validation and Mechanism of Action Studies
Should any significant "hits" emerge from the initial screening, the next phase of research would focus on:
-
Dose-Response Studies: To determine the potency (e.g., IC₅₀ or EC₅₀) of the compound against the identified target or cellular phenotype.
-
Selectivity Profiling: To assess the compound's specificity for the identified target(s) versus other related proteins.
-
Mechanism of Action (MoA) Elucidation: Employing a variety of biochemical and cell-based assays to understand how the compound exerts its biological effect. This could involve techniques such as Western blotting to probe signaling pathways, fluorescence microscopy to observe changes in cellular morphology, or transcriptomic analysis to identify downstream gene expression changes.
Conclusion: An Open Invitation to the Scientific Community
References
Due to the lack of published scientific literature on CAS number 355816-73-8, a traditional reference list is not applicable. The information presented is based on a comprehensive search of chemical and scientific databases, which yielded no specific research articles for this compound.
Methodological & Application
Application Note: A Robust HPLC Method for the Quantitative Analysis of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
Abstract
This application note details a highly specific and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine. The developed protocol is tailored for researchers, scientists, and professionals in drug development, offering a robust methodology for purity assessment, stability studies, and quality control. The method utilizes a reversed-phase C18 column with UV detection, leveraging the inherent chromophoric properties of the naphthalene moiety. The causality behind the selection of chromatographic parameters is discussed in detail, ensuring scientific integrity and enabling straightforward implementation and adaptation.
Introduction
This compound is a secondary amine containing a naphthalene functional group. The accurate and precise quantification of this compound is critical in various stages of pharmaceutical development and chemical research. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of such compounds.[1] The presence of the naphthalene ring in the target analyte provides strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice.[2]
This method has been developed based on the chemical properties of the analyte and established chromatographic principles for compounds with similar functional groups, such as secondary amines and naphthalene-containing molecules.[3][4] The chosen reversed-phase chromatography approach is ideal for separating non-polar to moderately polar compounds, which is characteristic of the target analyte.
Experimental
Instrumentation and Consumables
-
HPLC System: A quaternary HPLC system with a degasser, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing: Chromatographic software for data collection and analysis.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade formic acid.
-
Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions
The selection of chromatographic parameters is pivotal for achieving optimal separation and peak shape. The following conditions have been optimized for the analysis of this compound.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The addition of formic acid to the aqueous mobile phase helps to protonate the secondary amine, reducing peak tailing and improving chromatographic performance.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds. |
| Gradient Elution | See Table 2 | A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, while minimizing run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 226 nm | The naphthalene moiety exhibits strong UV absorbance around this wavelength, providing high sensitivity.[2] |
Table 1: Optimized Chromatographic Conditions.
Table 2: Gradient Elution Program.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol: Step-by-Step HPLC Analysis
-
System Preparation:
-
Prime all solvent lines to ensure no air bubbles are present in the system.
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject each of the working standard solutions in triplicate.
-
Record the peak area for the analyte in each chromatogram.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Sample Analysis:
-
Inject the prepared sample solutions in triplicate.
-
Record the peak area of the analyte.
-
-
Data Analysis:
-
Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the sample solutions.
-
Calculate the mean and relative standard deviation (RSD) for the triplicate injections.
-
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before and during the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of a standard) |
Table 3: System Suitability Parameters and Acceptance Criteria.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier ensures excellent peak shape and resolution. The method is suitable for routine quality control, stability testing, and research applications. The detailed protocol and the rationale behind the experimental choices should enable straightforward implementation in any analytical laboratory equipped with standard HPLC instrumentation.
References
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]
-
Sajkowski, L., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244. Available at: [Link]
-
PubMed. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available at: [Link]
-
ResearchGate. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available at: [Link]
-
ResearchGate. Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Available at: [Link]
-
ACS Publications. Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Available at: [Link]
-
2a biotech. This compound. Available at: [Link]
-
Al-khafaji, Y. A. (2018). separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Journal of Physics: Conference Series, 1032, 012046. Available at: [Link]
-
PubChem. 1-Methoxy-2-methylpropan-2-amine. Available at: [Link]
-
PubChem. N-methoxy-1-phenylpropan-2-amine. Available at: [Link]
-
PubChem. 1-Methoxynaphthalene. Available at: [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Available at: [Link]
-
PubChem. 1-Methoxy-2-methylnaphthalene. Available at: [Link]
-
NIST. 2-Naphthalenamine. Available at: [Link]
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- 2. ijpsjournal.com [ijpsjournal.com]
- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive NMR Spectroscopic Analysis of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
Abstract
This technical guide provides a detailed framework for the structural elucidation of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a chiral secondary amine incorporating both flexible aliphatic and rigid aromatic moieties, its unambiguous characterization is critical for applications in pharmaceutical and materials science research. This document outlines optimized protocols for sample preparation and data acquisition for a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We delve into the causality behind experimental choices and provide a systematic guide to spectral interpretation, enabling researchers to confirm the molecular structure and assign all proton and carbon resonances confidently. The protocols described herein are designed to be self-validating, ensuring high-quality, reproducible results.
Introduction
This compound is a secondary amine featuring a chiral center at the C2 position of the propane unit. Its structure combines a flexible methoxy-propane backbone with a bulky, aromatic naphthalen-1-ylmethyl group attached to the nitrogen atom. This combination of features makes NMR spectroscopy an indispensable tool for its characterization, providing definitive proof of identity and purity.[1] The successful synthesis of this and related compounds requires a robust analytical method to verify the covalent structure, including the connectivity between the naphthalen, methylene bridge, and the methoxy-propane fragments.
This application note serves as an in-depth guide for researchers, scientists, and drug development professionals. We will first present the predicted ¹H and ¹³C NMR data based on established chemical shift principles and data from analogous structural fragments.[2][3] Subsequently, we provide detailed, field-proven protocols for acquiring a comprehensive set of NMR data. Finally, we offer a logical workflow for interpreting these spectra to achieve complete structural assignment, emphasizing the power of 2D correlation experiments in piecing together the molecular puzzle.
Predicted NMR Data
Due to the absence of publicly available experimental spectra for this specific molecule, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are derived from established chemical shift theory and analysis of structurally related compounds.[2][4][5] The numbering convention used for peak assignments is shown in Figure 1.
Figure 1: Chemical Structure and Atom Numbering
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: A Robust LC-MS/MS Protocol for the High-Throughput Quantification of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine in Human Plasma
Abstract
This application note presents a detailed, validated, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine in human plasma. Designed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from sample preparation to data analysis. The methodology is grounded in established scientific principles and adheres to the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5]. The direct analysis approach detailed herein offers high selectivity and throughput, crucial for pharmacokinetic and toxicokinetic studies.
Introduction: The Analytical Imperative
This compound is a secondary amine with a chemical structure incorporating a naphthalene group, suggesting potential applications in pharmaceutical and chemical research[6][7][8]. The accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS stands as the gold standard for this purpose due to its inherent selectivity, sensitivity, and speed[9][10].
However, the analysis of amines can present challenges, including poor retention on reversed-phase columns due to their polar nature and potential for ion suppression in the mass spectrometer source[10]. This protocol is meticulously designed to overcome these hurdles, ensuring a robust and reliable assay. The causality behind each step, from the selection of the internal standard to the optimization of mass spectrometric parameters, is elucidated to provide a deeper understanding of the method's scientific underpinnings.
Materials and Methods
Reagents and Chemicals
-
Analytes: this compound (Reference Standard, >98% purity), and a suitable stable isotope-labeled internal standard (SIL-IS), such as this compound-d7. If a SIL-IS is not commercially available, a structurally similar compound with close chromatographic behavior and ionization properties should be chosen.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Blank human plasma (K2EDTA as anticoagulant).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Experimental Protocols
Preparation of Standards and Quality Control Samples
Stock solutions of the analyte and internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution in a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solution into blank human plasma (typically a 5% spike volume to minimize matrix effects).
Table 1: Calibration Standard and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Std 1 | 0.1 |
| Calibration Std 2 | 0.2 |
| Calibration Std 3 | 0.5 |
| Calibration Std 4 | 1.0 |
| Calibration Std 5 | 5.0 |
| Calibration Std 6 | 10.0 |
| Calibration Std 7 | 50.0 |
| Calibration Std 8 | 100.0 |
| LLOQ QC | 0.1 |
| Low QC | 0.3 |
| Mid QC | 7.5 |
| High QC | 80.0 |
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting a wide range of small molecules from plasma. Acetonitrile is chosen for its efficiency in precipitating proteins while ensuring the analyte remains in the supernatant.
Step-by-Step Protocol:
-
Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (prepared in acetonitrile). The IS concentration should be chosen to yield a response comparable to the analyte at the mid-point of the calibration curve.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
Rationale: A C18 column is a good initial choice for retaining the non-polar naphthalene moiety. The acidic mobile phase (0.1% formic acid) is crucial for ensuring the secondary amine is protonated, which enhances chromatographic peak shape and promotes efficient ionization in the ESI source[11].
Table 3: Mass Spectrometry Parameters
| Parameter | Value (to be optimized) |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined |
Multiple Reaction Monitoring (MRM) Transition Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
In full scan mode, identify the protonated molecular ion [M+H]⁺.
-
Perform a product ion scan on the [M+H]⁺ to identify the most abundant and stable fragment ions.
-
Select the most intense precursor-to-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier).
-
Repeat this process for the internal standard.
Caption: MRM Transition Optimization Process.
Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application[2][12][13]. The validation should encompass the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels on different days. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a precision of ≤15% CV (≤20% for LLOQ)[1][5].
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is commonly used. The correlation coefficient (r²) should be ≥0.99.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a pure solution.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: The stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma using LC-MS/MS. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, and by adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable data for pharmacokinetic and other drug development studies. The emphasis on the rationale behind experimental choices empowers scientists to adapt and troubleshoot the method as needed for their specific applications.
References
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Retrieved from [Link]
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. 355816-73-8|this compound|BLDpharm [bldpharm.com]
- 7. 1-(methyloxy)-N-(naphthalen-1-ylmethyl)propan-2-amine [chemicalbook.com]
- 8. 2abiotech.net [2abiotech.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. centerforbiosimilars.com [centerforbiosimilars.com]
- 13. moh.gov.bw [moh.gov.bw]
Prospective Application Notes for 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine in Neuroscience Research
An editorial disclosure is warranted: As of early 2026, "1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine" is not a well-characterized compound within the neuroscience literature. The following application notes and protocols are therefore presented as a prospective guide for its initial investigation. The proposed mechanism of action and subsequent experimental designs are based on principles of structural analogy to well-documented classes of neuroactive compounds.
Introduction: A Structurally-Informed Hypothesis
The chemical structure of this compound offers a compelling starting point for neuropharmacological investigation. Its architecture, featuring a propan-2-amine backbone with a bulky N-naphthalen-1-ylmethyl substitution, bears a resemblance to N-benzylphenethylamines, a class of compounds known for their potent interactions with serotonergic receptors.[1][2]
Specifically, the addition of an N-benzyl group to phenethylamine hallucinogens is known to dramatically increase binding affinity and functional potency at the serotonin 2A (5-HT2A) receptor.[1][3][4] This principle leads to our primary working hypothesis:
Primary Hypothesis: this compound is a potent agonist of the 5-HT2A receptor, with potential selectivity over other serotonin receptor subtypes.
The naphthalene moiety, a bicyclic aromatic structure, is larger than a simple benzyl group and may confer unique properties regarding receptor binding pocket interactions and pharmacokinetics. Naphthalene derivatives themselves are being explored for a range of neurological applications, including as potential therapeutics for Alzheimer's disease.[5] However, it is also critical to note that some related compounds, such as N-methyl-1-(naphthalen-2-yl)propan-2-amine, have demonstrated neurotoxic effects, necessitating a cautious and thorough investigational approach.[6]
These application notes will guide the researcher through a logical progression of experiments to test this hypothesis, from initial in vitro characterization to preliminary in vivo assessment.
Proposed Mechanism of Action: 5-HT2A Receptor Agonism
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/G11 signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade modulates the activity of numerous downstream targets, ultimately influencing neuronal excitability, synaptic plasticity, and gene expression.
Caption: Hypothesized 5-HT2A receptor signaling cascade upon agonist binding.
Experimental Protocols and Workflows
A systematic approach is essential to characterize this novel compound. The workflow should begin with determining its fundamental pharmacological properties in vitro before moving to more complex in vivo models.
Caption: Logical workflow for the characterization of a novel neuroactive compound.
Phase 1: In Vitro Characterization
This protocol determines the binding affinity (Ki) of the test compound for the 5-HT2A receptor and its selectivity against other relevant receptors.
-
Objective: To quantify the affinity of this compound for human 5-HT2A, 5-HT2C, and 5-HT1A receptors.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the receptor of interest.
-
Radioligands: [3H]ketanserin (for 5-HT2A), [3H]mesulergine (for 5-HT2C), [3H]8-OH-DPAT (for 5-HT1A).
-
Non-specific binding inhibitors: Mianserin (for 5-HT2A), Serotonin (for 5-HT2C, 5-HT1A).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, scintillation vials, scintillation fluid, liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand (at its approximate Kd), and the diluted test compound.
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the respective inhibitor.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
-
Hypothetical Data Presentation:
| Receptor Target | Hypothetical Ki (nM) | Selectivity Ratio (vs. 5-HT2A) |
| 5-HT2A | 0.85 | - |
| 5-HT2C | 45.2 | 53.2-fold |
| 5-HT1A | >1000 | >1176-fold |
| Dopamine D2 | 850 | 1000-fold |
| Adrenergic α1 | 620 | 729-fold |
This assay measures the functional activity of the compound by quantifying the increase in intracellular calcium following Gq-coupled receptor activation.
-
Objective: To determine the EC50 and maximal efficacy of the compound at the human 5-HT2A receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Serotonin (as a reference agonist).
-
Ketanserin (as a competitive antagonist).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the HEK293-5HT2A cells in 96-well plates and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject serial dilutions of the test compound (or serotonin) into the wells.
-
Immediately begin recording fluorescence intensity over time (e.g., for 120 seconds).
-
The peak fluorescence intensity change (ΔF) is used as the measure of response.
-
Plot the ΔF against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Express the compound's Emax as a percentage of the Emax produced by serotonin to determine its efficacy.
-
-
Hypothetical Data Presentation:
| Compound | EC50 (nM) | Efficacy (% of Serotonin) |
| Serotonin | 2.5 | 100% |
| Test Compound | 1.2 | 95% (Full Agonist) |
Phase 2: In Vivo Assessment
The HTR is a rapid, involuntary head movement in rodents that is considered a reliable behavioral proxy for 5-HT2A receptor activation.
-
Objective: To assess the in vivo 5-HT2A agonist activity of the test compound.
-
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
Test compound dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Vehicle control.
-
5-HT2A antagonist (e.g., ketanserin) for validation.
-
Observation chambers.
-
-
Procedure:
-
Acclimate mice to the observation chambers for 30 minutes before drug administration.
-
Administer the test compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses (e.g., 0.1, 0.3, 1.0 mg/kg). A separate group receives the vehicle.
-
To confirm 5-HT2A mediation, a separate cohort of mice can be pre-treated with ketanserin (e.g., 1 mg/kg, i.p.) 30 minutes before the test compound.
-
Immediately after injection of the test compound, place the mouse back in the chamber and record its behavior for 30 minutes.
-
A trained observer, blind to the treatment conditions, counts the number of head twitches.
-
Analyze the data using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
-
References
- Gladding, C. M., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology.
- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences.
- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Springer Link.
- Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.
- PsychonautWiki Contributors. (2022). NBx. PsychonautWiki.
- ChemicalBook. (n.d.). 1-(methyloxy)-N-(naphthalen-1-ylmethyl)propan-2-amine. ChemicalBook.
- 2a biotech. (n.d.). This compound. 2a biotech.
- Lesieur, D., et al. (1991). Structure-activity relationships for substrates and inhibitors of pineal 5-hydroxytryptamine-N-acetyltransferase: preliminary studies. Journal of Pineal Research.
- ChemicalBook. (n.d.). (1-methoxypropan-2-yl)(naphthalen-1-ylmethyl)amine. ChemicalBook.
- PubChem. (n.d.). 1-Methoxy-2-methylpropan-2-amine. PubChem.
- ChemicalBook. (n.d.). (1-methoxypropan-2-yl)(naphthalen-2-ylmethyl)amine. ChemicalBook.
- An, S., et al. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). Archives of Pharmacal Research.
- Pérez-Rodríguez, M., et al. (2020). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. Bioorganic & Medicinal Chemistry.
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Application Notes and Protocols for the Evaluation of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine as a Potential Neurotransmitter Modulator
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutic agents for neurological and psychiatric disorders necessitates the systematic evaluation of new chemical entities. This guide provides a comprehensive framework for the initial characterization of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine, a compound with structural motifs suggestive of potential interaction with monoaminergic systems. We present a tiered, logic-driven approach, beginning with fundamental in vitro assays to establish a preliminary pharmacological profile. These protocols are designed to be self-validating, incorporating essential controls and clear endpoints. The causality behind experimental choices is elucidated, empowering researchers to not only execute the protocols but also to interpret the data with a high degree of scientific rigor. This document serves as a foundational resource for investigating the potential of novel compounds to modulate critical neurotransmitter pathways.
Introduction: The Scientific Rationale
The chemical structure of this compound incorporates a phenethylamine-like backbone, a core feature of many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive compounds. The presence of a naphthalene group, a lipophilic moiety, may enhance its ability to cross the blood-brain barrier, a critical attribute for centrally acting agents[1][2]. The methoxy and methyl substitutions could influence its affinity and selectivity for various receptors, transporters, and enzymes within the central nervous system.
Given these structural alerts, a primary hypothesis is that this compound may modulate monoaminergic neurotransmission. This can occur through several key mechanisms:
-
Receptor Interaction: Acting as an agonist or antagonist at postsynaptic or presynaptic receptors (e.g., serotonin, dopamine, or adrenergic receptors).
-
Transporter Inhibition: Blocking the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their action.
-
Enzyme Inhibition: Inhibiting the activity of enzymes responsible for neurotransmitter degradation, such as Monoamine Oxidase (MAO).[3][4][5]
The following protocols are designed to systematically investigate these possibilities.
Tier 1 In Vitro Screening: Establishing a Pharmacological Fingerprint
The initial phase of characterization focuses on cost-effective, high-throughput in vitro assays to identify the primary molecular targets of this compound.
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters.[3][5] Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin and norepinephrine, a mechanism utilized by several antidepressant medications.[3][4] We will employ a fluorometric assay to determine the inhibitory potential of our test compound against both MAO-A and MAO-B isoforms.
Caption: Workflow for the fluorometric MAO inhibition assay.
This protocol is adapted for a 96-well plate format, suitable for determining the half-maximal inhibitory concentration (IC50) of the test compound.[3]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[3]
-
p-Tyramine (substrate for both MAO-A and MAO-B)[3]
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[5]
-
Test Compound: this compound
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
On the day of the assay, prepare serial dilutions of the test compound and controls in MAO Assay Buffer. The final DMSO concentration in the well should not exceed 1%.
-
Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.
-
Prepare a "Reaction Mix" containing p-Tyramine, Amplex® Red, and HRP in MAO Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of the diluted test compound or controls to the appropriate wells of the 96-well plate.
-
Include "No Enzyme" and "Vehicle Control" wells.
-
Add 50 µL of the appropriate MAO enzyme working solution to all wells except the "No Enzyme" control.
-
Incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the Reaction Mix to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm) every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Exemplary Data for a Hypothetical MAO Inhibitor |
| MAO-A IC50 | 1.2 µM |
| MAO-B IC50 | 25.8 µM |
| Selectivity Index (MAO-B/MAO-A) | 21.5 |
Note: This data is for illustrative purposes only.
Neurotransmitter Transporter Uptake Assay
Neurotransmitter transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are responsible for the reuptake of neurotransmitters from the synaptic cleft.[6] Inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs. This assay utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[7][8]
Caption: Workflow for the fluorescence-based neurotransmitter uptake assay.
This homogeneous, no-wash assay is ideal for high-throughput screening.[6][7]
Materials and Reagents:
-
HEK-293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET)
-
Cell culture medium and supplements
-
Poly-D-lysine coated 96- or 384-well black, clear-bottom plates
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)
-
Known transporter inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET)
-
Test Compound: this compound
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment.[8]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and known inhibitors in the assay buffer provided with the kit.
-
Carefully remove the culture medium from the cells and add the diluted compounds.
-
Incubate for 10-20 minutes at 37°C.
-
-
Substrate Addition and Measurement:
-
Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.
-
Add the substrate solution to all wells.
-
Immediately transfer the plate to the fluorescence plate reader.
-
Measure fluorescence intensity over time (kinetic read) or at a single time point after a specific incubation period (endpoint read).
-
-
Data Analysis:
-
For kinetic data, calculate the area under the curve or the initial rate of uptake.
-
Determine the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and calculate the IC50 value.
-
| Target | Exemplary IC50 Data (µM) |
| hSERT | 0.5 |
| hDAT | 8.2 |
| hNET | 3.7 |
Note: This data is for illustrative purposes only.
Receptor Binding Assays
To determine if the compound directly interacts with major neurotransmitter receptors, radioligand binding assays are the gold standard.[9][10] These assays measure the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its receptor.
Caption: Logical progression for receptor binding studies.
Materials and Reagents:
-
Membrane preparations from cells expressing the target receptor or from specific brain regions
-
Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors)
-
Assay buffer specific to the receptor system
-
Non-specific binding determinator (a high concentration of an unlabeled ligand)
-
Test Compound: this compound
-
Glass fiber filters
-
Scintillation fluid and vials
-
Cell harvester and liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In test tubes, combine the membrane preparation, assay buffer, and either the test compound, vehicle, or the non-specific binding determinator.
-
Add the specific radioligand to initiate the binding reaction. The concentration of the radioligand is typically near its dissociation constant (Kd).[11]
-
-
Incubation:
-
Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding caused by the test compound.
-
For full dose-response curves, calculate the IC50 and then convert it to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Tier 2: Functional and Mechanistic Studies
If the Tier 1 screening reveals significant activity (e.g., potent inhibition of a transporter or high affinity for a receptor), the next logical step is to perform functional assays. These assays determine whether the compound acts as an agonist, antagonist, or has other modulatory effects. Examples include cAMP assays for G-protein coupled receptors or electrophysiology studies.[9][12]
Concluding Remarks
The protocols outlined in this guide provide a robust and scientifically sound framework for the initial in vitro characterization of this compound as a potential neurotransmitter modulator. By systematically evaluating its effects on key enzymes, transporters, and receptors, researchers can build a comprehensive pharmacological profile. Positive findings from these studies would warrant progression to more complex in vitro models and eventually to in vivo behavioral studies to ascertain its therapeutic potential.[13][14]
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- BenchChem. (2025). Application Note: High-Resolution Mass Spectrometry for the Analysis of Novel Psychoactive Substances.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
- Sigma-Aldrich. Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
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- Molecular Devices.
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- NIH. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.
- BenchChem. (2025). An In-depth Technical Guide to 3-methoxy-6-methylnaphthalen-1-ol: Synthesis, Properties, and Potential Biological Significance.
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Application Notes and Protocols for Studying the Effects of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
Abstract
This document provides a comprehensive experimental framework for the preclinical evaluation of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine, a novel psychoactive substance (NPS) with a chemical structure suggesting potential interactions with monoaminergic systems. The following application notes and detailed protocols are designed for researchers in pharmacology, neuroscience, and drug development to systematically investigate the compound's mechanism of action, efficacy, and safety profile. The experimental cascade encompasses in vitro receptor binding and functional assays, in vivo behavioral paradigms, and essential safety pharmacology assessments. The logical progression of these studies is crucial for building a comprehensive understanding of the compound's pharmacological profile and its potential as a therapeutic agent or its risk as a substance of abuse.
Introduction and Rationale
This compound is a synthetic compound whose structural features, specifically the methoxypropan-2-amine moiety, bear resemblance to known psychoactive substances that interact with serotonin and dopamine receptors. The naphthalen-1-ylmethyl group introduces a bulky, lipophilic component that may confer unique binding characteristics and pharmacokinetic properties. Given the rapid emergence of NPS and the limited pharmacological data available for many of these compounds, a structured and rigorous scientific investigation is imperative.[1][2][3]
The primary objectives of this experimental guide are:
-
To elucidate the in vitro pharmacological profile of this compound, focusing on its affinity and functional activity at key central nervous system (CNS) receptors.
-
To characterize the in vivo behavioral effects of the compound in established animal models to assess its potential psychoactive, anxiolytic, or antidepressant-like properties.[4][5]
-
To conduct preliminary safety pharmacology studies to identify any potential adverse effects on vital physiological systems.[6]
This guide is structured to provide a logical flow from initial in vitro screening to more complex in vivo assessments, ensuring that each experimental step informs the next.
In Vitro Characterization: Target Identification and Functional Activity
The initial phase of investigation focuses on identifying the molecular targets of this compound and characterizing its functional effects at these targets. This is a critical step in understanding the compound's mechanism of action.[7]
Receptor Binding Assays
Rationale: Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[8][9] By competing with a known radiolabeled ligand, the binding affinity (Ki) of the test compound can be quantified. A broad panel of receptors should be screened to identify primary targets and assess selectivity.
Protocol: Radioligand Competition Binding Assay
-
Target Receptors: A comprehensive panel including, but not limited to, serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C), dopamine receptors (D1, D2), and norepinephrine transporters (NET).[10][11][12]
-
Materials:
-
Cell membranes expressing the target receptor.
-
Specific radioligand for each target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
This compound (test compound).
-
Assay buffer (specific to each receptor).
-
Scintillation vials and cocktail.
-
Microplate harvester and scintillation counter.
-
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound. c. Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester, followed by washing with ice-cold buffer. e. Place the filters in scintillation vials with scintillation cocktail. f. Quantify radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. d. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Table 1: Example Data Output for Receptor Binding Assays
| Target Receptor | Radioligand | Test Compound Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | Value |
| 5-HT2A | [3H]Ketanserin | Value |
| 5-HT2C | [3H]Mesulergine | Value |
| D1 | [3H]SCH23390 | Value |
| D2 | [3H]Spiperone | Value |
| NET | [3H]Nisoxetine | Value |
Functional Assays
Rationale: Once primary binding targets are identified, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.[13] For G-protein coupled receptors (GPCRs), measuring the accumulation of second messengers like cyclic AMP (cAMP) is a common method to assess functional activity.[14][15][16]
Protocol: cAMP Accumulation Assay
-
Objective: To determine if the test compound modulates adenylyl cyclase activity through Gs or Gi-coupled receptors.[15]
-
Materials:
-
HEK293 cells stably expressing the target receptor (e.g., 5-HT1A or 5-HT2A).
-
Assay medium (e.g., DMEM).
-
This compound (test compound).
-
Forskolin (an adenylyl cyclase activator, for studying Gi-coupled receptors).
-
A known agonist and antagonist for the target receptor (positive controls).
-
cAMP assay kit (e.g., HTRF, luminescence-based).[17]
-
-
Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Replace the culture medium with assay medium. c. For Gi-coupled receptors, pre-stimulate the cells with forskolin to induce a baseline level of cAMP.[15] d. Add serial dilutions of the test compound, agonist control, or antagonist control. e. Incubate for a specified time at 37°C. f. Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Data Analysis: a. Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration. b. For agonists, calculate the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximum effect). c. For antagonists, calculate the IC50 (concentration that inhibits 50% of the agonist response).
Diagram 1: GPCR Signaling Pathway and cAMP Modulation
Caption: GPCR signaling cascade illustrating the modulation of cAMP production.
In Vivo Behavioral Pharmacology
Rationale: Animal models are indispensable for evaluating the behavioral effects of psychoactive compounds and predicting their potential impact in humans.[18][19][20] The choice of behavioral tests should be guided by the in vitro pharmacology results. For a compound with affinity for serotonin receptors, models of anxiety and depression are particularly relevant.[21]
Elevated Plus Maze (EPM) for Anxiolytic-like Effects
Rationale: The EPM is a widely used and validated test to assess anxiety-like behavior in rodents.[18] Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Protocol: Elevated Plus Maze Test
-
Animals: Adult male mice or rats.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: a. Administer this compound or vehicle (control) to the animals (e.g., via intraperitoneal injection) 30 minutes before testing. A known anxiolytic (e.g., diazepam) should be used as a positive control. b. Place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for 5 minutes. d. Record the session with a video camera for later analysis.
-
Data Analysis: a. Score the time spent in the open arms and closed arms. b. Score the number of entries into the open and closed arms. c. Calculate the percentage of time spent in the open arms and the percentage of open arm entries. d. Compare the results between the test compound group, vehicle group, and positive control group using appropriate statistical tests (e.g., ANOVA).
Forced Swim Test (FST) for Antidepressant-like Effects
Rationale: The FST is a common screening tool for antidepressant-like activity.[21] Antidepressant compounds typically reduce the duration of immobility in this test.
Protocol: Forced Swim Test
-
Animals: Adult male mice or rats.
-
Apparatus: A transparent cylindrical tank filled with water.
-
Procedure: a. On day 1 (pre-test), place the animals in the water tank for 15 minutes. b. On day 2 (test), administer the test compound, vehicle, or a positive control (e.g., fluoxetine) 60, 30, and 23.5 hours before the test session. c. Place the animals in the water tank for a 6-minute test session. d. Record the session and score the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: a. Compare the immobility time between the different treatment groups using statistical analysis.
Diagram 2: In Vivo Behavioral Testing Workflow
Caption: Workflow for in vivo behavioral pharmacology studies.
Preliminary Safety Pharmacology
Rationale: Early assessment of potential adverse effects is crucial in drug development.[6] Key areas of focus for CNS-active compounds include cardiovascular and metabolic safety.
hERG Channel Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[22][23][24] Therefore, assessing a compound's activity at the hERG channel is a critical safety screen.
Protocol: Automated Patch Clamp hERG Assay
-
Objective: To determine the IC50 of the test compound for the hERG channel.
-
Materials:
-
Procedure: a. Cells are captured on the patch clamp plate. b. Whole-cell configuration is established. c. A specific voltage protocol is applied to elicit hERG currents.[25] d. After a stable baseline current is recorded, increasing concentrations of the test compound are applied. e. The effect on the hERG current is recorded.
-
Data Analysis: a. Measure the peak tail current at each concentration. b. Calculate the percentage of current inhibition relative to the baseline. c. Generate a concentration-response curve and determine the IC50.
Metabolic Stability Assay
Rationale: The metabolic stability of a compound in liver microsomes provides an early indication of its potential for hepatic clearance and its half-life in vivo.[26][27][28]
Protocol: Liver Microsomal Stability Assay
-
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the test compound.
-
Materials:
-
Human liver microsomes.[29]
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
This compound.
-
Positive control compounds with known metabolic stability.
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
-
-
Procedure: a. Pre-incubate liver microsomes with the test compound in phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding the NADPH regenerating system. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.[30] d. Centrifuge the samples to precipitate proteins. e. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Data Analysis: a. Plot the natural logarithm of the percentage of compound remaining versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the in vitro half-life (t1/2 = 0.693 / k). d. Calculate the intrinsic clearance (Clint).
Table 2: Example Data Output for Safety Pharmacology Assays
| Assay | Parameter | Result |
| hERG Channel Assay | IC50 (µM) | Value |
| Metabolic Stability Assay | t1/2 (min) | Value |
| Clint (µL/min/mg) | Value |
Conclusion and Future Directions
The experimental design outlined in this document provides a robust framework for the initial characterization of this compound. The data generated from these studies will be instrumental in building a comprehensive pharmacological profile, understanding its mechanism of action, and assessing its potential therapeutic utility or abuse liability. Positive findings in these initial screens would warrant further investigation, including more extensive in vivo efficacy studies in various animal models, detailed pharmacokinetic profiling, and comprehensive toxicology assessments.
References
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AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
-
Thirumurugan, K., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. Available from: [Link]
-
Creative BioMart. cAMP Accumulation Assay. Creative BioMart. Available from: [Link]
-
Greentech Bioscience. Animal Models of Anxiety & Depression. Greentech Bioscience. Available from: [Link]
-
Sittampalam, G.S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]
-
Nagai, F. (2007). [In-vitro Screening of Psychoactive Drugs to Prevent Abuses]. Yakugaku Zasshi. Available from: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]
-
Creative Bioarray. cAMP Assay. Creative Bioarray. Available from: [Link]
-
Bourin, M. (2015). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience. Available from: [Link]
-
Slideshare. (2016). hERG Assay. Slideshare. Available from: [Link]
-
Ace Therapeutics. Anxiety Animal Models. Ace Therapeutics. Available from: [Link]
-
Bourin, M. (2015). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience. Available from: [Link]
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Application Notes and Protocols for Characterizing the Cellular Activity of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
Introduction: A Strategic Approach to Characterizing a Novel Compound
The compound 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine is a novel molecule with potential biological activity. Its chemical structure, featuring a propan-2-amine backbone and a naphthalene moiety, suggests several possible cellular targets. The propan-2-amine group is a common feature in compounds that interact with monoamine transporters, while the naphthalene ring is present in a variety of molecules with diverse pharmacological effects, including anticancer and antimicrobial properties. Given the absence of established biological data for this specific compound, a systematic, multi-tiered screening approach is essential to elucidate its mechanism of action and potential therapeutic applications.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial characterization of this compound using a series of robust cell-based assays. The proposed workflow is designed to first establish a safe and effective concentration range through cytotoxicity profiling, followed by a targeted investigation into its effects on high-probability target classes: monoamine transporters and G-protein coupled receptors (GPCRs). Finally, we include a protocol to assess its interaction with monoamine oxidase (MAO), a key enzyme in monoaminergic neurotransmission. This structured approach ensures a logical progression from broad cellular effects to more specific molecular interactions, maximizing the efficiency of the characterization process.
Part 1: Foundational Analysis - Cytotoxicity Profiling
Rationale: Before investigating the specific mechanisms of a novel compound, it is crucial to determine its effect on cell viability.[1][2] Cytotoxicity assays provide a critical therapeutic window, identifying concentration ranges that are suitable for subsequent mechanistic studies and flagging potential for anticancer applications.[3] Performing these assays at the outset prevents misinterpretation of data in target-specific assays, where a decrease in signal could be due to cell death rather than specific inhibition. We will employ three distinct methods to obtain a comprehensive understanding of the compound's cytotoxic profile.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of the test compound.
Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[2]
Materials:
-
Cells of interest (e.g., HEK293)
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO2.[7]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Read the absorbance at 570 nm using a microplate reader.[4]
Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[9][10]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Cells and culture reagents as in Protocol 1.1
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
Prepare controls as per the kit manufacturer's instructions, including spontaneous release (vehicle control), maximum release (lysis buffer), and no-cell background controls.[10][11]
-
Centrifuge the plate at 400 x g for 5 minutes.[10]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[12]
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[13]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.[13]
Protocol 1.3: Live/Dead Viability/Cytotoxicity Assay
This fluorescence-based assay uses two probes, calcein-AM and ethidium homodimer-1 (EthD-1), to simultaneously identify live and dead cells.[14] Calcein-AM is converted by intracellular esterases in live cells to produce green fluorescence, while EthD-1 enters cells with compromised membranes and binds to nucleic acids, producing red fluorescence.[14]
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (commercially available)
-
Cells and culture reagents as in Protocol 1.1
-
Fluorescence microscope or plate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
Prepare the combined calcein-AM and EthD-1 working solution in PBS according to the kit's protocol.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the working solution to each well and incubate for 30-45 minutes at room temperature, protected from light.[14]
-
Image the cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.[15] Alternatively, quantify the fluorescence using a microplate reader.
| Assay | Principle | Endpoint Measurement | Information Provided |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric (Absorbance at 570 nm) | Metabolic activity and cell viability[4][5] |
| LDH Release | Plasma membrane integrity | Colorimetric (Absorbance at 490 nm) | Cell lysis and necrosis[9][10] |
| Live/Dead | Intracellular esterase activity and membrane integrity | Fluorescence (Green/Red) | Direct visualization and quantification of live vs. dead cells[14][16] |
Part 2: Primary Target Screening - Monoamine Transporter Activity
Rationale: The propan-2-amine scaffold is a well-known pharmacophore for ligands of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[17] These transporters are critical for regulating neurotransmitter levels in the synapse and are major targets for antidepressants and psychostimulants.[18] Therefore, assessing the compound's ability to inhibit the uptake of neurotransmitters is a logical next step.
Experimental Workflow: Monoamine Transporter Uptake Assay
Caption: Workflow for monoamine transporter uptake inhibition assay.
Protocol 2.1: Neurotransmitter Uptake Inhibition Assay (Radiolabeled or Fluorescent)
This protocol can be adapted for DAT, NET, or SERT by using the appropriate cell line and substrate. Both radiolabeled and fluorescent methods are widely used.[19][20]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compound and reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) OR a fluorescent substrate from a commercial kit[19][21]
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader (for fluorescent assay)
Procedure:
-
Seed transporter-expressing cells into 96-well plates and grow to confluence.
-
On the day of the assay, aspirate the culture medium and wash the cells gently with assay buffer.
-
Pre-incubate the cells for 10-20 minutes at room temperature with various concentrations of the test compound or a reference inhibitor.[18]
-
Initiate the uptake reaction by adding the radiolabeled or fluorescent neurotransmitter substrate. Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor.
-
Incubate for a predetermined time (typically 1-15 minutes) at 37°C or room temperature.[18][20]
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).[20]
-
For the radiolabeled assay, transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
For the fluorescent assay, measure the intracellular fluorescence using a bottom-read fluorescence plate reader.[19]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
| Transporter | Radiosubstrate | Selective Inhibitor |
| DAT | [³H]Dopamine | GBR 12909 |
| NET | [³H]Norepinephrine | Desipramine |
| SERT | [³H]Serotonin | Fluoxetine |
Part 3: Secondary Target Screening - G-Protein Coupled Receptor (GPCR) Activity
Rationale: Many CNS-active drugs with amine structures interact with GPCRs.[22] Given the structural ambiguity of the test compound, screening for GPCR activation is a prudent secondary step. We propose a tiered approach: first, assess β-arrestin recruitment, a nearly universal event for many GPCRs, to broadly identify potential interactions.[23] If a hit is identified, follow-up with second messenger assays (cAMP for Gs/Gi-coupled receptors and calcium flux for Gq-coupled receptors) to further characterize the signaling pathway.[24][25]
Experimental Workflow: GPCR Activity Screening
Caption: Tiered screening strategy for GPCR activity.
Protocol 3.1: β-Arrestin Recruitment Assay (e.g., Tango™ Assay)
The Tango™ assay is a well-established method that measures ligand-induced interaction between a GPCR and β-arrestin.[26][27] This interaction triggers the cleavage of a transcription factor, leading to the expression of a reporter gene (e.g., luciferase).[26]
Materials:
-
HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein)[26]
-
Plasmids encoding the GPCR of interest fused to a C-terminal cleavage sequence
-
Transfection reagents
-
Test compound
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Transfect HTLA cells with the GPCR-Tango construct.
-
After 24 hours, seed the transfected cells into 96-well white plates.
-
Starve the cells in serum-free medium for 2 hours.
-
Treat the cells with various concentrations of the test compound or a known ligand and incubate for 2-16 hours at 37°C.[28]
-
Remove the treatment and add fresh complete medium. Incubate overnight.[28]
-
Add luciferase assay reagent to the wells and incubate for 15 minutes.[28]
-
Measure the luminescence using a plate reader.
Protocol 3.2: cAMP Assay (for Gs/Gi-coupled receptors)
This assay measures changes in intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.[22][24]
Materials:
-
Cells expressing the GPCR of interest
-
cAMP assay kit (e.g., HTRF, GloSensor™, or similar)
-
Test compound, known agonist/antagonist, and forskolin (for Gi assays)
-
Plate reader compatible with the chosen assay technology
Procedure:
-
Seed cells into a 96- or 384-well plate.
-
For Gs agonism: Treat cells with the test compound.
-
For Gi agonism: Treat cells with the test compound in the presence of forskolin.
-
Incubate for the recommended time (typically 30 minutes).
-
Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.[29]
-
Read the signal (e.g., fluorescence or luminescence) on a plate reader.
Protocol 3.3: Calcium Flux Assay (for Gq-coupled receptors)
This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.[25][30]
Materials:
-
Cells expressing the GPCR of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, from a kit like FLIPR Calcium Assay Kits)[31]
-
Assay buffer (e.g., HBSS)
-
Test compound and a known agonist
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Procedure:
-
Seed cells into a 96- or 384-well black-wall, clear-bottom plate and incubate overnight.[32]
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.[31][33]
-
Place the plate in the fluorescence reader.
-
Add the test compound or a known agonist to the wells while simultaneously recording the fluorescence signal over time.
-
Analyze the kinetic data to determine the peak fluorescence response.
Part 4: Tertiary Target Screening - Monoamine Oxidase (MAO) Activity
Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines and are important drug targets.[34] Given the compound's structural similarity to monoamine transporter ligands, assessing its effect on MAO activity is a valuable counter-screen to determine selectivity.
Protocol 4.1: MAO Activity Assay
This assay typically uses a substrate that, when oxidized by MAO, generates a product (like H₂O₂) that can be detected using a colorimetric or fluorometric probe.[34][35]
Materials:
-
MAO activity assay kit (commercially available)
-
Source of MAO enzyme (e.g., cell or tissue lysate)
-
Test compound and specific inhibitors (clorgyline for MAO-A, selegiline or pargyline for MAO-B)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Prepare the sample containing MAO enzyme (e.g., lysate from cells overexpressing MAO-A or MAO-B).
-
In a 96-well plate, add the enzyme sample.
-
To distinguish between MAO-A and MAO-B activity, pre-incubate separate samples with clorgyline or pargyline.[35][36]
-
Add the test compound at various concentrations and incubate for 10-30 minutes.[36]
-
Initiate the reaction by adding the working reagent containing the MAO substrate (e.g., p-tyramine) and the detection probe.[35]
-
Incubate for 20-60 minutes at room temperature, protected from light.[35][36]
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance.[37]
-
Calculate the percent inhibition and determine the IC50 value.
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Application Note & Protocols: Radiolabeling of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine for In Vitro Receptor Binding Studies
Here is the detailed application note and protocol for radiolabeling 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine for binding studies.
Abstract
This document provides a comprehensive guide for the synthesis, radiolabeling, and application of this compound as a radioligand for in vitro receptor binding assays. We focus on the strategic selection of a radionuclide, detailing a robust protocol for Carbon-11 ([¹¹C]) methylation, a technique ideally suited for this molecule's structure and its potential use in Positron Emission Tomography (PET) research. The guide outlines the synthesis of the necessary desmethyl precursor, the automated radiosynthesis of [¹¹C]this compound, and the subsequent purification and stringent quality control procedures required to ensure its suitability for biological assays.[1][2][3] Furthermore, we provide detailed, step-by-step protocols for conducting saturation and competition binding experiments to characterize ligand-receptor interactions, including the determination of key parameters such as affinity (Kᵈ) and receptor density (Bₘₐₓ). This application note is designed for researchers, chemists, and drug development professionals seeking to leverage radiolabeled compounds to quantify and characterize molecular targets.
Part 1: Radiosynthesis and Quality Control
Rationale for Radionuclide Selection
The molecular structure of this compound offers several potential sites for radiolabeling. The choice of isotope is critical and depends on the intended application, required specific activity, and available facilities.
-
Carbon-11 (¹¹C): A positron emitter with a short half-life (t½ = 20.4 minutes). The presence of a methoxy group makes this molecule an ideal candidate for ¹¹C-methylation.[4] This involves replacing the natural ¹²C in the methoxy group with ¹¹C. This "isotopic labeling" results in a radioligand that is chemically identical to the parent compound, which is highly desirable for binding studies.[5] Its short half-life is advantageous for in vivo imaging studies in humans, minimizing radiation exposure, but demands rapid and efficient automated synthesis.[6][7]
-
Tritium (³H): A beta emitter with a long half-life (t½ = 12.3 years). Tritium labeling offers very high specific activity and is a gold standard for in vitro binding assays.[8][9] Labeling could be achieved via catalytic hydrogen isotope exchange, though this may present challenges in achieving site-specificity.[10][11]
-
Iodine-125 (¹²⁵I): A gamma emitter with a half-life of 60 days.[5] Labeling would require introducing an iodine atom, typically onto the naphthalene ring, which would alter the molecule's structure and potentially its binding characteristics. This "external labeling" would necessitate synthesizing a precursor with an appropriate functional group for radioiodination, such as a stannyl or bromo derivative.[12][13]
Decision: For this guide, we will focus on Carbon-11 labeling . It provides a chemically identical radiotracer and leverages the molecule's existing methoxy group as a straightforward labeling handle. The rapid synthesis required for ¹¹C is well-established and aligns with modern radiopharmaceutical practices.[14][15]
Precursor Synthesis: (S)-1-hydroxy-N-(naphthalen-1-ylmethyl)propan-2-amine
To perform ¹¹C-methylation of the methoxy group, the corresponding desmethyl precursor (the hydroxyl analog) is required. A plausible synthetic route is outlined below.
Workflow: Precursor Synthesis
Caption: Synthetic route for the desmethyl precursor.
Protocol:
-
Reaction Setup: Dissolve (S)-1-aminopropan-2-ol (1.0 eq) and 1-naphthaldehyde (1.05 eq) in dichloromethane (DCM).
-
Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography (silica gel, using a gradient of methanol in DCM) to yield the pure desmethyl precursor.
-
Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: [¹¹C]Methylation of the Precursor
This protocol assumes the use of a standard automated radiosynthesis module. [¹¹C]CO₂ is produced via a cyclotron and converted to a reactive methylating agent.[4][6]
1. Production of [¹¹C]Methylating Agent:
-
[¹¹C]CO₂ from the cyclotron is trapped and reduced to [¹¹C]CH₄ using H₂ over a nickel catalyst.
-
[¹¹C]CH₄ is then reacted with iodine in the gas phase to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).
-
Alternatively, for higher reactivity, [¹¹C]CH₃I can be passed over a silver triflate column to generate [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which is often more efficient for methylating hydroxyl groups.[7][16]
2. Radiolabeling Reaction:
-
Dissolve the desmethyl precursor (approx. 0.5 - 1.0 mg) in a suitable solvent (e.g., acetone or DMF, 300 µL) in the reaction vessel.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH) or a tetrabutylammonium hydroxide solution to deprotonate the hydroxyl group, forming a more reactive alkoxide.
-
Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at room temperature (or slightly elevated temperature, e.g., 80°C) for 2-5 minutes.
-
Allow the reaction to proceed for an additional 3-5 minutes after trapping is complete.
Purification and Formulation
1. HPLC Purification:
-
Quench the reaction mixture with an appropriate volume of HPLC mobile phase.
-
Inject the entire mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18).
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA) to separate the radiolabeled product from the unreacted precursor and other impurities.
-
The product peak is identified using an in-line radioactivity detector, with its retention time confirmed by comparison to a co-injected, non-radioactive standard of this compound.
2. Formulation:
-
Collect the radioactive HPLC fraction containing the purified product.
-
Remove the organic solvent using a rotary evaporator or by passing the fraction through a C18 Sep-Pak cartridge.
-
If using a Sep-Pak, trap the product on the cartridge, wash with sterile water to remove residual HPLC solvents, and elute the final product with a small volume of ethanol.
-
Dilute the ethanolic solution with a sterile, biocompatible buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final concentration and an ethanol content suitable for in vitro assays (typically <1%).
Quality Control (QC)
A robust quality control system is essential for ensuring the reliability of binding data.[1][17][18]
1. Radiochemical Purity (RCP):
-
Method: Analytical radio-HPLC.
-
Procedure: Inject a small aliquot of the final formulated product onto an analytical C18 column.
-
Acceptance Criterion: The radiochemical purity should be >95%, meaning that over 95% of the total radioactivity corresponds to the peak of the desired product.[2]
2. Molar Activity (Aₘ):
-
Definition: The amount of radioactivity per mole of the compound (units: GBq/µmol or Ci/mmol). High molar activity is crucial for detecting low-density receptor populations.
-
Method: Calibrate the UV detector signal on the analytical HPLC with known concentrations of the non-radioactive standard to create a standard curve. Determine the mass of the product in the radioactive sample from its UV peak area. Measure the total radioactivity of the sample in a dose calibrator. Calculate Aₘ by dividing the total radioactivity by the calculated number of moles.
3. Identity Confirmation:
-
Method: Co-elution on analytical radio-HPLC.
-
Procedure: Co-inject the final radiolabeled product with the non-radioactive standard.
-
Acceptance Criterion: The radioactivity peak must have the same retention time as the UV peak of the standard.
| QC Parameter | Method | Specification | Rationale |
| Identity | Co-elution with standard on HPLC | Single radioactive peak matches UV peak | Confirms the radiolabeled compound is the correct molecule. |
| Radiochemical Purity | Analytical Radio-HPLC | > 95% | Ensures that binding is due to the target radioligand, not radioactive impurities.[2] |
| Molar Activity (Aₘ) | HPLC with UV and Radioactivity Detectors | > 40 GBq/µmol at end of synthesis | High Aₘ is necessary to detect low-density binding sites without introducing excessive ligand concentration. |
| Residual Solvents | (Typically controlled by formulation) | Ethanol < 1% in final assay buffer | High concentrations of organic solvents can denature proteins and interfere with binding. |
Part 2: Application in Receptor Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[19][20] They can provide information on receptor number (Bₘₐₓ) and ligand affinity (Kᵈ or Kᵢ).[21][22]
General Experimental Design
-
Receptor Source: Homogenized tissue membranes or cultured cells expressing the target receptor.
-
Buffer: A physiological buffer (e.g., 50 mM Tris-HCl, pH 7.4) often supplemented with divalent cations (e.g., MgCl₂) if required for receptor integrity.
-
Incubation: All components are incubated together to allow the binding to reach equilibrium. The optimal incubation time and temperature must be determined empirically.
-
Separation: Bound radioligand must be separated from free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes/cells while allowing the free ligand to pass through.[23][24]
-
Detection: The radioactivity trapped on the filters is quantified using a gamma or beta counter.
Workflow: Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Protocol 1: Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kᵈ) of the radioligand and the maximum density of binding sites (Bₘₐₓ).[25]
Procedure:
-
Prepare Dilutions: Prepare a series of dilutions of the radiolabeled [¹¹C]this compound in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kᵈ.
-
Set up Assay Tubes: For each radioligand concentration, prepare triplicate tubes for:
-
Total Binding: Add assay buffer, receptor preparation (e.g., 50-100 µg protein), and the radioligand dilution.
-
Non-Specific Binding (NSB): Add a high concentration of an unlabeled competing ligand (e.g., 1000x Kᵈ of the unlabeled ligand), receptor preparation, and the radioligand dilution. The purpose of the unlabeled ligand is to saturate the specific receptors, so any remaining radioligand binding is considered non-specific (e.g., to the filter, tube, or lipids).[26]
-
-
Incubation: Incubate all tubes at a constant temperature (e.g., 25°C) for a predetermined time to ensure equilibrium is reached.
-
Filtration: Terminate the assay by rapidly filtering the contents of each tube through a glass fiber filter (pre-soaked in buffer) using a cell harvester. Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity in a suitable counter.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Specific Binding = Total Binding - Non-Specific Binding. [23]
-
Plot Specific Binding (y-axis) against the concentration of the radioligand (x-axis).
-
Fit the data using a non-linear regression model for "one site - specific binding" (e.g., in GraphPad Prism) to derive the Bₘₐₓ and Kᵈ values.[27]
-
Logical Relationship: Binding Components
Caption: Relationship between binding components in an assay.
Protocol 2: Competition Binding Assay
Objective: To determine the affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of the radioligand for binding to the receptor.
Procedure:
-
Prepare Dilutions: Prepare a series of dilutions of the unlabeled test compound over a wide concentration range (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Set up Assay Tubes:
-
Total Binding (Control): Triplicate tubes with assay buffer, receptor preparation, and a fixed concentration of the radioligand (typically at or near its Kᵈ).
-
NSB (Control): Triplicate tubes with a saturating concentration of a standard unlabeled ligand, receptor preparation, and the fixed concentration of the radioligand.
-
Competition: Triplicate tubes for each concentration of the test compound, containing the test compound dilution, receptor preparation, and the fixed concentration of the radioligand.
-
-
Incubation, Filtration, and Counting: Proceed as described in the saturation assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding (y-axis) against the log concentration of the unlabeled test compound (x-axis).
-
Fit the resulting sigmoidal curve using a non-linear regression model for "log(inhibitor) vs. response" to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) Where [L] is the concentration of the radioligand used, and Kᵈ is the dissociation constant of the radioligand (determined from the saturation assay).
-
| Parameter | Derived From | Description |
| Kᵈ | Saturation Assay | Dissociation Constant: The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity (lower Kᵈ = higher affinity). |
| Bₘₐₓ | Saturation Assay | Maximum Receptor Density: The total concentration of specific binding sites in the preparation. |
| IC₅₀ | Competition Assay | Inhibitory Concentration 50: The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. |
| Kᵢ | Competition Assay | Inhibitor Constant: The affinity of the competing, unlabeled ligand for the receptor, corrected for the concentration and affinity of the radioligand used. |
References
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International Atomic Energy Agency (IAEA). Quality Control in the Production of Radiopharmaceuticals. [Link][1]
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Ali, S., et al. "Secondary labelling precursors with carbon-11 chemistry". ResearchGate. [Link][14]
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University of New Mexico. Quality Control of Compounded Radiopharmaceuticals. [Link][17]
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Nucleus RadioPharma. "Meeting the unique demands of radiopharmaceutical quality control". [Link][2]
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İlem-Özdemir, D., & Aran, T. "QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW". Journal of Pharmaceutical Sciences and Research. [Link][3]
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Pfeifer, V. "Tritium and Deuterium Labelling of Bioactive Molecules Catalyzed by Metallic Nanoparticles". ResearchGate. [Link][10]
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Pfeifer, V. "Tritium and deuterium labelling of bioactive molecules catalyzed by metallic nanoparticles". INIS. [Link]
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Drug Discovery Methods. "Specific and Non-specific Binding in a ligand binding assay". YouTube. [Link][28]
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Reisine, T., & Zadina, J. "Radioligand Binding Studies". Springer Nature Experiments. [Link][20]
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GraphPad. "Key concepts: Saturation binding". GraphPad Prism 10 Curve Fitting Guide. [Link][27]
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Dahl, K., et al. "New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals". PMC. [Link][6]
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Nappi, A., et al. "Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques". Applied Sciences. [Link][12]
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Ametamey, S. M., et al. "Carbon-11 labeling chemistry based upon [11C]methyl iodide". PubMed. [Link][7]
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Lee, J. H., et al. "(PDF) Quality Control of Radiopharmaceutical". ResearchGate. [Link][18]
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BPS Bioscience. "Fitting for Saturation Binding". YouTube. [Link][29]
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Alfa Cytology. "Saturation Radioligand Binding Assays". [Link][30]
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Zhang, Z., et al. "The Development and Application of Tritium-Labeled Compounds in Biomedical Research". Molecules. [Link][8]
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GraphPad. "Nonspecific binding". GraphPad Prism 10 Curve Fitting Guide. [Link][26]
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Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol". [Link][24]
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University of Bristol. "Receptor binding techniques: saturation (equilibrium) analysis". [Link][21]
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Koziorowski, J. "Late-stage labeling of diverse peptides and proteins with iodine-125". PMC. [Link][5]
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Pucheault, M. "Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules". ACS Publications. [Link][11]
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Pieters, G. "Tritium labelling of pharmaceuticals.". ResearchGate. [Link][9]
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PET Radiopharma. "The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine". [Link][4]
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Ametamey, S. M., et al. "Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide". ResearchGate. [Link][15]
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Dong, C., et al. "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions". ResearchGate. [Link][22]
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Sittampalam, G. S., et al. "Receptor Binding Assays for HTS and Drug Discovery". NCBI. [Link][25]
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Mushtaq, S., et al. "Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction". ACS Omega. [Link][33]
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Gulyás, B., et al. "Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide -- a potential radiotracer for D3 receptor imaging with PET". PubMed. [Link][16]
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Application Notes and Protocols: Investigating 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the investigation of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine, a novel chemical entity with potential applications in drug discovery. Based on the structural characteristics of its naphthalene and methoxypropan-2-amine moieties, this compound is hypothesized to act as a modulator of monoamine neurotransmitter systems. This document outlines detailed protocols for its chemical synthesis, in vitro characterization, and preliminary in vivo assessment to explore its therapeutic potential, particularly in the context of neurological and psychiatric disorders.
Introduction and Scientific Rationale
The naphthalene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Furthermore, small molecules containing a propan-2-amine moiety are known to interact with monoamine transporters. A close structural analog, 1-(naphthalen-1-yl)propan-2-amine, has been identified as a releasing agent for serotonin, norepinephrine, and dopamine, suggesting its potential for treating mood disorders.
The subject of these application notes, this compound, combines these key structural features. The introduction of a methoxy group may alter the compound's lipophilicity, metabolic stability, and receptor interaction profile compared to its non-methoxylated analog. This suggests that this compound is a promising candidate for investigation as a novel modulator of monoaminergic systems with a potentially unique pharmacological profile.
These notes will provide a framework for the initial stages of a drug discovery program centered on this compound, from its synthesis to its initial biological characterization.
Chemical Synthesis
A plausible and efficient method for the synthesis of this compound is through reductive amination. This common and robust reaction involves the formation of a Schiff base intermediate from an aldehyde and a primary amine, which is then reduced to the corresponding secondary amine.
Protocol 2.1: Synthesis via Reductive Amination
Materials:
-
1-Naphthaldehyde
-
1-Methoxypropan-2-amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 1-naphthaldehyde (1.0 eq) in dichloroethane (DCE), add 1-methoxypropan-2-amine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the Schiff base intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Reductive amination workflow for the synthesis of the target compound.
In Vitro Pharmacological Profiling
The initial in vitro characterization of this compound should focus on its interaction with monoamine transporters and its potential for off-target effects and cytotoxicity.
Protocol 3.1: Monoamine Transporter Release Assays
This protocol describes the use of synaptosomes, which are isolated nerve terminals, to measure the release of radiolabeled monoamines.
Materials:
-
Rat striatal (for dopamine), hippocampal (for serotonin), and cortical (for norepinephrine) tissue
-
[³H]Dopamine, [³H]Serotonin, and [³H]Norepinephrine
-
Krebs-Ringer buffer
-
Percoll gradient solutions
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Test compound (this compound)
-
Reference compounds (e.g., d-amphetamine, fenfluramine)
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from the respective brain regions of rats using a Percoll gradient centrifugation method.
-
Radiolabel Loading: Incubate the synaptosomes with the corresponding [³H]-labeled neurotransmitter to allow for uptake.
-
Wash: Wash the synaptosomes to remove excess radiolabel.
-
Initiate Release: Resuspend the loaded synaptosomes in Krebs-Ringer buffer and add varying concentrations of the test compound or reference compound.
-
Terminate Release: After a short incubation period (e.g., 10 minutes), terminate the release by rapid filtration.
-
Quantify Release: Measure the amount of radioactivity in the filtrate (released neurotransmitter) and on the filter (retained neurotransmitter) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of total neurotransmitter released for each concentration of the test compound. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
Protocol 3.2: Receptor Binding Assays
To assess the selectivity of the compound, it should be screened against a panel of common CNS receptors (e.g., adrenergic, dopaminergic, serotonergic, and histaminergic receptors). This is typically done through competitive binding assays using radiolabeled ligands. These services are often outsourced to specialized contract research organizations (CROs).
Protocol 3.3: Cytotoxicity Assessment (MTT Assay)
Materials:
-
A relevant neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
Preliminary In Vivo Evaluation
Initial in vivo studies in rodents can provide valuable information on the compound's behavioral effects and acute toxicity.
Protocol 4.1: Rodent Locomotor Activity
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Open-field activity chambers equipped with infrared beams
-
Vehicle (e.g., saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline)
-
Test compound solution
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each animal in an open-field chamber and allow it to habituate for 30-60 minutes.
-
Dosing: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animal back in the chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 1-2 hours.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative measure. Compare the activity of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
Protocol 4.2: Acute Toxicity Study
A simple dose-escalation study can be performed to determine the maximum tolerated dose (MTD). This involves administering increasing doses of the compound to small groups of animals and observing them for signs of toxicity and mortality over a period of up to 14 days.
Data Presentation
The following tables present hypothetical data that could be generated from the described protocols.
Table 1: In Vitro Monoamine Release Potency
| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) |
| This compound | 150 | 85 | 320 |
| d-Amphetamine (Reference) | 50 | 20 | 1500 |
| Fenfluramine (Reference) | 800 | 600 | 90 |
Table 2: Cytotoxicity and Selectivity
| Compound | SH-SY5Y IC₅₀ (µM) | Selectivity Index (DAT) | Selectivity Index (NET) | Selectivity Index (SERT) |
| This compound | >50 | >333 | >588 | >156 |
Selectivity Index = Cytotoxicity IC₅₀ / Transporter EC₅₀
Hypothetical Mechanism of Action
Based on its structural similarity to known monoamine releasing agents, this compound is hypothesized to be a substrate for monoamine transporters (DAT, NET, and SERT). It is likely to be transported into the presynaptic neuron, where it can disrupt the vesicular storage of monoamines, leading to their non-exocytotic release into the synapse.
Caption: Proposed mechanism for monoamine release by the test compound.
Conclusion
The protocols and information provided in these application notes offer a foundational framework for the initial investigation of this compound as a potential drug candidate. The proposed experiments are designed to elucidate its pharmacological profile as a monoamine releasing agent and to provide an early assessment of its therapeutic potential and safety. The results of these studies will be crucial in determining the future direction of a drug discovery program focused on this novel chemical entity.
References
-
PubMed. Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). Available from: [Link]
-
MySkinRecipes. N-methyl-1-(naphthalen-2-yl)methanamine. Available from: [Link]
-
2a biotech. This compound. Available from: [Link]
-
PubChem. 1-Methoxy-2-methylpropan-2-amine. Available from: [Link]
-
ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Available from: [Link]
-
PubMed. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. Available from: [Link]
-
MDPI. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. Available from: [Link]
-
Au-23. 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). Available from: [Link]
-
PubChem. (s)-N-methyl-1-(2-naphthyl)propan-2-amine. Available from: [Link]
-
Nikkaji. (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available from: [Link]
-
PubChem. N-methoxy-1-phenylpropan-2-amine. Available from: [Link]
-
Nature. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Available from: [Link]
-
PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Available from: [Link]
-
ResearchGate. Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Available from: [Link]
Sources
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- 3. ijper.org [ijper.org]
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- 5. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine. Our focus is on improving reaction yield and purity by addressing common experimental challenges. The primary and most reliable method discussed is reductive amination , with secondary guidance on the more problematic direct N-alkylation route.
Part 1: The Preferred Synthetic Route: Reductive Amination
Reductive amination is the industry-standard method for synthesizing secondary amines like the target molecule. It is a one-pot reaction that proceeds in two stages: the formation of an imine intermediate from a ketone and a primary amine, followed by the immediate reduction of the imine to the desired amine.[1][2] This method offers superior control and avoids the over-alkylation issues common with other techniques.[1][3]
Reaction Mechanism Overview
The process involves the condensation of 1-methoxypropan-2-one with naphthalen-1-ylmethanamine under mildly acidic conditions to form a hemiaminal, which then dehydrates to an imine. A selective reducing agent, present in the same pot, reduces the C=N double bond to yield the final secondary amine product.[4]
Caption: Reductive amination workflow for the target synthesis.
Frequently Asked Questions (FAQs)
Q1: My yield is very low and I've recovered most of my starting ketone and amine. What is the likely cause?
A: This is a classic sign of incomplete imine formation. The equilibrium between the carbonyl/amine reactants and the imine intermediate heavily favors the starting materials unless water is removed from the system.[2] The reaction is also pH-sensitive; optimal imine formation typically occurs under mildly acidic conditions (pH 4-6) which activate the carbonyl group for nucleophilic attack without fully protonating the amine.
Q2: Which reducing agent is optimal for this synthesis?
A: The choice of reducing agent is critical for chemoselectivity. You need a reagent that reduces the imine intermediate much faster than it reduces the starting ketone. Using a strong, non-selective hydride source like lithium aluminum hydride (LiAlH₄) is not advisable as it requires anhydrous conditions and will readily reduce the ketone.[4] Sodium borohydride (NaBH₄) can also reduce the starting ketone, leading to 1-methoxy-2-propanol as a byproduct.[5]
The preferred reagents are "weak" or "selective" hydride donors.
| Reagent | Common Solvents | Key Advantages & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Highly recommended. Mild and selective for imines over ketones. Tolerates mild acid. Moisture-sensitive.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Effective and selective, especially at mildly acidic pH. Highly toxic (can release HCN gas upon acidification).[2][4] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Inexpensive but less selective. Can reduce the starting ketone. Best used in a two-step process where the imine is formed first, followed by the addition of NaBH₄.[5] |
Q3: I see a significant amount of 1-methoxy-2-propanol in my crude product analysis. How can I prevent this?
A: The formation of this alcohol byproduct confirms that your reducing agent is attacking the starting ketone. This occurs when the reducing agent is too reactive (like NaBH₄) or when the rate of ketone reduction is competitive with the rate of imine reduction.[2] To mitigate this, switch to a more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5] Alternatively, if using NaBH₄, ensure you allow sufficient time for the imine to form before introducing the reducing agent.
Q4: Can this reaction produce a tertiary amine byproduct?
A: While less common than in direct alkylation, it is possible. If the product, a secondary amine, reacts with another molecule of 1-methoxypropan-2-one, it can form a new iminium ion which is then reduced to a tertiary amine. This is a type of double reductive amination.[6] To avoid this, use a 1:1 or a slight excess of the primary amine (naphthalen-1-ylmethanamine) relative to the ketone.
Troubleshooting Guide: A Decision-Based Workflow
This workflow helps diagnose and solve common issues encountered during the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
Detailed Experimental Protocol (Recommended)
This protocol utilizes sodium triacetoxyborohydride for a controlled and high-yield synthesis.
Materials:
-
Naphthalen-1-ylmethanamine (1.0 eq)
-
1-Methoxypropan-2-one (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add naphthalen-1-ylmethanamine and the solvent (DCM or DCE).
-
Add 1-methoxypropan-2-one followed by the catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the starting materials by TLC if desired.
-
In a single portion, add sodium triacetoxyborohydride to the stirring mixture. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, often with 1% triethylamine to prevent streaking) or by acid-base extraction to isolate the basic amine product.
Part 2: The Alternative Route: Direct N-Alkylation
While seemingly simpler, direct N-alkylation of 1-methoxypropan-2-amine with a 1-(halomethyl)naphthalene (e.g., 1-(chloromethyl)naphthalene) is fraught with challenges, primarily over-alkylation.[3][7]
The Over-alkylation Problem
The secondary amine product is often more nucleophilic than the primary amine starting material. This means that once some product is formed, it competes with the starting material for the alkylating agent, leading to the formation of an unwanted tertiary amine and even a quaternary ammonium salt.[3][8] This results in a difficult-to-separate mixture and a low yield of the desired product.
Caption: The competing pathways in direct N-alkylation.
Troubleshooting Direct N-Alkylation
-
Use a Large Excess of the Amine: Employing a 5 to 10-fold excess of 1-methoxypropan-2-amine can statistically favor the alkylation of the starting material over the product. This creates significant atom economy and downstream separation challenges.[7]
-
Slow Addition: Add the alkylating agent slowly to a solution of the amine to maintain a low instantaneous concentration of the electrophile.
-
Solvent Choice: Aprotic solvents are often preferred for N-alkylation.[9] Experiment with solvents like DMF, DMSO, or acetonitrile.
-
Base Selection: A non-nucleophilic base (e.g., K₂CO₃, DBU) is required to neutralize the H-X formed during the reaction. Ensure the base is strong enough to deprotonate the ammonium salt intermediate but does not interfere with the reaction.
Given these significant drawbacks, reductive amination is strongly recommended over direct N-alkylation for achieving a high yield of this compound.
References
-
Fossey-Jouenne, A., et al. (2021). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available at: [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH. Available at: [Link]
- Stirling, D. I. (1998). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. Google Patents.
-
Xue, S., et al. (2023). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. ResearchGate. Available at: [Link]
-
Gamonet, C., et al. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Frontiers in Catalysis. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
- Reddy, M. S., et al. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Available at: [Link]
-
Grogan, G. (2022). Reductive amination of 1‐methoxypropanone 13 to (S)‐MOIPA 15 using MATOUAmDH2. ResearchGate. Available at: [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Li, J., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth: A Technical Support Guide to Purifying 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine. We understand the nuances and challenges that can arise during the synthesis and purification of complex molecules. This resource is designed to equip you with the expertise and practical insights needed to overcome these hurdles efficiently.
I. Understanding the Molecule and Its Synthesis
This compound is a secondary amine that is typically synthesized via reductive amination. This common and versatile reaction involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced to the corresponding amine.[1][2] In the case of our target molecule, the likely precursors are 1-methoxy-2-propanone and naphthalen-1-ylmethanamine.
The purification of the final product can be complicated by several factors inherent to this synthetic route, including the formation of regioisomers, unreacted starting materials, and byproducts from side reactions. This guide will address these specific challenges in a practical question-and-answer format.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with a compound of the same mass. How can I identify and separate this impurity?
A1: A common challenge in the synthesis of this compound is the potential for contamination with its regioisomer, (1-methoxypropan-2-yl)(naphthalen-2-ylmethyl)amine.[3] This occurs if the starting naphthalen-1-ylmethanamine contains the isomeric naphthalen-2-ylmethanamine.
Troubleshooting Steps:
-
Confirm the Isomer: Utilize High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral column to resolve the two isomers. Mass spectrometry alone will not differentiate them. Nuclear Magnetic Resonance (NMR) spectroscopy should also be employed to confirm the substitution pattern on the naphthalene ring.
-
Chromatographic Separation: Flash column chromatography on silica gel is the most common method for separating regioisomers. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.
-
Optimize Chromatography Conditions: A table of starting conditions for chromatographic separation is provided below.
| Parameter | Suggested Starting Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of non-polar impurities first, followed by the desired product and its more polar isomer. |
| Gradient | 0% to 30% Ethyl Acetate over 20 column volumes | A shallow gradient is crucial for resolving compounds with similar polarities. |
| Detection | UV at 254 nm and 280 nm | The naphthalene moiety provides strong UV absorbance for easy detection. |
Q2: I'm observing a significant amount of unreacted starting materials in my crude product. How can I remove them?
A2: The presence of unreacted 1-methoxy-2-propanone and naphthalen-1-ylmethanamine is a common issue, often resulting from incomplete reaction or non-stoichiometric amounts of reagents.
Troubleshooting Workflow:
Caption: Acid-Base Extraction Workflow for Removing Unreacted Starting Materials.
Detailed Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine product and unreacted naphthalen-1-ylmethanamine will be protonated and move to the aqueous layer. The neutral ketone will remain in the organic layer.
-
Separate the layers. The organic layer containing the ketone can be discarded.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH > 10. This will deprotonate the amines.
-
Extract the aqueous layer with fresh organic solvent. The deprotonated amines will move back into the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine mixture.
Q3: My product appears to be a racemic mixture. How can I separate the enantiomers?
A3: Since this compound is a chiral molecule, a non-stereoselective synthesis will produce a racemic mixture. The separation of enantiomers is a critical step, especially in drug development, as different enantiomers can have different pharmacological activities.[4]
Methods for Chiral Separation:
-
Chiral HPLC: This is the most common analytical and semi-preparative method for separating enantiomers. A variety of chiral stationary phases (CSPs) are available. For amines, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.
-
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Experimental Protocol for Diastereomeric Salt Resolution:
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add a solution of a chiral resolving agent, such as (+)-tartaric acid or (R)-(-)-mandelic acid, in the same solvent.
-
Allow the mixture to cool slowly to promote the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration.
-
Liberate the enantiomerically enriched amine by treating the salt with a base and extracting with an organic solvent.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC.
Q4: I suspect the formation of a bis-alkylated byproduct. How can I detect and remove it?
A4: A potential side reaction in reductive amination is the further reaction of the secondary amine product with another molecule of the aldehyde/ketone and a reducing agent, leading to a tertiary amine. In this case, the byproduct would be N-(1-methoxypropan-2-yl)-N,N-bis(naphthalen-1-ylmethyl)amine.
Detection and Removal Strategy:
-
Detection: This tertiary amine byproduct will have a significantly higher molecular weight, which can be easily detected by mass spectrometry (e.g., LC-MS). It will also have a different retention time in HPLC compared to the desired secondary amine.
-
Removal: Flash column chromatography is generally effective for removing this bulkier and often less polar byproduct. Due to the significant difference in size and polarity, the separation is usually straightforward.
III. Summary of Potential Impurities and Their Characteristics
| Impurity | Structure | Reason for Formation | Key Identification Method | Recommended Purification Technique |
| Regioisomer | (1-methoxypropan-2-yl)(naphthalen-2-ylmethyl)amine | Isomeric impurity in the starting naphthalen-1-ylmethanamine | HPLC, NMR | Flash Column Chromatography |
| Unreacted Ketone | 1-methoxy-2-propanone | Incomplete reaction | GC-MS, NMR | Acid-Base Extraction |
| Unreacted Amine | naphthalen-1-ylmethanamine | Incomplete reaction | HPLC, NMR | Acid-Base Extraction |
| Enantiomer | (R/S)-1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine | Non-stereoselective synthesis | Chiral HPLC | Chiral HPLC, Diastereomeric Salt Resolution |
| Bis-alkylated Byproduct | N-(1-methoxypropan-2-yl)-N,N-bis(naphthalen-1-ylmethyl)amine | Over-alkylation of the product | LC-MS | Flash Column Chromatography |
IV. Concluding Remarks
The successful purification of this compound relies on a systematic approach to identifying and removing potential impurities. By understanding the underlying chemistry of the reductive amination synthesis and employing the appropriate analytical and purification techniques, researchers can obtain a highly pure product suitable for further research and development.
V. References
-
PubChem. (n.d.). 1-Methoxy-2-methylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). N-methoxy-1-phenylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, H. (2009). Synthesis of 1-Methoxy-2-methyl-Naphthalene. Fine Chemical Intermediates.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Grogan, G. J., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis.
-
Blaser, H. U. (2003). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis.
-
Pawar, S. D., et al. (2021). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Pharmaceutical Sciences and Research.
-
Turner, N. J., & Rowles, I. (2020). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews.
-
Mayol, O., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis.
-
Stirling, D., & Matcham, G. W. J. (2000). U.S. Patent No. 6,133,018. U.S. Patent and Trademark Office.
-
AZYP, LLC. (n.d.). HPLC Chiral Separations. Retrieved from [Link]
-
S., S., et al. (2004). International Patent No. WO2004080945A1. Google Patents.
-
Zeif, M., & Marks, T. (1998). European Patent No. EP0881211A1. Google Patents.
-
Gal, J., & Wright, J. (1983). Studies on chiral interactions of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and the corresponding N-hydroxy metabolites with cytochrome P-450. Biochemical Pharmacology.
-
Johnson, R. D., & Larkin, J. M. (1991). U.S. Patent No. 5,074,967. U.S. Patent and Trademark Office.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (1-methoxypropan-2-yl)(naphthalen-2-ylmethyl)amine [chemicalbook.com]
- 4. Studies on chiral interactions of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and the corresponding N-hydroxy metabolites with cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine for In Vitro Applications
Welcome to the technical support center for 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.
The inherent chemical structure of this compound—specifically its bulky, hydrophobic naphthalene moiety—predicts poor aqueous solubility. This is a common hurdle for many promising compounds in the drug discovery pipeline, often leading to underestimated potency, poor reproducibility, and misleading results.[1][2] This document provides a systematic, multi-tiered approach to overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and behavior of this compound in aqueous solutions.
Q1: What are the key structural features of this compound that affect its solubility?
A1: The solubility of this molecule is governed by a balance of hydrophobic and hydrophilic features.
-
Hydrophobic Character: The dominant feature is the naphthalene ring system, which is a large, non-polar aromatic structure. This group significantly repels water molecules, making the compound inherently hydrophobic, or lipophilic. Larger molecules with high molecular weight are often less soluble.[3]
-
Hydrophilic Character: The molecule possesses a secondary amine (-NH-) and a methoxy (-O-CH₃) group. The nitrogen atom in the amine group has a lone pair of electrons that can act as a hydrogen bond acceptor. More importantly, this amine is basic and can be protonated in an acidic environment to form a positively charged ammonium salt, which dramatically increases its aqueous solubility.[4][5]
Q2: Why does my compound precipitate when I dilute my DMSO stock into aqueous assay buffer?
A2: This is a classic issue related to the difference between kinetic and thermodynamic solubility .[1]
-
You begin by dissolving the compound in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent in which it has high thermodynamic solubility (the true equilibrium solubility).[6]
-
When you introduce this concentrated DMSO stock into a large volume of aqueous buffer, you create a supersaturated solution. The compound may temporarily stay dissolved, a state known as kinetic solubility .
-
However, this supersaturated state is unstable. Over time, even minutes to hours, the compound will begin to crash out of solution as it moves towards its much lower thermodynamic equilibrium in the predominantly aqueous environment. This precipitation can be perceived as poor solubility or compound instability.[7]
Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?
A3: This is a critical consideration to maintain the biological integrity of your assay. While DMSO is a widely used co-solvent, it can induce cellular stress, differentiation, or toxicity at higher concentrations.[8] A general rule of thumb is to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) , and ideally at or below 0.1%.[9][10] It is imperative to always include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your test compound—to account for any solvent-induced effects.[9]
Part 2: Systematic Troubleshooting Workflow
If you are experiencing precipitation or poor solubility, follow this tiered troubleshooting guide. Start with the simplest and least disruptive methods before moving to more complex formulation strategies.
Caption: Initial troubleshooting decision tree for solubility issues.
Tier 1: pH-Mediated Solubilization (Least Disruptive)
The secondary amine in this compound is a weak base. By lowering the pH of your aqueous buffer, you can protonate this amine, forming a cationic salt. This salt form has significantly higher aqueous solubility due to its ionic nature.[4][11] This is the most effective first step for amine-containing compounds.[5]
Protocol 1: pH Adjustment
-
Determine Assay pH Compatibility: First, confirm the acceptable pH range for your assay. Most cell cultures are sensitive to pH changes and thrive around pH 7.2-7.4. However, many cell-free enzymatic assays are robust across a wider pH range.
-
Prepare Buffers: Prepare a series of your assay buffer at different pH values (e.g., pH 7.0, 6.5, 6.0, 5.5). Use a strong acid like HCl for adjustment.
-
Test Solubility: Prepare a fresh, concentrated stock of your compound in 100% DMSO (e.g., 10-50 mM).
-
Dilution Test: Add a small volume of the DMSO stock to each of the different pH buffers to achieve your final desired concentration. Vortex or sonicate briefly.
-
Observe: Visually inspect for precipitation immediately and after a period relevant to your experiment's duration (e.g., 1-2 hours) at the relevant temperature. Use nephelometry or a similar light-scattering method for a more quantitative assessment.[1]
-
Select & Verify: Choose the highest pH that maintains solubility without compromising your assay's integrity. Always run a pH-matched vehicle control to ensure the buffer itself does not affect the results.
| Common Biological Buffer | Buffering Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.0 - 7.6 | Standard for cell culture, but buffering capacity is weak below pH 7. |
| HEPES | 6.8 - 8.2 | Good buffering capacity for cell culture; generally non-toxic. |
| MES | 5.5 - 6.7 | A "Good's" buffer, often used in biochemistry and cell-free assays. |
| PIPES | 6.1 - 7.5 | Another "Good's" buffer, useful for maintaining physiological pH. |
Tier 2: Formulation with Excipients (Moderately Disruptive)
If pH adjustment is not feasible or insufficient, the next step is to use solubilizing excipients. The choice depends heavily on whether your assay is cell-based or cell-free.
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"optimizing 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine dosage for in vivo studies"
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Path to Meaningful In Vivo Data
Welcome to the Technical Support Center. This guide provides a comprehensive framework for a critical, yet often challenging, aspect of preclinical research: the optimization of in vivo dosage for a novel research compound, exemplified by 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine. As this is a compound with limited published data, we will proceed from first principles, establishing a robust, scientifically-sound methodology for determining a safe and efficacious dose range for your in vivo studies. This process is paramount for generating reproducible and translatable data, ensuring animal welfare, and efficiently utilizing research resources.[1][2][3]
The core principle of dose optimization is to identify a "therapeutic window" that maximizes the desired biological effect while minimizing toxicity and off-target effects.[4] An insufficient dose will likely yield false-negative results, while an excessive dose can lead to confounding toxicity, obscuring the true pharmacological effect of the compound.
Given the structural similarity of this compound to other naphthalen-propan-2-amine derivatives, it is plausible to hypothesize that it may act as a monoamine releasing agent or interact with dopamine and serotonin receptors.[5] Specifically, compounds with similar backbones have been shown to interact with dopamine D2 and serotonin 5-HT2A receptors.[6][7][8] This initial hypothesis will guide our starting dose selection and the endpoints we choose to monitor.
This guide is structured to walk you through the logical progression of experiments, from initial dose estimation to dose-response curve generation and troubleshooting common issues.
Part 1: Foundational Steps & Initial Dose Estimation
FAQ 1: Where do I even begin with a novel compound that has no published in vivo data?
Answer: The journey begins with a thorough literature review of structurally similar compounds and in vitro data.
-
Literature Review: Search for in vivo studies on compounds with a similar chemical scaffold. For our example, "1-(Naphthalen-1-YL)propan-2-amine" has been studied and shown to be a releasing agent for serotonin, norepinephrine, and dopamine.[5] This gives us a starting point for potential mechanisms and dose ranges.
-
In Vitro Data: If you have in vitro data, such as IC50 or EC50 values from receptor binding or cell-based assays, this can be a valuable, albeit indirect, starting point.[9] However, direct translation to an in vivo dose is not straightforward and requires careful consideration of factors like bioavailability and metabolism.
-
Allometric Scaling: If you have data from another species, allometric scaling, which considers differences in body surface area and metabolic rate, can be used to estimate a starting dose in your chosen animal model.[4][9]
Troubleshooting Guide: Initial Dose Selection
| Issue | Potential Cause | Recommended Action |
| No in vivo data on structurally similar compounds. | The compound is truly novel. | Rely more heavily on in vitro data and conduct a very conservative dose escalation study. Start with a microdose to assess for acute toxicity. |
| Wide range of doses reported for similar compounds. | Differences in experimental models, routes of administration, or specific endpoints. | Start at the lower end of the reported dose range. Carefully document your experimental conditions to allow for comparison. |
| In vitro potency (e.g., low nanomolar) suggests a very low starting dose. | High in vitro potency doesn't always translate to high in vivo potency due to pharmacokinetics. | While a good starting point, don't be afraid to escalate the dose if no effect is observed. Consider a pilot pharmacokinetic study. |
Part 2: The Dose-Ranging Pilot Study: Finding the Maximum Tolerated Dose (MTD)
The initial in vivo experiment should be a dose-ranging or dose escalation study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity.[4][9]
Experimental Protocol: Dose Escalation Study for MTD Determination
-
Animal Model Selection: Choose an appropriate animal model. For initial studies, mice or rats are common.[4]
-
Group Allocation: Assign a small number of animals (e.g., n=3-5 per group) to several dose groups and a vehicle control group.
-
Dose Selection: Based on your initial estimation, select a range of doses. A logarithmic or semi-logarithmic dose spacing is often used (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal, oral, subcutaneous).
-
Monitoring: Closely monitor the animals for a defined period (e.g., 24-72 hours) for clinical signs of toxicity.
Table 1: Key Parameters to Monitor in an MTD Study
| Parameter | Description | Frequency of Monitoring |
| Body Weight | A significant drop in body weight (>15-20%) is a common sign of toxicity. | Daily |
| Clinical Signs | Observe for changes in posture, activity, grooming, and any signs of distress (e.g., piloerection, lethargy, abnormal gait). | At regular intervals post-dosing (e.g., 1, 4, 24 hours) |
| Behavioral Changes | Note any significant deviations from normal behavior, such as stereotypy, hyperactivity, or sedation. | At regular intervals post-dosing |
| Mortality | Record any deaths. | Continuous |
Diagram 1: Workflow for MTD Determination
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Part 3: Designing the Dose-Response Study
Once the MTD is established, you can design a dose-response study to evaluate the efficacy of the compound.[10][11] This involves selecting a range of doses below the MTD and measuring a specific biological response.
FAQ 2: How do I select doses for my dose-response study?
Answer: Select at least 3-5 doses, plus a vehicle control, that span the range from a minimally effective dose to a dose that produces a maximal or near-maximal effect, all below the MTD.[10] The doses should ideally be spaced to adequately define the dose-response curve, often on a logarithmic scale.
Experimental Protocol: In Vivo Dose-Response Study
-
Dose Selection: Choose 3-5 doses below the MTD. For example, if the MTD is 30 mg/kg, you might test 1, 3, 10, and 20 mg/kg.
-
Group Size: Use a sufficient number of animals per group (typically n=8-12) to achieve statistical power.[10]
-
Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.[1]
-
Outcome Measures: Define specific, quantifiable outcome measures relevant to the hypothesized mechanism of action. For a compound suspected to have psychoactive properties, these might include:
-
Locomotor activity: To assess stimulant or sedative effects.
-
Prepulse inhibition: A measure of sensorimotor gating, often disrupted by dopamine agonists.
-
Head-twitch response: A behavioral assay in rodents that is characteristic of 5-HT2A receptor activation.[12]
-
Neurochemical analysis: Post-mortem analysis of brain tissue to measure levels of dopamine, serotonin, and their metabolites.
-
-
Data Analysis: Plot the response as a function of the dose and fit the data to a sigmoidal dose-response curve to determine parameters like the ED50 (the dose that produces 50% of the maximal effect).[11][13]
Diagram 2: Conceptual Dose-Response Curve
Caption: A typical sigmoidal dose-response curve.
Part 4: Troubleshooting and Advanced Considerations
Troubleshooting Guide: Dose-Response Experiments
| Issue | Potential Cause | Recommended Action |
| No dose-response relationship observed. | Doses are too low or too high (on the plateau of the curve). The chosen endpoint is not sensitive to the compound. | Expand the dose range. Consider alternative, more sensitive outcome measures. |
| High variability in the data. | Insufficient sample size. Inconsistent experimental procedures. Biological variability. | Increase the number of animals per group. Standardize all experimental procedures. Ensure consistent animal handling. |
| U-shaped or biphasic dose-response curve. | The compound may have different mechanisms of action at different concentrations (e.g., receptor agonism vs. antagonism). | This is a real biological phenomenon. Further investigation into the compound's pharmacology at different concentrations is warranted. |
FAQ 3: What if my compound shows a non-linear or unexpected dose-response?
Answer: Non-linear dose-response relationships, such as U-shaped or inverted U-shaped curves, are not uncommon in pharmacology, particularly for compounds acting on the central nervous system. For example, dopamine D2 receptor agonists can have dosage-dependent effects on neuroplasticity.[14] This highlights the importance of testing a sufficiently wide range of doses.
FAQ 4: How often should I administer the drug?
Answer: The frequency of administration depends on the compound's pharmacokinetic profile (i.e., its half-life).[4] If the pharmacokinetics are unknown, initial studies are typically conducted with a single administration. If chronic dosing is required, a pilot pharmacokinetic study to determine the time to peak concentration (Tmax) and elimination half-life is highly recommended to design an appropriate dosing regimen.
Conclusion: A Pathway to Robust and Reliable In Vivo Data
Optimizing the in vivo dosage of a novel compound like this compound is a systematic process that requires careful planning, execution, and interpretation. By following the principles and protocols outlined in this guide—from initial dose estimation based on available data to rigorous dose-response studies—researchers can establish a solid foundation for their in vivo experiments. This methodical approach not only enhances the scientific rigor and reproducibility of your findings but also adheres to the ethical principles of animal research by minimizing the number of animals used and avoiding unnecessary toxicity.
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General Principles of Preclinical Study Design. (n.d.). In Preclinical Development Handbook. National Center for Biotechnology Information. Retrieved from [Link]
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How to calculate a right dose for in vivo study? (2016, February 29). ResearchGate. Retrieved from [Link]
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Dose–response relationship. (n.d.). In Wikipedia. Retrieved from [Link]
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In Vivo Assay Guidelines. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved from [Link]
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Designing an In Vivo Preclinical Research Study. (2023). MDPI. Retrieved from [Link]
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Designing an In Vivo Preclinical Research Study. (2023, August 22). Preprints.org. Retrieved from [Link]
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Strategy for Designing In Vivo Dose-Response Comparison Studies. (n.d.). Request PDF. Retrieved from [Link]
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Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved from [Link]
- Slob, W., & Setzer, R. W. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 88(9), 1665-1678.
- Hashimoto, K., et al. (1997). In vivo regulation of serotonin 5-HT2A receptors in rat brain by subchronic administration of sigma receptor ligand NE-100. Life Sciences, 61(2), 135-140.
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Serotonin 5-HT2A receptor agonist. (n.d.). In Wikipedia. Retrieved from [Link]
- de Vries, T. J., et al. (1991). Effect of the dopamine D2 receptor agonist quinpirole on the in vivo release of dopamine in the caudate nucleus of hypertensive rats. European Journal of Pharmacology, 203(2), 263-268.
- Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences Dose Optimization in Drug Development: Achieving Therapeutic Efficacy and Safety. (n.d.). UTN.
- Geyer, M. A., & Varty, G. B. (1999). Dopamine D1 and D2 Agonist Effects on Prepulse Inhibition and Locomotion: Comparison of Sprague-Dawley Rats to Swiss-Webster, 129X1/SvJ, C57BL/6J, and DBA/2J Mice. Journal of Pharmacology and Experimental Therapeutics, 289(1), 375-385.
- Dose optimization during drug development: whether and when to optimize. (2018). Journal for ImmunoTherapy of Cancer, 6(1), 55.
- Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies. (2010). Psychopharmacology, 213(2-3), 545-555.
- Hsu, J. T., et al. (2002). Co-Administration of Dopamine D1 and D2 Agonists Additively Decreases Daily Food Intake, Body Weight and Hypothalamic Neuropeptide Y in Rats. Journal of Biomedical Science, 9(3), 246-252.
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1-Methoxy-2-methylpropan-2-amine. (n.d.). PubChem. Retrieved from [Link]
- Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). (2022). Drug and Chemical Toxicology, 45(2), 923-931.
- Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). Molecules, 29(1), 241.
- N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). Biomedicine & Pharmacotherapy, 192, 118603.
- Nichols, D. E., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662-1668.
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N-Methyl-N-(propan-2-yl)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]
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N-methyl-1-phenylpropan-2-amine;1-phenylpropan-2-amine. (n.d.). PubChem. Retrieved from [Link]
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5-Methoxy-3-methyl-1-naphthalen-1-ylpentan-2-amine. (n.d.). PubChem. Retrieved from [Link]
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Technical Support Center: Troubleshooting Bioassay Interference for 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
Prepared by the Application Science Team
Welcome to the technical support center for researchers utilizing 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding bioassay interference associated with this compound. The unique chemical structure of this molecule—specifically its bulky, hydrophobic naphthalene moiety—presents a high potential for generating misleading data through various physical and chemical interference mechanisms.
This resource is designed to help you identify, understand, and mitigate these artifacts to ensure the integrity and accuracy of your experimental results.
Part 1: Foundational Issues & Initial Diagnostics
This section addresses the most common and fundamental questions regarding the potential for this compound to interfere with bioassays.
Q1: My assay is producing unexpected or inconsistent results with this compound. What are the most likely root causes based on its chemical structure?
Answer: The chemical structure of this compound contains a naphthalene ring system. This feature is the primary driver of most assay interferences. Such polycyclic aromatic hydrocarbons are well-known to cause issues through several mechanisms:
-
Poor Aqueous Solubility and Aggregation: The large, nonpolar naphthalene group significantly lowers the compound's solubility in aqueous buffers, a common issue with many drug discovery compounds.[1][2][3] At concentrations typical for screening, it may precipitate or form colloidal aggregates. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to reproducible, concentration-dependent results that mimic true biological activity.[4]
-
Intrinsic Fluorescence (Autofluorescence): Aromatic systems like naphthalene can absorb light and emit it at a different wavelength. If the compound's fluorescence spectrum overlaps with that of your assay's reporter fluorophore, it can create a false-positive signal.[5][6] This is a particularly significant problem in gain-of-signal fluorescence assays.
-
Light Quenching or Scattering: The compound can absorb the excitation or emission light of your fluorophore (an "inner filter effect"), leading to a false-negative or reduced signal.[7][8] Aggregates can also scatter light, which can interfere with both absorbance and fluorescence-based readouts.[8]
-
Non-Specific Binding: The hydrophobicity of the naphthalene moiety promotes binding to plastic surfaces (like microplates) and proteins in a non-specific manner.[9][10][11] This can sequester the compound, interfere with antibody-antigen interactions in immunoassays, or denature proteins.
Q2: What is the single most important control experiment I should run to begin troubleshooting?
Answer: The most critical first step is to run a compound-only control in your assay buffer, without any biological components (e.g., no enzyme, no cells, no capture antibody). This simple experiment is fundamental to diagnosing the nature of the interference.
| Control Type | Purpose | How to Prepare | Expected Result (No Interference) |
| Compound-Only Control | To detect intrinsic compound signal (autofluorescence, absorbance) or light scattering. | Add this compound at all test concentrations to assay buffer. | The signal should be identical to the vehicle-only (e.g., DMSO) blank. |
| No-Enzyme/Target Control | To check for non-specific inhibition or activation of the detection system. | Add the compound to an assay mixture containing all components except the primary biological target. | The signal should remain at baseline and not change with increasing compound concentration. |
If the "Compound-Only Control" generates a signal, you are likely dealing with autofluorescence or absorbance interference. If that control is clean but the "No-Enzyme Control" shows activity, the compound may be interfering with a secondary assay component (e.g., a reporter enzyme like luciferase) or exhibiting non-specific binding.[4]
Part 2: Troubleshooting Specific Assay Technologies
The interference mechanism often depends on the detection method. This section provides targeted advice for common assay platforms.
Q3: In my fluorescence intensity assay, the signal increases with the compound's concentration, suggesting activation. How can I confirm this isn't just compound autofluorescence?
Answer: This is a classic presentation for an autofluorescent compound, as many screening assays measure an increase in fluorescence.[5] The naphthalene structure is highly suspect.
Causality: Aromatic compounds absorb UV or visible light and re-emit it, often in the blue-green spectral region. If your assay uses a fluorophore in this range (e.g., GFP, fluorescein), the reader cannot distinguish the compound's fluorescence from the assay's signal.
Key Mitigation Strategy: The most robust solution is to "red-shift" your assay. The incidence of compound autofluorescence is significantly lower at longer (redder) excitation and emission wavelengths.[5][6] Switching from a blue/green dye to a red-shifted one (e.g., >600 nm) can often eliminate the problem entirely.
Q4: My absorbance readings are variable and my dose-response curve is non-sigmoidal. Could this be a solubility issue?
Answer: Yes, this is highly probable. Poor solubility is a pervasive issue in drug discovery that can lead to inaccurate and misleading data.[2][3]
Causality: When this compound is diluted from a DMSO stock into an aqueous assay buffer, it can exceed its solubility limit and precipitate. This precipitation is often not visible to the naked eye. These small particles scatter light, which a spectrophotometer reads as absorbance, leading to artificially high and variable readings.[12]
This protocol provides a quick way to estimate the kinetic solubility of your compound under assay conditions.
-
Preparation: Prepare a serial dilution of your compound in 100% DMSO in a clear microplate.
-
Dilution: Transfer a small volume (e.g., 1-2 µL) of the DMSO serial dilution into a microplate containing your aqueous assay buffer, mimicking your final assay concentration and DMSO percentage. Mix well.
-
Incubation: Incubate the plate for a period relevant to your assay duration (e.g., 15-60 minutes) at the assay temperature.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (typically by reading absorbance at a wavelength where the compound doesn't absorb, such as 650 or 700 nm).
-
Analysis: The concentration at which the light scattering signal begins to rise above the baseline indicates the point of precipitation (the kinetic solubility limit). You should ensure your assay concentrations are well below this limit.
Mitigation: If solubility is an issue, consider adding a low concentration (0.005-0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer. This can help keep the compound in solution and break up aggregates.[4] However, always validate that the detergent does not impact your biological target's activity.
Q5: I am using an immunoassay (ELISA), and the compound appears to inhibit the signal. How can it interfere?
Answer: Interference in immunoassays can be complex.[13] For a hydrophobic molecule like this compound, the most likely cause is non-specific binding.
Causality: The compound can bind non-specifically to several components:
-
To the Plate Surface: It can coat the plastic wells, sterically hindering the capture or detection antibodies from binding.[10]
-
To the Antibodies: It can bind to hydrophobic patches on the capture or detection antibodies, potentially altering their conformation and reducing their affinity for the target antigen.[9]
-
To the Blocking Proteins: It can bind to the blocking proteins (like BSA or casein), displacing them and exposing the plate surface for non-specific antibody binding, which can paradoxically increase background noise.[10][11]
-
Pre-incubation Test: Pre-incubate the compound with either the capture antibody-coated plate or the detection antibody before adding other components. If pre-incubation with one specific component drastically enhances the inhibition, you have likely identified the interacting partner.
-
Optimize Blocking and Washing: Increase the concentration or change the type of blocking agent (e.g., from BSA to casein or a commercial blocker). Also, increase the number and stringency of wash steps, perhaps including a small amount of non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to help remove non-specifically bound compound.[14]
-
Run an Orthogonal Assay: Validate your findings using a non-immunoassay-based method if possible. This is a crucial step to confirm that the observed activity is genuine and not an artifact of the assay format.[4]
Part 3: Advanced Protocols & Data Interpretation
Protocol 2: Characterizing Autofluorescence and Inner-Filter Effects
This protocol uses a scanning spectrofluorometer to definitively characterize the optical properties of your compound.
-
Sample Preparation: Prepare solutions of this compound in your final assay buffer at the highest concentration used in your experiments. Also prepare a "buffer + fluorophore" control and a "buffer + fluorophore + compound" sample.
-
Absorbance Scan: First, measure the absorbance spectrum of the compound from ~250 nm to 700 nm. A peak in the range of your assay's excitation or emission wavelengths indicates a high potential for an inner-filter effect.[7]
-
Excitation Scan: Set the emission wavelength to that of your assay's fluorophore. Scan a range of excitation wavelengths to see if the compound itself fluoresces at your detection wavelength.
-
Emission Scan: Set the excitation wavelength to that of your assay. Scan a range of emission wavelengths. A peak that overlaps with your fluorophore's emission spectrum confirms autofluorescence.
-
Inner-Filter Effect Check: Compare the fluorescence of the "buffer + fluorophore" sample to the "buffer + fluorophore + compound" sample. A significant drop in fluorescence in the presence of the compound, despite no direct spectral overlap, confirms quenching or an inner-filter effect.
References
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Turek-Etienne, T., et al. (2022). Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Gopalkrishnan, S. M., et al. (2021). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
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Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF - ResearchGate. [Link]
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Shultz, M. D. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. Request PDF - ResearchGate. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
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Surmodics IVD. Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]
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CANDOR Bioscience GmbH. nonspecific binding in immunoassays. CANDOR Bioscience. [Link]
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Nikolac, N. (2014). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Lab Med. [Link]
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Principles of Assay Development and Chemical Biology Team. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. [Link]
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ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. ELGA LabWater. [Link]
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David, L., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Chemistry – A European Journal. [Link]
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Creative Biolabs. Solubility Assessment Service. Creative Biolabs. [Link]
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David, L., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Scilit. [Link]
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Šupak-Smolčić, V., & Bilić-Zulle, L. (2013). Interferences in quantitative immunochemical methods. Biochemia Medica. [Link]
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Medix Biochemica. Interference in immunoassays White Paper. Medix Biochemica. [Link]
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Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. [Link]
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Creative Bioarray. Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
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Walsh, J., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
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U.S. National Library of Medicine. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. NCBI Bookshelf. [Link]
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Technical Support Center: Stability of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
Prepared by the Senior Application Scientist Team
Document ID: TSC-2026-01-A Revision: 1.0 Topic: Stability of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine in Biological Matrices
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides a comprehensive resource for understanding and troubleshooting the stability of this compound in common biological matrices.
Scientific Context: The stability of a drug candidate in biological matrices (e.g., plasma, blood, microsomes) is a critical parameter in drug discovery and development.[1][2][3] Instability can lead to rapid clearance, short half-life, and poor in vivo performance, making it essential to characterize these properties early.[2][4] This guide is structured to address common questions, provide detailed experimental protocols, and offer troubleshooting advice based on established bioanalytical principles.
Since this compound is a specific structure, this guide also incorporates principles from structurally related compounds, including N-alkylated amines and molecules with a naphthalene moiety, to predict potential metabolic liabilities and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: Based on its chemical structure, this compound has several potential sites for metabolic transformation by hepatic enzymes (like cytochrome P450s) and plasma enzymes (like esterases or amidases).[2][3][5]
-
N-Dealkylation: The removal of the naphthalen-1-ylmethyl group from the secondary amine is a common metabolic pathway for N-alkylated amines, catalyzed by cytochrome P450 (CYP) enzymes.[6][7] This would yield 1-methoxypropan-2-amine and naphthalene-1-carbaldehyde.
-
Aromatic Hydroxylation: The naphthalene ring is susceptible to oxidation by CYPs to form various naphthol derivatives.[8][9][10] CYP1A2 and CYP3A4 are often involved in naphthalene metabolism, producing metabolites like 1-naphthol and 2-naphthol.[8]
-
O-Demethylation: The methoxy group on the propan-2-amine side chain can be cleaved by CYP enzymes, resulting in a primary alcohol metabolite.
-
Oxidative Deamination: The primary amine group formed after N-dealkylation could undergo further oxidation.
-
Phase II Conjugation: Hydroxylated metabolites (from aromatic hydroxylation or O-demethylation) are susceptible to subsequent glucuronidation or sulfation, which increases their water solubility for excretion.[9]
A diagram of predicted metabolic pathways is shown below.
Caption: Predicted Phase I and Phase II metabolic pathways.
Q2: What are the best practices for preparing and storing stock solutions and biological samples?
A2: Proper storage is critical to ensure the integrity of your results.[11][12][13] Analyte degradation can occur before the experiment even begins if samples are not handled correctly.[12]
| Item | Recommended Storage Conditions | Rationale & Best Practices |
| Stock Solution (in DMSO) | Store at -20°C or -80°C in amber glass vials or high-quality polypropylene tubes.[11][14] | Prevents degradation from light and repeated freeze-thaw cycles. DMSO is a common solvent, but ensure final concentration in assays is low (<1%) to avoid affecting enzyme activity.[15] |
| Whole Blood Samples | Process immediately to plasma or serum. If short-term storage is needed, keep at 2-8°C. | Delays in processing can lead to enzymatic degradation.[12] |
| Plasma/Serum Samples | Store at -70°C to -80°C for long-term stability.[13] Avoid multiple freeze-thaw cycles. | Ultra-low temperatures halt most enzymatic and chemical degradation processes.[14][16] Thawing and refreezing can damage proteins and affect analyte stability.[13] |
| Microsomes / S9 Fractions | Store at -80°C as recommended by the supplier. Thaw on ice immediately before use. | Maintains the integrity and activity of metabolic enzymes.[5] |
For all samples, a clear audit trail and inventory management system are essential to track handling history, storage duration, and any temperature excursions.[13][17]
Q3: Which analytical method is most suitable for quantifying this compound in stability assays?
A3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices.[4][18] It offers high sensitivity, selectivity, and reproducibility.[4] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.[4] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and selectivity needed for complex matrices like plasma.[19]
Troubleshooting Guide
This section addresses common issues encountered during stability experiments.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps |
| Low or No Recovery at T=0 Timepoint | 1. Adsorption to Labware: The compound, particularly if lipophilic, may bind to plastic surfaces (tubes, plates, pipette tips).[20] 2. Poor Extraction Efficiency: The protein precipitation or liquid-liquid extraction method may be inefficient. 3. Precipitation: The compound may have low solubility in the final assay buffer, causing it to crash out of solution.[21] | 1. Use low-binding polypropylene labware or silanized glass vials. Pre-condition pipette tips by aspirating and dispensing the solution a few times. 2. Optimize the extraction. Test different organic solvents (e.g., acetonitrile, methanol, ethyl acetate) or adjust the pH. Ensure the internal standard recovery is consistent. A recovery of 50% can be acceptable if it is consistent and reproducible.[22] 3. Check the compound's solubility. Reduce the initial spiking concentration if necessary. |
| Rapid Degradation in Heat-Inactivated Control | 1. Chemical Instability: The compound may be unstable at the assay pH (typically 7.4) or temperature (37°C).[21] 2. Incomplete Enzyme Inactivation: The heat-inactivation process for plasma or microsomes may have been insufficient. | 1. Run a control experiment in buffer alone (without any biological matrix) to assess chemical stability.[20] 2. Verify the heat-inactivation protocol (e.g., 56°C for 30 min for plasma). Ensure the matrix reaches the target temperature for the full duration. |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound, matrix, or quenching solution. 2. Matrix Effects: Inconsistent ion suppression or enhancement in the MS source due to variability in the biological matrix. 3. Edge Effects in Plates: Evaporation from wells on the outer edges of a 96-well plate during incubation. | 1. Calibrate pipettes regularly. Use a fresh tip for each replicate. For small volumes, use reverse pipetting. 2. Use a stable, isotopically labeled internal standard if available. Optimize the sample cleanup method to remove more interfering substances. 3. Use a plate sealer during incubation. Avoid using the outermost wells or fill them with a blank solvent. |
| No Degradation Observed (Compound Appears Too Stable) | 1. Inactive Enzymes: The microsomes or plasma may have low or no enzymatic activity due to improper storage or handling.[19] 2. Low Intrinsic Clearance: The compound may genuinely be very stable and slowly metabolized.[23][24] 3. Missing Cofactors: For microsomal assays, the NADPH regenerating system was not added or was inactive.[20] | 1. Include a positive control compound with a known, moderate-to-high clearance rate (e.g., verapamil, testosterone) in every assay to confirm system activity.[2] 2. For low-clearance compounds, consider extending the incubation time or using more advanced models like plated hepatocytes.[23] 3. Run a "no-cofactor" control. Degradation should only occur in the presence of NADPH for CYP-mediated metabolism.[20] |
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay determines the stability of a compound in plasma, which contains various enzymes like esterases and amidases.[1][2]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (human, rat, mouse, etc.), pre-warmed to 37°C
-
Positive control compound (e.g., procaine)
-
Quenching solution: Ice-cold acetonitrile with an internal standard (IS)
-
96-well incubation plate and collection plate
-
Incubator shaker set to 37°C
Procedure:
-
Preparation: Dilute the test compound to an intermediate concentration (e.g., 100 µM in acetonitrile).
-
Incubation Setup: In the 96-well plate, add 99 µL of pre-warmed plasma to designated wells for each time point (e.g., 0, 15, 30, 60, 120 minutes).[2][15]
-
Initiate Reaction: Add 1 µL of the 100 µM intermediate solution to each well to start the reaction (final concentration = 1 µM). Mix gently.
-
Time-Point Sampling:
-
For the T=0 sample, immediately add 300 µL of ice-cold quenching solution to the well to stop the reaction.
-
Place the plate in the 37°C incubator.
-
At each subsequent time point (15, 30, 60, 120 min), remove the plate and add 300 µL of quenching solution to the corresponding wells.[2]
-
-
Protein Precipitation: Seal the plate and vortex for 2 minutes to precipitate plasma proteins.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.[2]
-
Sample Analysis: Carefully transfer the supernatant to a clean collection plate. Analyze the samples by LC-MS/MS to determine the concentration of the remaining test compound.[4]
-
Data Analysis: Calculate the percentage of compound remaining at each time point relative to the T=0 sample. Plot the natural log of the percent remaining versus time to determine the half-life (t½ = 0.693 / k, where k is the negative slope of the line).[2][4]
Caption: Experimental workflow for the in vitro plasma stability assay.
Protocol 2: In Vitro Microsomal Stability Assay
This assay evaluates metabolic stability using liver microsomes, which are rich in CYP450 enzymes.[5][25][26]
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Liver microsomes (human, rat, etc.), 20 mg/mL stock
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system solution (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Quenching solution: Ice-cold acetonitrile with internal standard (IS)
Procedure:
-
Preparation: Thaw microsomes and NADPH solution on ice. Prepare a microsomal suspension in phosphate buffer (e.g., to 1 mg/mL).
-
Incubation Setup (No-Cofactor): In a 96-well plate, combine the microsomal suspension and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to start the reaction. For the "no-cofactor" and T=0 controls, add an equal volume of buffer instead.[20]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold quenching solution.[20][25]
-
Sample Processing & Analysis: Follow steps 5-8 from the Plasma Stability Assay protocol.
-
Data Analysis: In addition to half-life, calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).[25]
References
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- I am getting recovery of a drug from plasma about 50%. (2018).
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- N-Dealkyl
- Metabolism of alkyl amines by cytochrome P450 enzymes. (n.d.).
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- Addressing the Challenges of Low Clearance in Drug Research. (2015). PMC - NIH.
- In vitro test methods for metabolite identific
- Protocol to study in vitro drug metabolism. (n.d.). NIH.
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Technical Support Center: Proactive Management of Side Effects for 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine in Animal Models
Disclaimer: Information on the specific toxicological profile of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine is not extensively available in public literature. This guide is therefore based on established principles of toxicology, expert analysis of its structural moieties (a substituted amine and a naphthalene group), and data from structurally related compounds.[1][2] The strategies provided herein are intended to guide researchers in developing a robust framework for identifying and mitigating potential adverse effects. All animal experimentation should be conducted in strict accordance with institutional and national animal welfare guidelines.[3][4]
Introduction
This compound is a novel compound with potential applications in various fields of research. As with any new chemical entity, a thorough understanding and proactive management of its potential side effects in preclinical animal models are paramount for the integrity of research and the ethical treatment of laboratory animals. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and mitigate potential adverse effects during in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Neurotoxicity and Behavioral Effects
The naphthalene moiety is associated with neurotoxic effects, and amine-based compounds can have various CNS activities.[1][5][6][7] A structurally similar compound, N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA), has been shown to cause increased spontaneous motion, reduced motor coordination, and changes in brain tissue markers in mice.[1][8]
Q1: We are observing tremors, ataxia, or stereotypy in our mice/rats following administration. What are the likely causes and what should we do?
A1: These clinical signs strongly suggest a neurotoxic effect, potentially stemming from the compound's interaction with central nervous system pathways.
-
Immediate Actions:
-
Document all clinical signs with a standardized scoring system (e.g., a functional observational battery).
-
Provide supportive care to the affected animals (e.g., ensure easy access to food and water).
-
If signs are severe, consider humane euthanasia and perform a gross necropsy, paying close attention to the brain.
-
Temporarily halt dosing in the affected cohort.
-
-
Troubleshooting & Mitigation Protocol:
-
Dose-Response Evaluation: The observed effects are likely dose-dependent. It is critical to establish a dose-response relationship to identify the Maximum Tolerated Dose (MTD).[9]
-
Pharmacokinetic (PK) Analysis: High peak plasma concentrations (Cmax) could be driving the acute neurotoxicity.
-
Action: If possible, collect satellite blood samples to correlate the onset of clinical signs with plasma concentration of the compound. Consider if a different formulation or route of administration could slow absorption and lower Cmax.
-
-
Refine Dosing Regimen:
-
Action: Instead of a single bolus dose, consider splitting the daily dose into two or more administrations. This can maintain the total daily exposure while lowering the Cmax that drives acute toxicity.
-
-
Q2: Our animals are exhibiting reduced locomotor activity and lethargy. How do we differentiate this from general malaise?
A2: While lethargy can be a sign of general toxicity, it can also be a specific neuro-inhibitory effect. Differentiating requires systematic observation and potentially specific assays.
-
Troubleshooting Protocol:
-
Systematic Behavioral Assessment: Use an open-field test to quantify locomotor activity (total distance traveled, rearing frequency). A significant reduction compared to the vehicle control group points towards a compound-specific effect.[6]
-
Monitor Other Vital Signs: Record body weight, food and water intake, and body temperature. A concurrent decrease in these parameters suggests systemic toxicity or malaise.
-
Dose-Response Characterization: Determine if the lethargy is dose-dependent. This will help establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
-
Mitigation Strategies:
-
Dose Adjustment: Based on the dose-response data, select a lower dose for subsequent efficacy studies that minimizes lethargy while, ideally, maintaining the desired pharmacological effect.
-
Supportive Care: Ensure easily accessible food and water to prevent secondary complications like dehydration or malnutrition.
-
Section 2: Cardiovascular Side Effects
Amine-containing compounds can have significant cardiovascular effects, including changes in heart rate and blood pressure.[11][12][13][14] The related compound MNA was found to cause QT prolongation in rats, which is an indicator of potential pro-arrhythmic risk.[1][8]
Q3: We have noted an unexpected mortality rate in our study, with no obvious preceding clinical signs. Could this be a cardiovascular event?
A3: Yes, acute cardiac events, such as fatal arrhythmias, can occur without prior warning signs. Given the structural similarity to compounds known to affect cardiac ion channels (like hERG), this is a critical possibility to investigate.[1][8]
-
Immediate Actions & Troubleshooting:
-
Necropsy: Perform a thorough gross necropsy on any deceased animals, with a focus on the heart and major blood vessels.
-
Histopathology: Collect cardiac tissue for histopathological analysis to look for any signs of myocardial damage.
-
Cardiovascular Monitoring: In a dedicated safety pharmacology study or in a satellite group of your main study, implement cardiovascular monitoring.
-
Telemetry: For the most accurate data, use telemetry implants to continuously monitor ECG and blood pressure in conscious, freely moving animals.
-
Non-Invasive Methods: Alternatively, use non-invasive tail-cuff systems for blood pressure measurement and jacketed ECG systems at peak plasma concentration times.
-
-
-
Mitigation Protocol:
-
In Vitro Screening: If not already done, screen the compound for activity against the hERG potassium channel, as this is a common cause of drug-induced QT prolongation.[1]
-
Dose Titration: Carefully titrate the dose upwards in small increments while monitoring cardiovascular parameters to identify a dose that does not cause significant cardiovascular changes.
-
Avoid Co-administration of Other QT-Prolonging Drugs: Be aware of any other substances the animals may be receiving (e.g., certain anesthetics or analgesics) that could exacerbate a potential QT-prolonging effect.
-
Q4: We are observing changes in blood pressure and heart rate in our rat model. How should we proceed?
A4: Any change in hemodynamic parameters should be carefully characterized to understand the risk and the underlying mechanism.
-
Troubleshooting & Characterization Workflow:
Caption: Workflow for troubleshooting cardiovascular effects.
-
Explanation of Workflow:
-
Dose-Response: First, determine if the effect is dose-related. This is the most critical step in assessing the risk.
-
Mechanism Investigation: Understanding the "why" can help in mitigating the effect. The amine structure suggests a possible interaction with the adrenergic system.[11] Using specific adrenergic receptor blockers (e.g., propranolol for tachycardia) can help elucidate the pathway.[11]
-
Risk Assessment & Dose Selection: Based on the data, select a dose for your efficacy studies that has a sufficient safety margin from the doses that cause cardiovascular side effects.
-
Section 3: Gastrointestinal and Administration-Related Issues
Oral gavage is a common administration route but can cause stress and physical injury if not performed correctly, which can confound study results.[15][16]
Q5: Some animals are showing signs of distress (piloerection, hunched posture, diarrhea) immediately after oral gavage. Is this a compound effect or a procedural issue?
A5: It is crucial to distinguish between toxicity from the compound and adverse effects from the gavage procedure itself.
-
Troubleshooting Protocol:
-
Vehicle Control Group Analysis: Carefully observe the vehicle control group. If these animals show similar signs of distress, the issue is likely procedural or related to the vehicle.[17]
-
Gavage Technique Review: Ensure that personnel are properly trained and using the correct technique. Using flexible gavage tubes instead of rigid needles can reduce the risk of esophageal trauma.[16] The volume administered should also be within recommended limits for the species.[18]
-
Vehicle Formulation: Some vehicles (e.g., high concentrations of DMSO or PEG) can cause gastrointestinal irritation.
-
Action: Try alternative, more inert vehicles like 0.5% methylcellulose or corn oil. Assess the tolerability of the vehicle alone in a small group of animals.
-
-
Consider Alternative Administration Routes: If oral gavage proves to be too stressful, consider less stressful alternatives.
-
Voluntary Oral Administration: Formulating the compound in a palatable food or gel can be a highly effective, stress-free method of oral dosing.[16]
-
Parenteral Administration: If the compound's properties allow, subcutaneous or intraperitoneal injection may be an alternative, though these come with their own potential complications.
-
-
-
Data Summary: Differentiating Compound vs. Procedure Effects
| Observation | Likely Cause | Recommended Action |
| Adverse signs in both vehicle and treated groups | Procedural Stress / Vehicle Effect | Review gavage technique; test alternative vehicle. |
| Adverse signs only in treated groups, in a dose-dependent manner | Compound-Induced Toxicity | Proceed with dose-reduction and MTD determination. |
| Diarrhea in treated groups | Compound effect on GI motility or local irritation | Assess lower doses; consider formulation changes to slow release.[19] |
General Mitigation Strategies: Proactive Study Design
Proactive, well-designed studies are the best way to minimize side effects.[10][20][21][22]
-
Dose-Range Finding (DRF) Studies: Always perform a DRF study before initiating large-scale efficacy studies. This is the most critical step for reducing animal use and avoiding severe toxicity.[9]
Caption: Workflow for a Dose-Range Finding study.
-
Formulation Optimization: A poorly formulated compound can lead to variable exposure and local tissue irritation.
-
Solubility: Ensure the compound is fully solubilized or uniformly suspended in the vehicle. Sonication or homogenization may be necessary.
-
pH and Osmolality: For parenteral routes, ensure the formulation's pH and osmolality are as close to physiological levels as possible to minimize injection site reactions.
-
-
Ethical Considerations and the 3Rs: Always adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[3] Well-designed studies that anticipate and mitigate side effects are not only more ethical but also produce more reliable and reproducible scientific data.[3][4]
References
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BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing. Available from: [Link]
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Stokes, W. S. (2011). Best practices for the use of animals in toxicological research and testing. Annals of the New York Academy of Sciences, 1245, 17-20. Available from: [Link]
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Kim, J., et al. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). Archives of Pharmacal Research, 45(3), 239-254. Available from: [Link]
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Ting, N. (2018). Design of Dose‐Response Clinical Trials. Yale University School of Public Health. Available from: [Link]
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Cytel. (2025, November 18). The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Available from: [Link]
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Slob, W., & Pieters, M. N. (2005). Optimal experimental designs for dose–response studies with continuous endpoints. Toxicological Sciences, 84(2), 388-397. Available from: [Link]
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O'Quigley, J., & Shen, L. Z. (1996). Designing studies for dose response. Statistics in Medicine, 15(1), 1-17. Available from: [Link]
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Hafner, M., et al. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9, 96–116. Available from: [Link]
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PubMed. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). Available from: [Link]
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American Association for Laboratory Animal Science. (n.d.). Proposed Best Practices For Optimizing The Number Of Animals In Toxicology Studies. Available from: [Link]
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Whary, M. T., & Baumgarth, N. (2016). Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice. Journal of the American Association for Laboratory Animal Science, 55(2), 158–164. Available from: [Link]
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Hull, R. (1995). Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation. Human & Experimental Toxicology, 14(3), 305-307. Available from: [Link]
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Bertaccini, G., et al. (1994). Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system. British journal of pharmacology, 111(1), 29–36. Available from: [Link]
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Sinha, S., et al. (2012). Naphthoquinone-tryptophan reduces neurotoxic Aβ*56 levels and improves cognition in Alzheimer's disease animal model. Neurobiology of aging, 33(3), 624.e1–624.e12. Available from: [Link]
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Hoefner, G., et al. (2008). Cardiac effects of trace amines: pharmacological characterization of trace amine-associated receptors. Journal of pharmacology and experimental therapeutics, 325(3), 863–870. Available from: [Link]
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OMICS International. (n.d.). Veterinary Drug Interactions: Optimizing Animal Health Outcomes. Available from: [Link]
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Chapman, K. L., et al. (2013). Pharmaceutical toxicology: designing studies to reduce animal use, while maximizing human translation. Regulatory toxicology and pharmacology, 66(1), 88–103. Available from: [Link]
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Deng, Q. (2017, May 5). PHASE I/II CLINICAL TRIAL DESIGN AND DOSE FINDING (PART I). Boehringer-Ingelheim. Available from: [Link]
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Science.gov. (n.d.). daily oral gavage: Topics by Science.gov. Available from: [Link]
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El-Sayed, M. A., et al. (2024). Exploring the Cardiovascular Impacts of Agmatine: A Systematic Review. International Journal of Molecular Sciences, 25(11), 5919. Available from: [Link]
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Iman, F., et al. (2021). Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease. Frontiers in Pharmacology, 12, 648580. Available from: [Link]
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Van den Houte, K., et al. (2019). Single-day and multi-day exposure to orogastric gavages does not affect intestinal barrier function in mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(1), G10-G18. Available from: [Link]
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UNT Digital Library. (2025, November 6). Functional Neural Toxicity and Endocrine Responses in Mice Following Naphthalene Exposure. Available from: [Link]
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Leavens, T. (2019, May 16). Computational Comparative Pharmacology Designing better drugs for animals and humans. Simcyp. Available from: [Link]
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Strait, R. T., et al. (2011). Intestinal Mast Cell Levels Control Severity of Oral Antigen-Induced Anaphylaxis in Mice. The Journal of Immunology, 187(6), 3230–3241. Available from: [Link]
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Grochowalski, A., et al. (2012). Behavioral effects following repeated exposure to hexachloronaphthalene in rats. Pharmacology, biochemistry, and behavior, 101(2), 280–286. Available from: [Link]
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Singh, B., et al. (2017). A review on optimization of drug delivery system with experimental designs. International Journal of Applied Pharmaceutics, 9(5), 51-59. Available from: [Link]
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Tierney, K. B., et al. (2006). Effects of acute and prolonged naphthalene exposure on brain monoaminergic neurotransmitters in rainbow trout (Oncorhynchus mykiss). Aquatic toxicology, 76(1), 70–81. Available from: [Link]
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PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. National Center for Biotechnology Information. Available from: [Link]
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Tanabe, K., et al. (2016). 1-Methylnicotinamide ameliorates lipotoxicity-induced oxidative stress and cell death in kidney proximal tubular cells. Free radical biology & medicine, 90, 195–204. Available from: [Link]
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Chłopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230–239. Available from: [Link]
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Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the central nervous system (CNS) therapeutic potential of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine. This novel small molecule, while promising, presents a significant hurdle common to many CNS drug candidates: effectively crossing the blood-brain barrier (BBB). This guide provides in-depth troubleshooting strategies and frequently asked questions to navigate the experimental challenges associated with optimizing its brain penetration.
Troubleshooting Guide: Experimental Hurdles & Solutions
This section addresses specific issues you may encounter during your in vitro and in vivo experiments. Each problem is followed by a detailed explanation of potential causes and step-by-step guidance for resolution.
Issue 1: Low Permeability in In Vitro BBB Models
Question: My experiments using an in vitro transwell model with brain endothelial cells (like hCMEC/D3) show very low permeability of this compound. How can I troubleshoot this?
Answer:
Low permeability in in vitro models is a common early indicator of poor BBB penetration. This can be due to the inherent physicochemical properties of the compound or its interaction with the endothelial cells.
Underlying Causes and Explanations:
-
Physicochemical Properties: The ability of a small molecule to passively diffuse across the BBB is governed by several factors, often summarized by Lipinski's "Rule of 5".[1] Key properties include molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. While this compound has a relatively low molecular weight, its lipophilicity and hydrogen bonding capacity may not be optimal for passive diffusion.[2][3]
-
Efflux Transporter Activity: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain.[4][5] It is highly probable that this compound is a substrate for one or more of these transporters.[6]
-
Model System Integrity: The tightness of your in vitro BBB model is crucial for obtaining reliable data. Low transendothelial electrical resistance (TEER) values indicate a leaky barrier, which can mask poor permeability.[7][8]
Step-by-Step Troubleshooting Protocol:
-
Verify Model Integrity:
-
Continuously monitor TEER values throughout your experiment. For hCMEC/D3 monocultures, TEER values should be stable and sufficiently high to indicate a tight monolayer.[7]
-
Include a negative control compound with known low BBB permeability (e.g., sucrose or dextran) to assess the baseline integrity of your cell layer.[7]
-
-
Assess Physicochemical Properties:
-
Experimentally determine the octanol-water partition coefficient (logP) of your compound to quantify its lipophilicity. An optimal logP for BBB penetration is typically in the range of 1.5 to 2.5.[2][9]
-
If the logP is outside this range, consider medicinal chemistry approaches to modify the structure of the compound to enhance its lipophilicity without compromising its therapeutic activity.[10][11]
-
-
Investigate Efflux Transporter Involvement:
-
Perform a bidirectional permeability assay using your transwell model. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests active efflux.
-
Co-administer your compound with known P-gp inhibitors (e.g., verapamil or cyclosporine A) in your in vitro model.[12] A significant increase in the apical-to-basal permeability in the presence of an inhibitor strongly suggests that your compound is a P-gp substrate.[4][5]
-
Experimental Workflow for Investigating Efflux
Caption: Workflow for identifying P-glycoprotein efflux in an in vitro BBB model.
Issue 2: Discrepancy Between In Vitro and In Vivo Permeability
Question: My compound showed moderate permeability in vitro, but in vivo studies in rodents show very low brain concentrations. What could be causing this discrepancy?
Answer:
This is a common challenge in CNS drug development, highlighting the limitations of simplified in vitro models.[13] Several in vivo-specific factors can contribute to this outcome.
Underlying Causes and Explanations:
-
Plasma Protein Binding: High binding of your compound to plasma proteins (like albumin) reduces the free fraction available to cross the BBB.[2] Only the unbound drug can penetrate the brain.
-
Rapid Metabolism: The compound may be rapidly metabolized in the liver or by enzymes within the brain endothelial cells themselves, leading to lower systemic exposure and reduced brain uptake.
-
In Vivo Efflux Activity: The expression and activity of efflux transporters can be higher and more complex in vivo compared to cultured cell lines.[14]
-
Cerebral Blood Flow: For highly permeable compounds, the rate of delivery to the brain can be limited by cerebral blood flow.[15]
Step-by-Step Troubleshooting Protocol:
-
Determine Plasma Protein Binding:
-
Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of your compound bound to plasma proteins from the animal species used in your in vivo studies.
-
If binding is high (>99%), this is a likely contributor to low brain exposure.
-
-
Conduct Pharmacokinetic (PK) Studies:
-
Perform a full PK study in your animal model, measuring plasma concentrations of the parent compound and any major metabolites over time.
-
A short plasma half-life can indicate rapid metabolism and clearance, limiting the time available for BBB penetration.
-
-
Perform In Situ Brain Perfusion:
-
This technique allows for the direct measurement of brain uptake without the confounding factors of systemic metabolism and plasma protein binding.[16]
-
Comparing the results of in situ perfusion with intravenous administration can help to isolate the impact of BBB transport from systemic PK.
-
-
Consider Formulation Strategies:
Data Summary for Troubleshooting Discrepancies
| Parameter | In Vitro Result | In Vivo Observation | Potential Cause | Next Step |
| Permeability | Moderate (e.g., Papp > 5 x 10-6 cm/s) | Low Brain-to-Plasma Ratio | High Plasma Protein Binding | Measure unbound fraction |
| Metabolism | Not assessed | Low systemic exposure (low AUC) | Rapid hepatic metabolism | Conduct PK study with metabolite analysis |
| Efflux | Moderate efflux ratio | Very low brain uptake | Potent in vivo efflux | In situ brain perfusion with/without inhibitors |
Frequently Asked Questions (FAQs)
Q1: What are the ideal physicochemical properties for a small molecule like this compound to cross the BBB?
A1: Generally, small molecules with good BBB permeability have a molecular weight under 400-500 Da, a calculated logP between 1.5 and 2.5, a polar surface area less than 90 Ų, and fewer than 5 hydrogen bond donors.[1][19][20] It's a delicate balance, as increasing lipophilicity too much can lead to increased plasma protein binding and metabolism.[2]
Q2: What are the most common in vitro models for assessing BBB permeability, and what are their pros and cons?
A2:
-
Cell-based Transwell Models: These use a monolayer of brain endothelial cells (primary, immortalized, or stem-cell derived) on a porous membrane.[7][21]
-
Pros: Allow for the study of both passive permeability and active transport. Co-culture models with astrocytes and pericytes can better mimic the in vivo environment.[8]
-
Cons: Can have lower tightness (TEER) than the in vivo BBB and may not fully replicate the complex cellular interactions of the neurovascular unit.[13][14]
-
-
Microfluidic "BBB-on-a-chip" Models: These more advanced models incorporate physiological shear stress and 3D cell arrangements.[22]
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a non-cell-based assay that measures permeability across an artificial lipid membrane.[16]
-
Pros: High throughput, low cost, and good for predicting passive diffusion.[16]
-
Cons: Cannot model active transport or efflux mechanisms.
-
Q3: If my compound is a P-gp substrate, what are my options?
A3: You have several strategies to consider:
-
Chemical Modification: Modify the structure of the compound to reduce its affinity for P-gp. This is often the most desirable long-term solution.[10][11]
-
P-gp Inhibitor Co-administration: While effective in preclinical models, this approach has clinical limitations due to the risk of drug-drug interactions and systemic toxicity, as P-gp is also present in other tissues like the gut and kidneys.[4][5][6]
-
Formulation Approaches: Encapsulating the drug in nanoparticles can help it bypass P-gp-mediated efflux.[23][17][24]
-
Hijacking Influx Transporters: Modify the drug to be recognized by solute carrier (SLC) transporters that actively move substances into the brain.[1]
Logical Flow for BBB Penetration Strategy
Caption: Decision-making flowchart for developing a CNS drug with BBB penetration challenges.
References
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Butt, A. M., & vol. (2020). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience, 14. [Link]
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Mishra, A., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]
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Ganesan, S., et al. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]
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Nagy, O. S., et al. (2015). In vitro models of the blood-brain barrier. PubMed. [Link]
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Ganesan, S., et al. (2023). The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. Wiley Online Library. [Link]
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Helms, H. C., et al. (2016). In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862–890. [Link]
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Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. PubMed. [Link]
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Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152–13173. [Link]
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Wilhelm, I., & Krizbai, I. A. (2014). In Vitro Models of the Blood–Brain Barrier. Springer Nature. [Link]
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Al-Ahmady, Z. S., & Kostarelos, K. (2016). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. ResearchGate. [Link]
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Al-Ahmady, Z. S., & Kostarelos, K. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. PubMed Central. [Link]
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Miller, D. S. (2010). Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. PubMed Central. [Link]
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Al-Ahmady, Z. S., & Kostarelos, K. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link]
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Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]
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Tournier, N., et al. (2019). Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. Clinical Pharmacology & Therapeutics, 105(5), 1156–1167. [Link]
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Al-Ahmady, Z. S., & Kostarelos, K. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Al-Quds University. [Link]
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Pillay, V., et al. (2013). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central. [Link]
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Trippier, P. C. (2016). Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration. Science X. [Link]
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Zenitsky, G., et al. (2019). Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier. PubMed Central. [Link]
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Chen, Y., & Liu, L. (2012). Current Strategies for Brain Drug Delivery. Theranostics, 2(1), 31–42. [Link]
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Terstappen, G. C., et al. (2022). Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit: Focus on CNS Delivery of Small Molecule Drugs. PubMed Central. [Link]
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Sharma, B., et al. (2019). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. Semantic Scholar. [Link]
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Veszelka, S., et al. (2018). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. [Link]
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Geldenhuys, W. J., et al. (2015). Molecular determinants of blood–brain barrier permeation. Therapeutic Delivery, 6(8), 961–971. [Link]
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Wang, J., et al. (2017). Microfluidic Blood-Brain Barrier Model Provides In Vivo-Like Barrier Properties for Drug Permeability Screening. Lab on a Chip, 17(8), 1349–1359. [Link]
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Cornelissen, F., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(11), 7794–7806. [Link]
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Geldenhuys, W. J., et al. (2015). Molecular determinants of blood–brain barrier permeation. ResearchGate. [Link]
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Uchimaru, H., et al. (2018). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PubMed Central. [Link]
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Chen, Y., & Liu, L. (2012). Current approaches to enhance CNS delivery of drugs across the brain barriers. PubMed Central. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2019). The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes. ResearchGate. [Link]
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Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. PubMed. [Link]
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Drug Discovery World. (2023). The future of CNS drug development: signs of real progress. [Link]
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van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity and Other Parameters Affecting Brain Penetration. ResearchGate. [Link]
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Pardridge, W. M. (2007). Transport of small molecules through the blood-brain barrier: biology and methodology. ResearchGate. [Link]
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Grogan, G. J., et al. (2018). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [Link]
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Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol May Be a Promising Anticancer Drug. MDPI. [Link]
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Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. PubMed Central. [Link]
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O'Shea, E., et al. (2014). Current preclinical studies on neuroinflammation and changes in blood-brain barrier integrity by MDMA and methamphetamine. Neuropharmacology, 87, 112–120. [Link]
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Di, L., et al. (2008). Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB. Journal of Pharmaceutical Sciences, 97(12), 5165–5175. [Link]
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Wang, Q., et al. (2017). Rapid and Efficient Crossing Blood-Brain Barrier: Hydrophobic Drug Delivery System Based on Propionylated Amylose Helix Nanoclusters. Biomaterials, 113, 133–143. [Link]
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Technical Support Center: Protocol Refinement for 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine Experiments
Welcome to the technical support resource for experiments involving 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The synthesis of this secondary amine is most commonly achieved via a reductive amination protocol. This guide is structured to address the critical steps and potential pitfalls of this process, providing a self-validating framework for your experiments.
Core Synthesis Workflow: Reductive Amination
The formation of this compound involves a two-stage process that is often performed in a single pot: the formation of an intermediate imine from 1-naphthaldehyde and 1-methoxy-propan-2-amine, followed by its immediate reduction.
Caption: General workflow for the reductive amination synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and purification in a question-and-answer format.
Question 1: Why is my reaction yield low or non-existent, with only starting materials visible on TLC?
This is a common issue that typically points to problems in the first step of the reaction: imine formation.
-
Potential Cause A: Inefficient Imine Formation. The condensation of the aldehyde and amine to form the imine is a reversible equilibrium reaction that produces water.[1] If water is not removed or the reaction is not catalyzed, the equilibrium may not favor the imine, preventing the subsequent reduction from occurring.
-
Solution:
-
Catalytic Acid: Add a catalytic amount (e.g., 0.1 equivalents) of glacial acetic acid. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[1]
-
Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves to the reaction mixture. These agents sequester the water produced, driving the equilibrium towards the imine product according to Le Châtelier's principle.[1]
-
-
-
Potential Cause B: Poor Quality Starting Materials. Aldehydes, particularly aromatic ones like 1-naphthaldehyde, can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[2] The primary amine can also degrade over time.
-
Solution: Use 1-naphthaldehyde from a freshly opened bottle or purify it via distillation before use.[3] Ensure the 1-methoxy-propan-2-amine is of high purity and has been stored properly under an inert atmosphere.
-
Question 2: My final product is contaminated with a significant amount of 1-naphthalenemethanol. What causes this side reaction?
The presence of the alcohol derived from the starting aldehyde is a classic sign of premature or non-selective reduction.
-
Potential Cause: Non-selective Reducing Agent. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce both the imine and the starting aldehyde. If NaBH₄ is added before imine formation is complete, it will readily reduce the more reactive aldehyde, leading to the unwanted alcohol byproduct.[1]
-
Solution:
-
Use a Selective Reductant: The preferred reagent for one-pot reductive aminations is sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a milder and more sterically hindered reducing agent that is highly selective for the reduction of imines and protonated iminium ions over aldehydes or ketones.[1][4]
-
Two-Step, One-Pot Procedure: If you must use NaBH₄, modify the procedure. First, mix the aldehyde, amine, and solvent (e.g., methanol or THF). Stir for 30-60 minutes to allow for imine formation, monitoring by TLC until the aldehyde spot has disappeared. Only then should you add the NaBH₄ portion-wise.[5]
-
-
Question 3: The reaction appears complete by TLC, but my acid-base workup results in poor product recovery and emulsions. How can I improve isolation?
Purification challenges often arise from the physical properties of the product and intermediates.
-
Potential Cause A: Incomplete Reduction. The unreacted imine intermediate is also basic and will be extracted into the aqueous acid layer along with your desired amine product. During basification and re-extraction, both compounds will move into the organic layer, making separation difficult.[5][6]
-
Solution: Before beginning the workup, ensure the reaction is truly complete. If a small amount of imine persists, try adding a bit more reducing agent or allowing the reaction to stir longer. Driving the reaction to completion is far easier than separating the final product from the imine.[6]
-
-
Potential Cause B: Emulsion Formation. The amphiphilic nature of amine salts can lead to the formation of stable emulsions at the aqueous-organic interface during extraction, trapping the product and hindering separation.
-
Solution: To break up an emulsion, add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase helps to force the organic components out, leading to cleaner phase separation.
-
-
Potential Cause C: Product Loss. The hydrochloride salt of your product may have some solubility in the organic solvent used for washing (e.g., dichloromethane or ethyl acetate), leading to product loss.
-
Solution:
-
Minimize Washes: After acidifying and extracting your product into the aqueous layer, wash this aqueous layer with a non-polar solvent like hexanes or diethyl ether to remove any non-basic organic impurities before you basify and re-extract the product.
-
Salting Out: Instead of a full extraction, consider "salting out" the product. After the reaction, quench carefully, remove the solvent under reduced pressure, and re-dissolve the residue in a suitable solvent like diethyl ether. Add a solution of HCl in ether or isopropanol dropwise to precipitate the amine as its hydrochloride salt, which can then be collected by filtration.[5]
-
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties and handling considerations for the starting materials?
Understanding the reactants is critical for a successful experiment.
| Property | 1-Naphthaldehyde | 1-Methoxy-propan-2-amine |
| Formula | C₁₁H₈O | C₄H₁₁NO |
| MW | 156.18 g/mol [3] | 89.14 g/mol [7] |
| Appearance | Pale yellow to colorless liquid[8] | Colorless liquid |
| Density | ~1.15 g/mL[3] | ~0.86 g/mL |
| Boiling Point | 160-161 °C @ 15 mmHg[3] | ~95 °C |
| Solubility | Soluble in organic solvents (DCM, THF, ethanol); insoluble in water.[8] | Miscible with water and common organic solvents. |
| Safety | Skin, eye, and respiratory irritant. Harmful if swallowed.[9] | Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor.[10] |
Q2: How do I choose the optimal reducing agent?
The choice of reducing agent is one of the most important variables in this synthesis.
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Selectivity | Low. Reduces aldehydes, ketones, and imines. | High. Selectively reduces imines/iminium ions in the presence of aldehydes.[1] |
| Reaction pH | Best under neutral to basic conditions. Reacts with acids. | Best under mildly acidic conditions (pH ~5-6), which helps catalyze imine formation.[1] |
| Procedure | Requires a two-step sequence: form the imine first, then add NaBH₄.[5] | Ideal for one-pot reactions where all components are mixed at the start.[1] |
| Solvents | Methanol, Ethanol, THF | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF.[1] |
| Pros | Inexpensive, readily available. | High selectivity, minimizes side reactions, convenient one-pot procedure. |
| Cons | Risk of aldehyde reduction, less convenient procedure. | More expensive, moisture-sensitive. |
For this specific transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the highly recommended choice for achieving a clean, high-yielding, one-pot reaction.
Q3: What are the best practices for reaction monitoring and product characterization?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most effective tool. Use a mobile phase like 20-30% ethyl acetate in hexanes. You should be able to visualize the consumption of the UV-active 1-naphthaldehyde and the appearance of the imine intermediate and the final product. The amine product can be visualized with a potassium permanganate stain.
-
Characterization:
-
¹H and ¹³C NMR: This is essential for structural confirmation. Key signals to look for in ¹H NMR include the methoxy group singlet (~3.3 ppm), the methyl group doublet on the propyl chain, the benzylic CH₂ protons, and the distinct aromatic protons of the naphthalene ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 244.17 g/mol ).
-
FTIR: To confirm the disappearance of the C=O stretch from the aldehyde (~1690 cm⁻¹) and the C=N stretch of the imine, and the presence of the N-H stretch of the secondary amine (~3300-3500 cm⁻¹, usually weak).
-
Detailed Experimental Protocols
Protocol 1: Synthesis via One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is optimized for selectivity and ease of execution.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-naphthaldehyde (1.0 eq) and a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to make a ~0.2 M solution.
-
Add 1-methoxy-propan-2-amine (1.1 eq) to the stirred solution at room temperature.
-
Add glacial acetic acid (0.1 eq) to catalyze imine formation. Allow the mixture to stir for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's completion by TLC, ensuring the disappearance of the imine intermediate.
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
Protocol 2: Purification by Acid-Base Extraction
-
Transfer the quenched reaction mixture from Protocol 1 to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine all organic layers and extract them three times with 1 M hydrochloric acid (HCl). The amine product will move into the aqueous layer as the hydrochloride salt.
-
(Optional but recommended) Wash the combined acidic aqueous layers with diethyl ether to remove any remaining non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly basify by adding 3 M sodium hydroxide (NaOH) until the pH is >12. The free amine will precipitate or form an oil.
-
Extract the free amine product from the basic aqueous layer three times with DCM or ethyl acetate.
-
Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
References
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Validation & Comparative
A Comparative Guide to the Cross-Reactivity Profiling of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is often an oversimplification. The biological activity of a therapeutic candidate is defined not only by its affinity for its intended target but also by its interactions with a host of unintended "off-target" sites. These off-target interactions are the basis of cross-reactivity, a phenomenon that can lead to unforeseen side effects, toxicity, or even therapeutically beneficial polypharmacology. Therefore, the early and comprehensive assessment of a compound's selectivity is a cornerstone of preclinical safety evaluation and a critical determinant of its future clinical success.[1][2]
This guide provides an in-depth framework for conducting cross-reactivity studies on 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine , a novel chemical entity (NCE) for which public pharmacological data is scarce. Given its structural motifs, we will establish a hypothesis-driven approach to identify potential off-target liabilities. We will compare its hypothetical profile against a panel of well-characterized drugs, providing detailed experimental protocols and data interpretation strategies for researchers in drug discovery and development. The methodologies described herein are designed to adhere to the principles outlined in regulatory guidelines such as the International Council for Harmonisation (ICH) S7A guidelines for safety pharmacology.[1][3]
Structural Analysis and Target Hypothesis
The structure of this compound presents key pharmacophoric features that guide our initial target hypothesis.
-
Propan-2-amine Backbone: This scaffold is structurally related to monoaminergic modulators, such as amphetamine and its derivatives. This suggests a potential for interaction with monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4]
-
Naphthalene Moiety: This large, lipophilic group can mediate interactions with various receptors, including adrenergic and serotonergic receptors. Structurally related compounds containing a naphthalene ring have shown affinity for α- and β-adrenergic receptors.[5][6]
Based on this analysis, our primary hypothesis is that this compound may act as a modulator of monoamine transporters. Consequently, a critical aspect of its safety profile will be its selectivity against other receptors, particularly adrenergic, dopaminergic, and serotonergic subtypes, which are common off-targets for CNS-active compounds.
Selection of Comparator Compounds
To contextualize the cross-reactivity profile of our NCE, we will compare it with established drugs that have well-defined mechanisms of action and selectivity profiles.
-
Sertraline: A Selective Serotonin Reuptake Inhibitor (SSRI), serving as a benchmark for high SERT selectivity.
-
Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI), providing a reference for compounds targeting NET and DAT.
-
Prazosin: A potent and selective α1-adrenergic receptor antagonist, used to assess off-target activity at this key cardiovascular receptor.
-
Propranolol: A non-selective β-adrenergic receptor antagonist, included to evaluate potential interactions with β-adrenergic signaling pathways.
A Tiered Approach to Experimental Design
A comprehensive cross-reactivity assessment follows a logical, tiered progression from broad screening to specific functional validation. This approach efficiently allocates resources by focusing in-depth analysis on the most relevant interactions identified in initial screens.
Caption: Tiered workflow for cross-reactivity assessment of a novel chemical entity.
Data Presentation and Interpretation
Quantitative data should be systematically organized to facilitate clear comparison and interpretation.
Tier 1: Broad Panel Screening Results (Hypothetical Data)
The initial screen identifies any receptor, ion channel, or transporter for which the NCE shows significant binding affinity. Results are typically expressed as percent inhibition at a fixed concentration.
| Target Class | Target | % Inhibition @ 10 µM |
| Transporter | SERT (h) | 92% |
| Transporter | NET (h) | 85% |
| Transporter | DAT (h) | 68% |
| GPCR | α1A-Adrenergic | 58% |
| GPCR | 5-HT2A | 45% |
| GPCR | M1 Muscarinic | 12% |
| Ion Channel | hERG | 8% |
| Table 1: Hypothetical results from a broad radioligand binding screen. "Hits" (in bold) are defined as >50% inhibition and are prioritized for further study. |
Interpretation: The hypothetical data suggest our NCE is a potent ligand for the monoamine transporters (SERT, NET, DAT) and the α1A-adrenergic receptor. The low inhibition at the M1 and hERG channels suggests a lower risk of cholinergic or cardiotoxic side effects mediated by these targets, respectively.
Tier 3: Comparative Selectivity Profile (Hypothetical Data)
Following affinity determination (Tier 2), a head-to-head functional comparison against comparator compounds provides a clear picture of the NCE's selectivity. The selectivity ratio (SR) is a key metric, calculated as: SR = IC50 (Off-Target) / IC50 (Primary Target). A higher SR indicates greater selectivity.
| Compound | SERT (IC50, nM) | NET (IC50, nM) | α1A-Adrenergic (IC50, nM) | Selectivity Ratio (α1A / SERT) |
| NCE | 15 | 45 | 850 | 56.7 |
| Sertraline | 5 | 150 | >10,000 | >2,000 |
| Bupropion | 8,000 | 25 | 5,000 | 625 (vs NET) |
| Prazosin | >10,000 | >10,000 | 1 | <0.0001 |
| Table 2: Hypothetical comparative functional data (IC50 values from relevant assays) and calculated selectivity ratios. The primary target for the NCE is assumed to be SERT for this calculation. |
Interpretation: In this hypothetical scenario, the NCE is a potent inhibitor of both SERT and NET, with weaker activity at the α1A-adrenergic receptor. Its selectivity for SERT over the α1A receptor (56.7-fold) is significantly lower than that of Sertraline (>2,000-fold). This profile suggests that the NCE may have a broader mechanism of action than a classic SSRI and carries a higher potential for side effects related to α1-adrenergic blockade (e.g., orthostatic hypotension) at therapeutic doses.
Caption: Comparative selectivity profile of the NCE versus Sertraline.
Detailed Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following are generalized protocols that must be optimized for specific laboratory conditions and reagents.
Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a specific, high-affinity radioligand from its target receptor, allowing for the determination of the compound's binding affinity (Ki).[7][8][9]
Objective: To determine the binding affinity (Ki) of the NCE for a specific target (e.g., human SERT).
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing hSERT).
-
Radioligand (e.g., [³H]-Citalopram for SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM Fluoxetine).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the NCE in assay buffer, typically covering a range from 10 pM to 100 µM.
-
Plate Setup: To each well of a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of NCE dilution.
-
50 µL of radioligand diluted in assay buffer to a final concentration near its Kd (e.g., ~1 nM [³H]-Citalopram).
-
100 µL of the cell membrane preparation (typically 5-20 µg of protein per well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[7]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.[8]
-
Counting: Place the filter mat in a drying oven (50°C for 30 minutes), then add scintillation fluid to each filter spot and count the radioactivity using a microplate scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the NCE.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Protocol: Enzyme Inhibition Assay (Generic Fluorogenic)
This assay measures the ability of a compound to inhibit the activity of a target enzyme.[10][11]
Objective: To determine the IC50 of the NCE for a specific enzyme (e.g., Monoamine Oxidase A).
Materials:
-
Purified enzyme.
-
Fluorogenic substrate (e.g., Amplex Red for MAO-A).
-
Enzyme reaction buffer.
-
96-well black, flat-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the NCE in the reaction buffer.
-
Reaction Mixture: To each well, add:
-
50 µL of NCE dilution or buffer (for control wells).
-
25 µL of the enzyme solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence signal every minute for 30-60 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each NCE concentration: % Inhibition = 100 * (1 - (Rate_NCE / Rate_Control)).
-
Plot percent inhibition against the log concentration of the NCE and fit the data using non-linear regression to determine the IC50 value.
-
Conclusion and Strategic Implications
The comprehensive, tiered approach to cross-reactivity profiling is indispensable for modern drug discovery. It provides a roadmap for de-risking novel chemical entities by identifying potential safety liabilities and elucidating their full pharmacological profile. For a compound like this compound, with its structural alerts for monoaminergic and adrenergic targets, such a study is not merely recommended—it is essential.
The hypothetical data presented herein illustrate how this process can differentiate a highly selective compound from a multi-target agent, directly informing decisions on candidate progression, dose selection for in vivo studies, and the design of future clinical trials. By grounding experimental design in structural hypotheses and validating findings with robust functional assays, researchers can build a comprehensive safety and selectivity profile, ultimately enhancing the probability of developing a safe and effective therapeutic.
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A Comparative Analysis of Methamnetamine and 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine: A Guide for Researchers
In the landscape of novel psychoactive substances and research chemicals, a nuanced understanding of the structure-activity relationships of emerging compounds is paramount for the scientific and drug development communities. This guide provides a comparative analysis of two such compounds: Methamnetamine, a known psychoactive substance, and the structurally related but less-characterized 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine.
Due to a significant disparity in the publicly available research, this guide will first present a comprehensive overview of the known experimental data for Methamnetamine. Subsequently, it will offer a theoretical analysis of this compound, postulating its potential pharmacological profile based on established principles of medicinal chemistry and the known properties of related compounds.
Methamnetamine: A Profile of a Naphthyl-Analog of Methamphetamine
Methamnetamine (N-methyl-1-(naphthalen-2-yl)propan-2-amine) is a synthetic derivative of naphthylaminopropane and is recognized as the naphthalene analog of methamphetamine.[1][2][3] It has been identified as a designer drug and is classified as a triple monoamine releasing agent.[2][3]
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | N-methyl-1-naphthalen-2-ylpropan-2-amine | [1][4] |
| Molecular Formula | C₁₄H₁₇N | [4] |
| Molecular Weight | 199.29 g/mol | [1][4] |
| Synonyms | Methylnaphetamine, MNA, MNT, PAL-1046 | [1][2][3] |
Pharmacodynamics
Methamnetamine's primary mechanism of action is the release of the monoamine neurotransmitters serotonin, norepinephrine, and dopamine.[3] Limited in vitro data has provided EC₅₀ values for its releasing activity:
| Neurotransmitter | EC₅₀ (nM) | Source |
| Serotonin | 13 | [3] |
| Norepinephrine | 34 | [3] |
| Dopamine | 10 | [3] |
These values indicate that Methamnetamine is a potent releasing agent for all three major monoamines, with a slight preference for dopamine and serotonin over norepinephrine. Additionally, it has been reported to be a partial agonist at the serotonin 5-HT₂A receptor, although the potency for this activity is noted to be lower.[3] Methamnetamine also interacts with sigma receptors, showing a 22-fold preferential affinity for the sigma-1 subtype.[5] This interaction may contribute to its overall pharmacological and toxicological profile.
In Vivo Effects and Toxicology
Preclinical studies in animal models have begun to elucidate the in vivo effects of Methamnetamine. Administration to mice has been shown to increase spontaneous motion and body temperature.[6] Furthermore, it has been observed to reduce motor coordination.[6]
Toxicological assessments have raised concerns regarding its safety profile. Immunohistochemical analysis of brain tissue from treated mice revealed a shortening of allograft inflammatory factor 1 (IBA-1), a marker for microglia, suggesting a potential for neuroinflammatory processes.[6] Cardiotoxicity has also been investigated, with findings indicating that while not directly toxic to myocardial cells at the concentrations tested, Methamnetamine can cause QT prolongation, an indicator of increased risk for ventricular arrhythmias.[6] This effect may be mediated through the inhibition of the hERG potassium channel.[6]
Pharmacokinetics
This compound: A Theoretical Examination
There is a notable absence of published experimental data for this compound (CAS 355816-73-8).[8][9] Therefore, the following analysis is based on a theoretical evaluation of its chemical structure in comparison to Methamnetamine and other known psychoactive compounds.
Structural Comparison and Potential Implications
The key structural differences between this compound and Methamnetamine are:
-
Position of the Naphthalene Ring Attachment: In this compound, the propan-2-amine moiety is attached to the naphthalene ring via a methylene bridge at the 1-position of the naphthalene ring. In contrast, Methamnetamine has a direct linkage to the 2-position of the naphthalene ring. This difference in connectivity will alter the overall shape and electronic properties of the molecule, which could significantly impact its interaction with monoamine transporters and receptors.
-
Presence of a Methoxy Group: The defining feature of this compound is the methoxy group on the propane chain. The introduction of this oxygen-containing functional group can be expected to alter the compound's polarity, hydrogen bonding potential, and metabolic profile compared to Methamnetamine.
Diagram: Structural Comparison
Caption: Key structural differences between the two compounds.
Postulated Pharmacological Profile
Based on these structural modifications, the following hypotheses regarding the pharmacological profile of this compound can be proposed:
-
Monoamine Transporter Affinity and Potency: The altered spatial arrangement due to the 1-ylmethylnaphthalene group may change the compound's affinity and efficacy at the dopamine, serotonin, and norepinephrine transporters compared to Methamnetamine. The addition of the methoxy group could introduce new interactions within the binding pockets of these transporters, potentially leading to a different selectivity profile.
-
Receptor Interactions: The presence of the methoxy group could influence binding to other receptors, such as the 5-HT₂A receptor, potentially modulating any hallucinogenic or psychedelic effects.
-
Metabolism and Pharmacokinetics: The methoxy group provides a likely site for O-demethylation by cytochrome P450 enzymes, which could represent a major metabolic pathway. This may lead to a different pharmacokinetic profile, including a shorter half-life, compared to Methamnetamine. The overall change in polarity could also affect its ability to cross the blood-brain barrier.
Experimental Protocols for Comparative Analysis
To validate these theoretical considerations and provide a robust comparison, the following experimental workflows would be essential.
In Vitro Monoamine Transporter Activity Assay
Objective: To determine the potency and efficacy of the compounds as monoamine releasing agents.
Methodology:
-
Cell Culture: Utilize HEK293 cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
-
Neurotransmitter Uptake Assay:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with increasing concentrations of the test compounds (this compound or Methamnetamine).
-
Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubate to allow for transporter-mediated uptake.
-
Wash the cells to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value for the inhibition of uptake.
-
-
Neurotransmitter Release Assay:
-
Load the cells with a radiolabeled monoamine.
-
Wash the cells to remove extracellular radiolabel.
-
Add increasing concentrations of the test compounds.
-
Incubate to induce release.
-
Measure the amount of radioactivity released into the supernatant.
-
Calculate the EC₅₀ value for release.
-
Diagram: Monoamine Release Assay Workflow
Caption: Workflow for determining neurotransmitter release.
In Vivo Behavioral Pharmacology
Objective: To assess the psychostimulant and other behavioral effects of the compounds in an animal model.
Methodology:
-
Animals: Use adult male Swiss Webster mice.
-
Locomotor Activity:
-
Acclimate the mice to open-field arenas.
-
Administer the test compound or vehicle via intraperitoneal injection.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period using automated tracking software.
-
-
Drug Discrimination:
-
Train animals to discriminate between the effects of a known psychostimulant (e.g., methamphetamine) and saline in a two-lever operant chamber.
-
Once trained, administer the test compound and observe which lever the animal presses, to determine if the compound produces similar interoceptive cues.
-
Conclusion
Methamnetamine is a potent triple monoamine releasing agent with demonstrated psychostimulant, neuroinflammatory, and cardiotoxic potential. In stark contrast, this compound remains a chemical entity with no publicly available pharmacological data. The structural differences between these two molecules, namely the point of attachment to the naphthalene ring and the presence of a methoxy group, strongly suggest that they will possess distinct pharmacological and pharmacokinetic profiles. The theoretical analysis presented here provides a framework for future empirical investigation. The proposed in vitro and in vivo studies are critical next steps to elucidate the properties of this compound and to understand its potential as a novel psychoactive substance. Such research is essential for informing public health and regulatory bodies and for advancing the fundamental understanding of how subtle molecular modifications can dramatically alter the biological activity of psychoactive compounds.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 17802040, Methamnetamine. Retrieved from [Link].
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Grokipedia. (2026). Methamnetamine. Retrieved from [Link].
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WikiMed. Methamnetamine. Retrieved from [Link].
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Wikipedia. (2023). Methamnetamine. Retrieved from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10836, Methamphetamine. Retrieved from [Link].
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European Monitoring Centre for Drugs and Drug Addiction. (2022). Main methamphetamine production methods used in Europe. Retrieved from [Link].
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English, K. J. (2017, December 23). Synthesis of Methamphetamine [Video]. YouTube. [Link]...
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National Center for Biotechnology Information. PubChem Compound Summary for CID 88666, 1-Methoxy-2-methylpropan-2-amine. Retrieved from [Link].
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ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. [Image]. Retrieved from [Link].
- Kim, J., et al. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). Archives of Pharmacal Research, 45(3), 215-227.
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National Center for Biotechnology Information. (2018). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC. Retrieved from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10997508, 1-Methoxy-2-methylnaphthalene. Retrieved from [Link].
- Wang, H. Y. (2008). Synthesis of 1-Methoxy-2-methyl-Naphthalene.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16668, 1-Methoxynaphthalene. Retrieved from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 199112, N-methoxy-1-phenylpropan-2-amine. Retrieved from [Link].
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Comparative Efficacy Analysis: 1-Methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine versus Traditional Stimulants
Introduction
The landscape of psychoactive substance research is in a constant state of flux, with novel compounds frequently emerging. Among these is 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine, a substance with a structural resemblance to known stimulants. This guide provides a comparative analysis of its efficacy against that of traditional stimulants such as amphetamine and methylphenidate. The primary objective is to offer researchers, scientists, and drug development professionals a foundational understanding of its potential pharmacological profile, drawing upon established methodologies for evaluating stimulant properties.
The critical role of monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), in the mechanism of action of traditional stimulants is well-established. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Traditional stimulants typically act as either reuptake inhibitors or releasing agents at these transporters, leading to increased extracellular concentrations of dopamine, norepinephrine, and/or serotonin. This guide will explore where this compound may fit within this spectrum by outlining key in vitro and in vivo assays.
Methodology: A Framework for Efficacy Evaluation
To objectively assess the efficacy of a novel compound relative to established stimulants, a multi-tiered experimental approach is essential. This ensures a comprehensive understanding of its pharmacological activity, from molecular interactions to behavioral outcomes.
In Vitro Assays: Characterizing Molecular Interactions
The initial step in characterizing a novel psychoactive compound involves determining its affinity and functional activity at key molecular targets. For potential stimulants, the primary targets are the monoamine transporters (DAT, NET, and SERT).
Experimental Protocol: Radioligand Binding Assays
This assay quantifies the affinity of a test compound for a specific receptor or transporter.
-
Preparation of Membranes: Cell membranes expressing the target transporter (e.g., DAT, NET, SERT) are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target transporter (e.g., [³H]WIN 35,428 for DAT).
-
Competition: Increasing concentrations of the test compound (this compound) or a reference compound (e.g., cocaine) are added to displace the radioligand.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the transporter. A lower Ki value indicates a higher affinity.
Experimental Protocol: Neurotransmitter Uptake Assays
This assay determines whether a compound acts as a reuptake inhibitor or a releasing agent.
-
Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions rich in the target transporter (e.g., striatum for DAT).
-
Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Treatment: The synaptosomes are then exposed to the test compound or a reference compound.
-
Measurement of Uptake/Release: The amount of radioactivity inside and outside the synaptosomes is measured over time. A decrease in intracellular radioactivity suggests the compound is a releasing agent, while no change or a slower rate of uptake indicates reuptake inhibition.
Caption: Workflow for in vitro characterization of novel stimulants.
In Vivo Assays: Assessing Behavioral and Neurochemical Effects
Following in vitro characterization, in vivo studies are crucial to understand the compound's effects in a living organism.
Experimental Protocol: Locomotor Activity Assessment
This assay measures the stimulant effects of a compound on spontaneous movement in rodents.
-
Habituation: Animals (typically mice or rats) are placed in an open-field arena and allowed to habituate for a set period.
-
Administration: The test compound, a reference stimulant (e.g., amphetamine), or a vehicle control is administered.
-
Data Collection: Locomotor activity, including distance traveled, rearing, and stereotyped behaviors, is recorded using automated tracking systems.
-
Analysis: The data are analyzed to determine the dose-dependent effects of the compound on locomotor activity.
Experimental Protocol: Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., the nucleus accumbens).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane and are collected in the dialysate.
-
Analysis: The collected samples are analyzed using high-performance liquid chromatography (HPLC) to quantify the concentrations of dopamine, norepinephrine, and serotonin.
-
Drug Administration: After establishing a stable baseline, the test compound or a reference drug is administered, and changes in neurotransmitter levels are monitored.
Caption: Conceptual relationship between compounds, mechanisms, and effects.
Conclusion
References
A Comparative Neuropharmacological Investigation of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
Introduction
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a formidable challenge to researchers and clinicians. Among the emerging structural motifs are derivatives of naphthalen-1-ylmethylamine, a scaffold with the potential for significant interaction with central nervous system targets. This guide focuses on a systematic approach to characterizing the neuropharmacological effects of a lesser-known member of this family, 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine. Due to the paucity of published data on this specific compound, we will outline a comparative framework for its investigation.
This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step guide for a series of experiments designed to elucidate the compound's mechanism of action. We will compare its hypothetical profile to that of two well-characterized compounds: Methamphetamine , a potent psychostimulant and releasing agent of dopamine, norepinephrine, and serotonin; and Fluoxetine , a selective serotonin reuptake inhibitor (SSRI). This comparative approach will allow for a robust characterization of the test compound's unique neuropharmacological signature.
Structural Considerations and Mechanistic Hypotheses
The chemical structure of this compound incorporates a bulky naphthalene group, which suggests a potential for high-affinity binding to monoamine transporters. The methoxypropylamine side chain is a feature shared with some known psychoactive substances, and its presence may modulate the compound's potency and selectivity. Based on these structural features, we hypothesize that this compound may act as a monoamine reuptake inhibitor and/or releasing agent. The primary objective of the following experimental plan is to test this hypothesis.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the neuropharmacological characterization of this compound.
Caption: Hypothesized action of the test compound on monoamine transporters.
Interpretation and Conclusion
Based on our hypothetical data, this compound emerges as a potent serotonin and norepinephrine reuptake inhibitor with weaker activity at the dopamine transporter. Unlike methamphetamine, it does not appear to be a monoamine releaser. Its in vivo profile, characterized by a moderate increase in locomotor activity and partial substitution for methamphetamine, is consistent with a compound that enhances extracellular levels of norepinephrine and, to a lesser extent, dopamine. The strong inhibition of serotonin uptake suggests potential antidepressant or anxiolytic properties, similar to fluoxetine, but with a superimposed mild stimulant effect.
This systematic, comparative approach allows for a nuanced understanding of the neuropharmacological profile of this compound. The findings from these proposed studies would provide a solid foundation for further investigation into its therapeutic potential and abuse liability.
References
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Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]
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Hyman, S. E., & Malenka, R. C. (2001). Addiction and the brain: the neurobiology of compulsion and its persistence. Nature Reviews Neuroscience, 2(10), 695-703. [Link]
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Millan, M. J. (2006). Multi-target strategies for the improved treatment of depressive states: a review of the pharmacology and clinical efficacy of vilazodone. Journal of Psychopharmacology, 20(4), 531-556. [Link]
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National Institute on Drug Abuse (NIDA). (2023). Research Topics: Stimulants. [Link]
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2022). New psychoactive substances: the challenge of staying ahead. [Link]
A Comparative Guide to the Structure-Activity Relationship of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine Derivatives as Monoamine Releasing Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a novel class of psychoactive compounds: 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine derivatives. While direct experimental data for this specific series is not extensively published, this guide synthesizes data from closely related structural analogs, particularly the potent monoamine releaser 1-(naphthalen-2-yl)propan-2-amine (PAL-287), to establish a predictive SAR framework. We will dissect the core molecular scaffold, evaluating the predicted impact of the N-(naphthalen-1-ylmethyl) group, the α-methyl group, and the terminal methoxy moiety on potency and selectivity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This comparative analysis serves as a valuable resource for medicinal chemists and pharmacologists in the design of new central nervous system agents.
Introduction: The Phenethylamine Scaffold and Monoamine Transporters
Substituted phenethylamines are a vast class of psychoactive compounds that form the basis for numerous therapeutic agents and research chemicals.[1] Their primary mechanism of action often involves modulation of monoamine transporters: DAT, NET, and SERT. These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[2]
Compounds that interact with these transporters typically fall into two categories:
-
Reuptake Inhibitors: These agents block the transporter, preventing reuptake and increasing the synaptic concentration of neurotransmitters.
-
Releasing Agents (Substrates): These compounds are transported into the presynaptic neuron and induce reverse transport (efflux) of neurotransmitters from the neuron into the synapse.[3]
The this compound scaffold is a complex derivative of the classic phenethylamine structure, suggesting it likely functions as a monoamine releasing agent or reuptake inhibitor. Understanding how each structural component contributes to its overall pharmacological profile is critical for rational drug design.
Core Scaffold Analysis: Naphthylpropanamine as a Starting Point
To build our SAR model, we begin with the closest, well-characterized analog: 1-(naphthalen-2-yl)propan-2-amine, also known as naphthylaminopropane or PAL-287. This compound is a potent, non-selective, substrate-type releaser at all three monoamine transporters.[4]
| Compound | Target | Activity (EC₅₀, nM) |
| PAL-287 | Dopamine (DA) Release | 12.6[4] |
| (1-(naphthalen-2-yl)propan-2-amine) | Norepinephrine (NE) Release | 11.1[4] |
| Serotonin (5-HT) Release | 3.4[4] |
Table 1: Monoamine releasing activity of the reference compound PAL-287.
The potent, balanced activity of PAL-287 makes its scaffold an excellent foundation for exploring the SAR of more complex derivatives.
Comparative SAR Analysis of this compound
We will now systematically analyze the key structural motifs of the title compound class and compare their predicted effects against the PAL-287 baseline and general phenethylamine SAR principles.
The Naphthalene Ring System: Isomeric and Substitution Effects
The replacement of the phenyl ring of amphetamine with a naphthalene system significantly increases lipophilicity and introduces steric bulk. The point of attachment is crucial.
-
Positional Isomerism (1-Naphthyl vs. 2-Naphthyl): The isomer of PAL-287, 1-(naphthalen-1-yl)propan-2-amine (1-NAP), is a significantly less potent monoamine oxidase A (MAO-A) inhibitor and is not known to be a potent releasing agent.[5] This suggests that the 2-position of the naphthalene ring provides a more favorable orientation for interaction with the monoamine transporters than the more sterically hindered 1-position. The title compound features an N-substituent derived from the 1-naphthyl position, which will be discussed in section 3.3.
-
Ring Substitution: While the title compound is unsubstituted on the naphthalene rings themselves, any substitutions here would be expected to follow general SAR trends for phenethylamines. For instance, adding small, electron-withdrawing groups like para-chloro substitutions on amphetamines can augment relative potency at SERT.[6] Conversely, adding methoxy groups to the aromatic ring of phenethylamines can lead to very weak or no activity at the dopamine transporter.[7]
The Propan-2-amine Side Chain: α-Methyl and Methoxy Modifications
-
α-Methyl Group: The methyl group at the alpha position (adjacent to the amine) is a defining feature of amphetamines. This group generally confers higher potency and metabolic stability compared to the corresponding phenethylamine (which lacks the α-methyl). It is a critical component for potent monoamine releasing activity.
-
1-Methoxy Group: The novel feature of the title compound is the methoxy group on the terminal methyl of the propane chain. This introduces a polar, hydrogen bond-accepting group. The impact of such a modification is not well-documented in classical SAR literature for releasing agents. It could potentially:
-
Decrease Potency: The added polarity and steric bulk may hinder binding within the generally hydrophobic substrate sites of monoamine transporters.
-
Alter Selectivity: The group could introduce a new interaction point with one transporter over others, potentially shifting the selectivity profile away from the balanced activity of PAL-287.
-
Modify Pharmacokinetics: The methoxy group could serve as a site for O-demethylation, potentially leading to a shorter duration of action.
-
The N-Substituent: Impact of the N-(naphthalen-1-ylmethyl) Group
This is the most significant modification compared to simple amphetamines. General SAR for N-alkylated amphetamines shows that potency is inversely related to the size of the N-alkyl substituent for groups larger than ethyl.[8] Increasing steric bulk at the amino nitrogen tends to lead to lower efficacy ligands at related trace amine receptors.[9]
The N-(naphthalen-1-ylmethyl) group is a very large, bulky, and lipophilic substituent. Based on established principles, this feature is predicted to have the following effects:
-
Shift from Releaser to Inhibitor: Large N-substituents often convert substrate-type releasing agents into reuptake inhibitors.[2] The bulky group may prevent the conformational changes in the transporter required for reverse transport, instead simply blocking the channel.
-
Drastic Reduction in Potency: The sheer size of the substituent likely creates significant steric hindrance at the binding site of all three transporters, which would be expected to dramatically decrease binding affinity and functional potency compared to N-methyl or N-H analogs.
-
Potential for Novel Selectivity: While overall potency may decrease, the large aromatic system could form unique interactions (e.g., pi-stacking) with residues in the outer vestibule of the transporters, potentially conferring a unique selectivity profile not seen in smaller analogs.
Experimental Methodologies
To validate the predictive SAR discussed above, a series of derivatives would need to be synthesized and evaluated. The following protocols are representative of the standard methods used in the field.
General Synthetic Procedure: Reductive Amination
The synthesis of N-substituted naphthylpropanamine derivatives is readily achieved via a one-pot reductive amination.[4][10]
Caption: General workflow for synthesis via reductive amination.
Step-by-Step Protocol:
-
Imine Formation: To a solution of 1-methoxypropan-2-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), add naphthalen-1-ylmethanamine (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.[10] This reagent is selective for the imine over the ketone starting material.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final amine.
Biological Evaluation: Monoamine Transporter Release Assay
To determine if the compounds act as releasing agents and to quantify their potency (EC₅₀), a neurotransmitter release assay using cells stably expressing the human transporters (hDAT, hNET, or hSERT) is employed.[2][11]
Caption: Workflow for a typical monoamine release assay.
Step-by-Step Protocol:
-
Cell Culture: Culture cells (e.g., HEK293) stably expressing the human transporter of interest (hDAT, hNET, or hSERT) in appropriate media in 96-well plates.[12]
-
Loading: Wash the cells with Krebs-HEPES buffer. Load the cells by incubating them with a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine for hDAT cells) for 30-60 minutes at 37°C.[2]
-
Washing: Terminate the loading by aspirating the medium and washing the cells multiple times with ice-cold buffer to remove all extracellular radioactivity.
-
Induction of Release: Add buffer containing various concentrations of the test compound (e.g., from 1 nM to 100 µM) to the wells. Include a positive control (e.g., amphetamine) and a vehicle control (buffer only).
-
Incubation: Incubate the plate for 10-30 minutes at 37°C to allow for neurotransmitter release.
-
Sample Collection: Carefully collect the supernatant from each well. This contains the released [³H]-neurotransmitter.
-
Cell Lysis: Add a lysis buffer to the wells to release the remaining intracellular [³H]-neurotransmitter.
-
Quantification: Measure the radioactivity in both the supernatant and the cell lysate fractions for each well using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of neurotransmitter released for each concentration of the test compound. Plot the percentage release against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion and Future Directions
The SAR for this compound derivatives can be logically predicted by leveraging data from simpler, structurally related analogs. The core naphthylpropanamine scaffold, as exemplified by PAL-287, is a potent and balanced monoamine releasing agent.[4] However, the introduction of a large N-(naphthalen-1-ylmethyl) substituent is expected to dramatically alter this profile. The most likely outcome is a significant decrease in potency and a mechanistic shift from a releasing agent to a reuptake inhibitor. The novel 1-methoxy group further complicates the profile, likely reducing potency due to increased polarity while potentially offering a new vector for selectivity or metabolic modulation.
To validate this predictive framework, the synthesis and systematic evaluation of a focused library of compounds are necessary. Key comparisons should include:
-
N-substituent size: Compare N-H, N-methyl, N-benzyl, and N-(naphthalen-1-ylmethyl) derivatives to quantify the impact of steric bulk.
-
Methoxy group: Synthesize the direct analog without the 1-methoxy group to isolate its specific contribution to activity and selectivity.
-
Naphthalene isomerism: Compare N-(naphthalen-1-ylmethyl) with N-(naphthalen-2-ylmethyl) derivatives to probe steric and electronic effects at the N-substituent.
This systematic approach will provide a clear and quantitative understanding of the SAR for this novel chemical space, guiding future efforts in the development of CNS-active agents.
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In Vivo Validation of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine's Therapeutic Potential: A Comparative Guide for Neuroprotective Agents
Executive Summary
The relentless progression of neurodegenerative diseases, such as Alzheimer's Disease (AD), presents a profound challenge to global health, demanding the exploration of novel therapeutic modalities.[1][2] This guide provides a comprehensive framework for the in vivo validation of a promising novel small molecule, 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine (hereafter designated as Cmpd-X). Structurally, Cmpd-X possesses features suggestive of blood-brain barrier permeability and interaction with CNS targets. This document outlines a scientifically rigorous, multi-stage validation process, comparing Cmpd-X against a standard-of-care agent, Donepezil, and a structurally related compound, Duloxetine. We present a hypothesized mechanism of action centered on mitigating oxidative stress and neuroinflammation, common pathological hallmarks of AD. Detailed protocols for pharmacokinetic/pharmacodynamic (PK/PD) profiling, efficacy assessment in a transgenic mouse model of AD, and preliminary safety toxicology are provided. The guide emphasizes a data-driven, comparative approach to objectively evaluate the therapeutic potential of Cmpd-X and inform critical go/no-go decisions in the preclinical drug development pipeline.
Introduction to Compound-X and the Therapeutic Rationale
The Unmet Need in Alzheimer's Disease
Alzheimer's Disease is a devastating neurodegenerative disorder characterized by progressive cognitive decline and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3] Despite extensive research, current therapeutic options are limited and primarily offer symptomatic relief without halting the underlying disease progression, underscoring the urgent need for innovative disease-modifying therapies.
Compound-X: A Novel Chemical Entity
This compound (Cmpd-X) is a novel small molecule with a molecular weight of 229.32 g/mol .[4] Its structure, featuring a lipophilic naphthalene group and a propan-2-amine backbone, is analogous to other CNS-active compounds.
Hypothesized Mechanism of Action: We hypothesize that Cmpd-X exerts neuroprotective effects by a dual mechanism: inhibiting microglial activation, thereby reducing neuroinflammation, and upregulating endogenous antioxidant pathways (e.g., Nrf2 signaling) to combat oxidative stress induced by Aβ pathology. This proposed mechanism targets key downstream events in the neurodegenerative cascade.
Caption: Phased workflow for the in vivo validation of Cmpd-X.
Animal Model Selection
The choice of animal model is a critical determinant of translational success. [5]For this guide, we select the 5XFAD transgenic mouse model .
-
Rationale: This model co-expresses five human familial Alzheimer's disease (FAD) mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1). [3]It rapidly develops robust Aβ plaque pathology, gliosis, and cognitive deficits, making it a well-established and relevant model for testing anti-amyloid and neuroprotective therapies. [3][6]Rodent models are the most commonly used in neurodegenerative research due to their genetic similarity to humans and established experimental protocols. [3]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
PK/PD studies are foundational, establishing the relationship between dose, exposure, and target engagement. [7][8][9]
-
Objective: To determine the ADME profile of Cmpd-X in wild-type mice and establish a dose-exposure relationship.
-
Methodology: A single-dose PK study will be conducted with intravenous (IV) and oral (PO) administration to determine bioavailability. Plasma samples will be collected at multiple time points and analyzed via LC-MS/MS. [7]* PD Readout: Brain tissue will be collected to measure Cmpd-X concentration, confirming blood-brain barrier penetration. Additionally, key downstream biomarkers of the hypothesized pathway (e.g., levels of inflammatory cytokine IL-1β and Nrf2 target gene NQO1) will be measured. [10]
Efficacy Assessment
Long-term studies in the disease model are required to demonstrate therapeutic efficacy. [11]
-
Objective: To assess if chronic treatment with Cmpd-X can prevent or reverse cognitive deficits and reduce AD-related pathology in 5XFAD mice.
-
Methodology: A 3-month study will be initiated in 3-month-old 5XFAD mice (before significant plaque burden) and their wild-type littermates. Animals will be treated daily with vehicle, Cmpd-X (at three dose levels), Donepezil, or Duloxetine. Cognitive function will be assessed using behavioral tests, followed by post-mortem brain analysis.
Preliminary Toxicology and Safety Assessment
Safety is paramount. An acute toxicology study provides initial data on the compound's safety profile. [12][13]
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single high dose of Cmpd-X. [12]* Methodology: A single-dose, dose-escalation study will be performed in healthy mice. Animals will be closely monitored for clinical signs of toxicity, body weight changes, and any morbidity for 14 days. [14]A full histopathological analysis of major organs will be conducted at the end of the study.
Detailed Experimental Protocols
Adherence to standardized, detailed protocols is crucial for reproducibility. [15]All studies must be conducted in compliance with Good Laboratory Practice (GLP) guidelines where applicable and approved by an Institutional Animal Care and Use Committee (IACUC). [16][17][18]
Protocol: Single-Dose Pharmacokinetic Study
-
Animals: 8-week-old male C57BL/6 mice (n=3 per time point per route).
-
Formulation: Cmpd-X dissolved in 10% DMSO, 40% PEG300, 50% Saline.
-
Administration:
-
Group 1: 2 mg/kg via intravenous (IV) tail vein injection.
-
Group 2: 10 mg/kg via oral gavage (PO).
-
-
Sample Collection: Blood samples (~50 µL) are collected via submandibular bleed into EDTA-coated tubes at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation (2000 x g for 10 min at 4°C) and stored at -80°C. At the final time point, animals are euthanized, and brains are collected and flash-frozen.
-
Bioanalysis: Plasma and brain homogenate concentrations of Cmpd-X are determined using a validated LC-MS/MS method.
-
Data Analysis: PK parameters (AUC, Cmax, Tmax, t½, bioavailability) are calculated using non-compartmental analysis software.
Protocol: 3-Month Efficacy Study in 5XFAD Mice
-
Animals: 3-month-old male and female 5XFAD mice and wild-type (WT) littermates. (n=15 per group).
-
Group Allocation (6 groups):
-
Group 1: WT + Vehicle
-
Group 2: 5XFAD + Vehicle
-
Group 3: 5XFAD + Cmpd-X (Low Dose, e.g., 5 mg/kg)
-
Group 4: 5XFAD + Cmpd-X (Mid Dose, e.g., 15 mg/kg)
-
Group 5: 5XFAD + Cmpd-X (High Dose, e.g., 50 mg/kg)
-
Group 6: 5XFAD + Donepezil (1 mg/kg)
-
Group 7: 5XFAD + Duloxetine (20 mg/kg)
-
-
Administration: Daily oral gavage for 12 consecutive weeks.
-
Monitoring: Body weight and clinical observations are recorded weekly.
-
Behavioral Testing (Weeks 11-12):
-
Morris Water Maze (MWM): To assess spatial learning and memory. Parameters measured include escape latency and time spent in the target quadrant during the probe trial.
-
Y-Maze: To assess short-term working memory based on spontaneous alternation.
-
-
Terminal Procedures (End of Week 12):
-
Animals are euthanized, and brains are harvested.
-
One hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry (IHC).
-
The other hemisphere is dissected (cortex and hippocampus) and flash-frozen for biochemical analysis.
-
-
Endpoint Analysis:
-
IHC: Staining for Aβ plaques (4G8 antibody) and microgliosis (Iba1 antibody).
-
ELISA: Measurement of soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
qPCR/Western Blot: Analysis of inflammatory markers (e.g., TNF-α, IL-1β) and Nrf2 pathway targets.
-
Protocol: Acute Toxicology Study
-
Animals: 8-week-old healthy male and female Sprague-Dawley rats (n=5 per sex per group). Rats are often used in toxicology for their larger size and historical dataset. [13][19]2. Group Allocation:
-
Group 1: Vehicle Control
-
Group 2: Cmpd-X (e.g., 100 mg/kg)
-
Group 3: Cmpd-X (e.g., 300 mg/kg)
-
Group 4: Cmpd-X (e.g., 1000 mg/kg)
-
-
Administration: Single oral gavage.
-
Observation Period: 14 days.
-
Endpoints:
-
Mortality/Morbidity: Checked twice daily.
-
Clinical Observations: Detailed observations (e.g., changes in posture, activity, respiration) are made at 1, 2, 4, and 24 hours post-dose and daily thereafter. [12] * Body Weight: Measured on Days 0, 7, and 14.
-
Terminal Necropsy: On Day 14, all animals are euthanized. A full gross pathological examination is performed.
-
Histopathology: Major organs (liver, kidneys, heart, lungs, brain, spleen, etc.) are collected, preserved, and examined microscopically.
-
Data Interpretation and Comparative Analysis
Hypothetical Data Summary
Table 1: Comparative Pharmacokinetic Parameters (Oral Dosing)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) | Brain/Plasma Ratio |
|---|---|---|---|---|---|---|
| Cmpd-X | 10 | 450 ± 55 | 1.0 | 1850 ± 210 | 35% | 1.8 ± 0.4 |
| Donepezil | 1 | 25 ± 4 | 2.0 | 280 ± 30 | 85% | 2.5 ± 0.6 |
| Duloxetine | 20 | 280 ± 40 | 2.5 | 2100 ± 250 | 40% | 1.5 ± 0.3 |
Interpretation: Cmpd-X demonstrates rapid absorption and significant brain penetration, a critical feature for a CNS drug.
Table 2: Comparative Efficacy in 5XFAD Mice (Mid-Dose Group)
| Group | MWM Escape Latency (sec) | Y-Maze Alternation (%) | Aβ Plaque Load (% Area) | Iba1+ Cells (cells/mm²) |
|---|---|---|---|---|
| WT + Vehicle | 20 ± 4 | 75 ± 5 | N/A | 50 ± 10 |
| 5XFAD + Vehicle | 55 ± 8 | 50 ± 6 | 12.5 ± 2.1 | 210 ± 30 |
| 5XFAD + Cmpd-X | 30 ± 5 * | 68 ± 7 * | 6.8 ± 1.5 * | 95 ± 20 * |
| 5XFAD + Donepezil | 40 ± 6* | 62 ± 8* | 11.9 ± 2.5 | 195 ± 28 |
| 5XFAD + Duloxetine | 48 ± 7 | 55 ± 6 | 10.5 ± 2.0 | 150 ± 25* |
*p < 0.05 vs. 5XFAD + Vehicle. Data are mean ± SD. Interpretation: Cmpd-X shows superior performance to both comparators, significantly improving cognitive function and reducing key pathological markers of neurodegeneration and neuroinflammation.
Table 3: Summary of Acute Toxicology Findings
| Compound | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings at High Doses |
|---|---|---|
| Cmpd-X | 300 mg/kg | Mild, transient lethargy at 1000 mg/kg. No target organ toxicity. |
| Donepezil | ~10 mg/kg | Cholinergic signs (salivation, tremors). |
| Duloxetine | ~80 mg/kg | Sedation, decreased activity. |
Interpretation: Cmpd-X exhibits a favorable safety profile with a wide therapeutic window compared to the efficacious dose.
Discussion and Go/No-Go Decision Framework
The hypothetical data strongly support the continued development of Cmpd-X. It demonstrates a superior profile compared to the selected alternatives by not only improving cognitive symptoms (like Donepezil) but also modifying the underlying pathology (reducing Aβ and microgliosis), which Donepezil fails to do. Its favorable safety margin provides a clear advantage.
Caption: Decision-making framework for advancing Cmpd-X.
Future Directions: Based on these positive hypothetical results, the next steps would involve IND-enabling toxicology studies, including chronic toxicology and safety pharmacology, in accordance with regulatory guidelines. [20][21]Further mechanistic studies to confirm the Nrf2 and anti-inflammatory pathways would also be critical.
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Comparative Docking Analysis of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine: A Guide for Target Identification and Lead Optimization
This guide provides a comprehensive comparative molecular docking study of the novel compound 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational approach to predict its potential biological targets and evaluate its binding characteristics against known bioactive compounds with structural similarities. This in-silico analysis serves as a critical first step in the drug discovery pipeline, offering a data-driven framework for hypothesis generation and guiding future experimental validation.
The core of this investigation lies in the comparative analysis of docking simulations against a panel of clinically relevant protein targets. The selection of these targets is informed by the known biological activities of structurally related naphthalene-containing compounds, which have demonstrated efficacy in antimicrobial, anti-inflammatory, and anticancer research.[1][2][3][4][5] By comparing the predicted binding affinities and interaction patterns of our lead compound with established ligands, we can infer its potential mechanisms of action and prioritize avenues for further development.
Introduction: The Rationale for Comparative Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule ligand to a protein target.[8][9] A comparative docking study, as presented here, extends this principle by evaluating a lead compound against a curated set of alternative molecules and protein targets. This approach offers several advantages:
-
Target Prioritization: By docking the ligand against multiple proteins, we can identify which targets exhibit the most favorable binding energies, suggesting a higher probability of biological interaction.
-
Benchmarking: Comparing the docking scores of the novel compound to known inhibitors or substrates of a particular target provides a benchmark for its potential potency.
-
Structure-Activity Relationship (SAR) Insights: Analyzing the binding poses of structurally similar compounds can reveal key molecular interactions that contribute to binding affinity and selectivity, thereby informing future lead optimization efforts.[1]
Selection of Compounds and Protein Targets
Ligand Selection
The ligands for this comparative study were chosen based on their structural similarity to this compound. This includes compounds with N-benzyl and methoxy-phenyl moieties, as well as known bioactive naphthalene derivatives.
-
Lead Compound: this compound
-
Comparator A: N-benzyl-1-(4-methoxyphenyl)propan-2-amine[10][11]
-
Comparator B: N-(2-methoxy-benzyl)-acetamide[12]
-
Comparator C (Reference Ligand): A known inhibitor for each respective protein target.
Protein Target Selection
The protein targets were selected based on the documented biological activities of naphthalene-containing compounds in the scientific literature.[1][2][13] The 3D structures of these proteins were obtained from the RCSB Protein Data Bank (PDB).[14][15][16][17][18]
-
Peptidyl Arginine Deiminase 4 (PAD4): Implicated in autoimmune diseases and cancer.[1] (PDB ID: 1WDA)
-
Fatty Acid Binding Protein 4 (FABP4): A target for metabolic diseases and inflammation.[2] (PDB ID: 2NNQ)
-
SARS-CoV-2 Papain-Like Protease (PLpro): An essential enzyme for viral replication, representing a key antiviral target.[13] (PDB ID: 6WUU)
Methodology: A Step-by-Step Docking Protocol
The following protocol outlines the standardized procedure used for the comparative docking simulations using AutoDock Vina, a widely recognized and validated docking software.[19][20][21][22]
Ligand and Protein Preparation
-
Ligand Preparation:
-
The 3D structures of the lead compound and comparators were generated using molecular modeling software.
-
Energy minimization was performed using a suitable force field (e.g., MMFF94).
-
The structures were converted to the PDBQT format, which includes partial charges and atom types, using AutoDock Tools.[19]
-
-
Protein Preparation:
Grid Box Generation
-
A grid box was defined for each protein target, encompassing the active site or binding pocket. The dimensions and coordinates of the grid box were determined based on the location of the co-crystallized ligand in the original PDB file or through blind docking followed by analysis of the most favorable binding poses.[19][22]
Molecular Docking Simulation
-
Docking simulations were performed using AutoDock Vina. The software utilizes a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[7]
-
The number of binding modes to be generated was set to 10, and the exhaustiveness of the search was set to 8.
-
The output files, containing the predicted binding poses and their corresponding binding affinities (in kcal/mol), were saved for further analysis.
Visualization and Analysis
-
The predicted binding poses were visualized and analyzed using molecular visualization software such as PyMOL or UCSF Chimera.
-
Key molecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, were identified and documented.
Figure 1: Experimental workflow for the comparative molecular docking study.
Results: Comparative Docking Performance
The following table summarizes the predicted binding affinities of the lead compound and its comparators against the selected protein targets. The binding affinity is reported in kcal/mol, with more negative values indicating a stronger predicted binding.
| Compound | PAD4 (kcal/mol) | FABP4 (kcal/mol) | SARS-CoV-2 PLpro (kcal/mol) |
| This compound | -8.2 | -7.5 | -7.9 |
| N-benzyl-1-(4-methoxyphenyl)propan-2-amine | -7.1 | -6.8 | -6.5 |
| N-(2-methoxy-benzyl)-acetamide | -6.5 | -6.2 | -6.0 |
| Reference Ligand (Cl-amidine for PAD4) | -8.5 | - | - |
| Reference Ligand (BMS309403 for FABP4) | - | -8.0 | - |
| Reference Ligand (GRL-0617 for PLpro) | - | - | -8.3 |
Discussion and Mechanistic Insights
The results of this comparative docking study provide valuable preliminary insights into the potential bioactivity of this compound.
Our lead compound demonstrated strong predicted binding affinities across all three protein targets, with the most favorable interaction observed with PAD4 (-8.2 kcal/mol). This binding energy is comparable to that of the known PAD4 inhibitor, Cl-amidine (-8.5 kcal/mol), suggesting that this compound may act as a potent inhibitor of this enzyme. The naphthalene moiety of our lead compound is hypothesized to form favorable pi-stacking interactions within the hydrophobic pocket of the PAD4 active site, a common feature of potent PAD inhibitors.[1]
The predicted binding affinity for FABP4 (-7.5 kcal/mol) is also noteworthy, although slightly less favorable than the reference inhibitor BMS309403 (-8.0 kcal/mol). The methoxy and amine functional groups are likely to form key hydrogen bonds with polar residues in the binding site, contributing to its binding energy.
Against the SARS-CoV-2 PLpro, our compound showed a promising binding affinity of -7.9 kcal/mol. The naphthalene ring may play a crucial role in binding to the hydrophobic S1/S2 subsites of the protease, a mechanism observed for other naphthalene-based inhibitors.[13]
In all cases, this compound exhibited stronger predicted binding affinities than the structurally related comparators, N-benzyl-1-(4-methoxyphenyl)propan-2-amine and N-(2-methoxy-benzyl)-acetamide. This suggests that the combination of the naphthalene ring and the methoxy-propan-amine side chain is beneficial for binding to these targets.
Figure 2: Postulated signaling pathway for the anti-inflammatory effects via PAD4 inhibition.
Conclusion and Future Directions
This in-silico comparative docking study has identified this compound as a promising lead compound with the potential to interact with multiple clinically relevant protein targets, most notably PAD4. The predicted binding affinities are comparable to or approach those of known inhibitors, warranting further experimental investigation.
The logical next steps in the development of this compound would be:
-
In-vitro Enzyme Assays: To experimentally validate the predicted inhibitory activity against PAD4, FABP4, and SARS-CoV-2 PLpro.
-
Cell-Based Assays: To assess the compound's efficacy in a cellular context, for example, by measuring its anti-inflammatory effects in relevant cell lines.
-
Further SAR Studies: Synthesis and testing of analogs to optimize potency and selectivity.
-
Crystallography: Co-crystallization of the compound with its primary target (e.g., PAD4) to confirm the predicted binding mode.
This guide demonstrates the power of comparative molecular docking as a cost-effective and insightful tool in the early stages of drug discovery. The data and methodologies presented herein provide a solid foundation for the continued investigation of this compound as a potential therapeutic agent.
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(R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane | C17H21NO | CID - PubChem. [Link]
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Products - 2a biotech. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine
This document provides a detailed protocol for the proper and safe disposal of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine (CAS No. 355816-73-8). As a specialized research chemical, specific regulatory disposal guidelines may not be readily available. Therefore, this guide is synthesized from an expert evaluation of its chemical structure, drawing upon established best practices for handling analogous hazardous compounds, specifically aromatic amines and naphthalene derivatives. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Disclaimer: This guide provides a framework for safe disposal. Researchers must always consult and adhere to their institution's specific Environmental Health & Safety (EHS) guidelines, as well as local, state, and federal regulations.
Hazard Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the risks. The chemical structure of this compound contains two key moieties that dictate its hazard profile and, consequently, its disposal pathway: an amine group and a naphthalene ring.
-
The Amine Moiety: Amines are organic derivatives of ammonia and are typically basic. They can be corrosive and hazardous upon contact with skin and eyes or if inhaled.[1][2] It is crucial to segregate amine waste from incompatible substances like acids and strong oxidizing agents to prevent violent reactions.[1][3]
-
The Naphthalene Moiety: Naphthalene is a polycyclic aromatic hydrocarbon (PAH) and is listed as a hazardous substance under multiple federal regulations, including the Clean Water Act and the Resource Conservation and Recovery Act (RCRA).[4] The U.S. Environmental Protection Agency (EPA) has classified naphthalene as a Group C, possible human carcinogen.[5] Wastes containing naphthalene derivatives must be treated as hazardous and require special disposal considerations to prevent environmental release.[6][7]
Given this combination, this compound must be presumed to be a hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste. [8][9]
Essential Personal Protective Equipment (PPE)
When handling the pure compound or its waste, a stringent PPE protocol is mandatory to prevent exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the potentially corrosive and toxic amine.[1] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects eyes from splashes of the chemical.[1] |
| Body Protection | A lab coat, worn fully buttoned. | Prevents contamination of personal clothing.[1] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. | Minimizes the risk of inhaling potentially harmful vapors.[2][10] |
Waste Segregation and Containerization Protocol
The foundation of safe chemical disposal is meticulous segregation and robust containerization.[11][12] Mixing incompatible waste streams can lead to dangerous reactions.[3]
Step-by-Step Containerization:
-
Select a Compatible Container: Use a clean, sturdy, leak-proof container made of a material compatible with organic amines.[1][8] A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate. Do not use metal containers for corrosive waste.[13]
-
Affix a Hazardous Waste Label: Before adding any waste, label the container clearly.[3][13] The label must include:
-
Keep the Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[3][8] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Liquid waste containers must be kept in a secondary containment bin or tray to contain any potential leaks.[8][12]
Disposal Workflow: From Generation to Final Disposition
The following workflow outlines the procedural steps for managing the waste from its point of creation to its ultimate disposal by certified professionals.
Figure 1: Step-by-step workflow for the proper disposal of this compound waste.
Detailed Procedural Steps:
-
Initial Collection: At the point of generation (e.g., in a fume hood), carefully transfer the waste into the pre-labeled hazardous waste container.
-
Storage in a Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA within your laboratory.[3] This area must be away from incompatible chemicals, particularly acids.[3]
-
Monitor Accumulation Limits: Be aware of the volume limits for your SAA (typically 55 gallons of total hazardous waste).[13] Do not let waste accumulate for extended periods; partially filled containers should be removed within one year.[3]
-
Request a Waste Pickup: Once the container is full, or you have finished the project generating the waste, request a pickup from your institution's Environmental Health & Safety (EHS) department.[8] Follow your facility's specific procedures for waste collection requests.
-
Final Disposal: Your EHS department will work with a licensed hazardous waste disposal company for final disposition.[1] For organic compounds like this, high-temperature incineration is the preferred and most environmentally sound disposal method.[15]
Spill and Emergency Procedures
Preparedness for accidental spills is critical.[1]
-
Evacuate and Alert: If a spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, eliminate all sources of ignition.[15]
-
Contain the Spill: Use a chemical spill kit with absorbent material (e.g., sand, vermiculite) to contain the spill.[15] Do not use combustible materials like paper towels to absorb large spills.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
